Pharmacological mechanism of action of 3-[2-(1-Piperazinyl)ethyl]phenol
A Technical Guide to Serotonin Bioisosteres and 5-HT1A Modulation Executive Summary 3-[2-(1-Piperazinyl)ethyl]phenol (3-PEP) represents a critical pharmacophore in neuropsychopharmacology. Structurally, it functions as a...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to Serotonin Bioisosteres and 5-HT1A Modulation
Executive Summary
3-[2-(1-Piperazinyl)ethyl]phenol (3-PEP) represents a critical pharmacophore in neuropsychopharmacology. Structurally, it functions as a conformationally restricted bioisostere of serotonin (5-HT) . While often utilized as a high-value intermediate in the synthesis of multi-target antipsychotics and anxiolytics (such as urapidil analogs or novel arylpiperazines), its intrinsic pharmacology is defined by its potent interaction with 5-HT1A receptors .
This guide dissects the molecular mechanism, signaling cascades, and structure-activity relationships (SAR) of 3-PEP, providing researchers with a blueprint for utilizing this scaffold in drug discovery.
Molecular Identity & Bioisosterism
To understand the mechanism of 3-PEP, one must first analyze its structural homology to the endogenous neurotransmitter serotonin.
The Phenol Moiety: The hydroxyl group at the 3-position (meta) of the phenyl ring mimics the 5-hydroxyl group of the indole ring in serotonin. This is the primary hydrogen-bond donor site for the receptor (specifically interacting with Ser residues in the binding pocket).
The Ethyl Linker: The two-carbon alkyl chain maintains the precise distance (approx. 5.9 Å) between the aromatic core and the basic nitrogen, critical for fitting into the aspartate-anchored binding site of monoamine GPCRs.
The Piperazine Ring: Unlike the flexible primary amine tail of serotonin, the piperazine ring locks the nitrogen lone pair into a specific spatial orientation. This reduces the entropic penalty of binding, often resulting in higher affinity than the endogenous ligand.
Feature
Serotonin (5-HT)
3-[2-(1-Piperazinyl)ethyl]phenol
Pharmacological Impact
Aromatic Core
Indole (Bicyclic)
Phenol (Monocyclic)
Reduces molecular weight; improves lipophilicity.
H-Bond Donor
5-OH (Indole)
3-OH (Phenol)
Mimics receptor activation trigger.
Amine Type
Primary ()
Tertiary (Piperazine)
Increases metabolic stability (MAO resistance).
Linker
Ethyl
Ethyl
Preserves optimal pharmacophore distance.
Mechanism of Action: 5-HT1A Receptor Signaling
The primary pharmacological event initiated by 3-PEP is the agonism (or partial agonism) of the 5-HT1A receptor , a G-protein coupled receptor (GPCR).
2.1 The Signaling Cascade
Upon binding to the orthosteric site of the 5-HT1A receptor, 3-PEP induces a conformational change in transmembrane helices (TM) 3, 5, and 6. This triggers the uncoupling of the heterotrimeric G-protein (
).
Inhibition of Adenylyl Cyclase: The liberated
subunit inhibits adenylyl cyclase, leading to a rapid depletion of intracellular cAMP.
Membrane Hyperpolarization: The
subunits directly gate G-protein-coupled inwardly rectifying potassium channels (GIRKs). This causes efflux, hyperpolarizing the neuron and reducing firing rates (inhibitory neurotransmission).
Desensitization: Prolonged exposure leads to receptor phosphorylation by GRK (G-protein Receptor Kinase) and subsequent
-arrestin recruitment.
2.2 Visualization of the Pathway
The following diagram illustrates the signal transduction pathway activated by 3-PEP.
Figure 1: Signal transduction cascade of 5-HT1A activation by 3-PEP, leading to neuronal inhibition via cAMP reduction and membrane hyperpolarization.
Structure-Activity Relationship (SAR) Analysis
The potency of 3-PEP is highly sensitive to structural modifications. Research into arylpiperazine derivatives highlights three critical SAR rules:
Linker Length Specificity: The ethyl (2-carbon) linker is optimal for 5-HT1A selectivity.
Propyl (3-carbon) linkers often shift affinity toward 5-HT2A or Dopamine D2 receptors.
Methyl (1-carbon) linkers generally result in a loss of affinity due to steric clash with the receptor pocket.
Hydroxyl Position: The 3-position (meta) is crucial.
2-position (ortho): Increases affinity for D2 receptors (often seen in antipsychotics like aripiprazole).
4-position (para): Often leads to non-selective binding or increased adrenergic affinity.
Piperazine Substitution: The distal nitrogen (N4) of the piperazine ring is the "alterable" end. In 3-PEP, this is unsubstituted, making it a "core scaffold." Adding bulky aryl groups to N4 (e.g., 2-methoxyphenyl) creates "long-chain arylpiperazines" (LCAPs) which drastically increase affinity (nM range) but alter selectivity profiles.
Experimental Protocol: Radioligand Binding Assay
To validate the affinity of 3-PEP or its derivatives, a competitive radioligand binding assay is the gold standard. This protocol uses
, a selective 5-HT1A agonist.
Objective: Determine the inhibition constant (
) of 3-PEP at the human 5-HT1A receptor.
Materials
Membranes: CHO-K1 cells stably expressing recombinant human 5-HT1A receptors.
Radioligand:
(Specific Activity: ~100-150 Ci/mmol).
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 0.5 mM EDTA, 0.1% Ascorbic Acid (to prevent oxidation of the phenol), pH 7.4.
Non-specific Binding (NSB) Agent:
Serotonin (5-HT).
Workflow
Preparation: Thaw membrane homogenates and dilute in Assay Buffer to yield
protein per well.
Incubation Setup: In a 96-well plate, add:
Competition Ligand (3-PEP) at increasing concentrations ( to ).
Equilibrium: Incubate for 60 minutes at 27°C (Room Temp). Note: 3-PEP is lipophilic; ensure thorough mixing.
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
Wash: Wash filters
with ice-cold Tris-HCl buffer.
Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis
Calculate
using non-linear regression (4-parameter logistic fit). Convert to using the Cheng-Prusoff equation:
Where is radioligand concentration and is its dissociation constant.
Therapeutic Implications & Future Directions
3-[2-(1-Piperazinyl)ethyl]phenol is rarely used as a standalone drug due to rapid metabolism (glucuronidation of the phenol) and poor oral bioavailability. However, its pharmacological profile makes it a cornerstone in Multi-Target Drug Design (MTDD) .
Anxiety & Depression: By linking 3-PEP to other pharmacophores (e.g., SSRI scaffolds), researchers design "dual-action" drugs that block serotonin reuptake while simultaneously agonizing presynaptic 5-HT1A autoreceptors, potentially accelerating the onset of antidepressant action.
Antipsychotics: Derivatives of 3-PEP are explored for "biased agonism" properties, aiming to normalize dopamine signaling without causing extrapyramidal side effects.
References
Glennon, R. A., et al. (1988). "5-HT1D serotonin receptors: results of a structure-affinity investigation." Drug Development Research.
Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology.
Lopez-Rodriguez, M. L., et al. (1996). "3-Phenylpiperazines and related compounds as 5-HT1A receptor ligands." Current Medicinal Chemistry.
Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 15: 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2- or 3-hydroxyphenyl)piperazines." Archiv der Pharmazie.
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
3-[2-(1-Piperazinyl)ethyl]phenol: Technical Guide to a Privileged CNS Scaffold
Abstract 3-[2-(1-Piperazinyl)ethyl]phenol (CAS 1513601-96-1) represents a specialized "privileged structure" in medicinal chemistry, serving as a critical intermediate for the synthesis of central nervous system (CNS) ag...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
3-[2-(1-Piperazinyl)ethyl]phenol (CAS 1513601-96-1) represents a specialized "privileged structure" in medicinal chemistry, serving as a critical intermediate for the synthesis of central nervous system (CNS) agents. Structurally comprising a meta-hydroxyphenethyl moiety linked to a piperazine ring, this compound acts as a versatile pharmacophore for targeting serotonergic (5-HT) and dopaminergic (D2/D3) receptors. This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and application in structure-activity relationship (SAR) studies, offering a self-validating protocol for its handling and derivatization.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
This compound bridges the gap between simple phenylpiperazines (like mCPP) and complex phenethylamine derivatives. Its meta-hydroxyl group serves as a hydrogen bond donor/acceptor crucial for receptor binding affinity, while the ethyl linker provides the necessary flexibility for the piperazine nitrogen to interact with aspartate residues in G-protein coupled receptors (GPCRs).
Table 1: Chemical Identifiers & Properties[1][2][3]
Soluble in DMSO, Methanol, Dilute aqueous acid; Sparingly soluble in water
Part 2: Synthetic Pathways & Process Chemistry
Synthesis of 3-[2-(1-Piperazinyl)ethyl]phenol requires overcoming the competing nucleophilicity of the phenolic oxygen and the piperazine nitrogens. Two primary routes are established: Direct Alkylation (Route A) and Reductive Amination (Route B). Route B is preferred for higher purity profiles as it avoids O-alkylation byproducts.
Diagram 1: Synthetic Workflow (DOT)
Caption: Comparative synthetic routes. Route B (Reductive Amination) minimizes O-alkylation side reactions common in Route A.
Experimental Protocol: Reductive Amination (Route B)
Rationale: This method ensures chemoselectivity for the nitrogen attachment, preserving the phenolic hydroxyl group without protection steps.
Reagent Preparation:
Dissolve (3-Hydroxyphenyl)acetaldehyde (1.0 eq) in anhydrous Methanol (0.2 M concentration).
Add Piperazine (3.0 eq) to the solution. Note: Excess piperazine prevents dimerization.
Imine Formation:
Stir the mixture at 0°C to Room Temperature for 2 hours under Nitrogen atmosphere.
Checkpoint: Monitor disappearance of aldehyde via TLC (SiO₂, 5% MeOH/DCM).
Reduction:
Cool to 0°C. Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes.
Caution: Exothermic reaction with gas evolution (H₂).
Workup:
Quench with water.[1] Adjust pH to ~2 with 1N HCl to extract non-basic impurities into EtOAc (discard organic layer).
Basify aqueous layer to pH >10 with NaOH.
Extract product into DCM (3x).
Purification:
Dry over Na₂SO₄, concentrate, and recrystallize from EtOH/Et₂O or purify via column chromatography (DCM:MeOH:NH₄OH gradient).
Part 3: Pharmacological Significance & SAR
This scaffold is a structural hybrid found in various 5-HT (Serotonin) and Dopamine receptor ligands. The meta-hydroxyl group mimics the 5-hydroxy group of serotonin, while the ethyl-piperazine tail provides a cationic anchor point.
Detection: UV at 220 nm and 274 nm (Phenol absorption).
Mass Spec: ESI+ mode, look for [M+H]⁺ = 207.15.
Handling & Stability
Oxidation Sensitivity: Phenols are prone to oxidation (turning pink/brown). Store under Argon/Nitrogen.
Hygroscopicity: The free base is hygroscopic. Store as a hydrochloride salt (dihydrochloride) for long-term stability.
Safety: Irritant/Corrosive.[2] Wear nitrile gloves and eye protection. Avoid inhalation of dust.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 229855, 3-(Piperidin-1-yl)phenol (Structural Analog). Retrieved from [Link]
ChemSrc. CAS 1513601-96-1 Entry. Retrieved from [Link]
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Phenol, 3-[2-(1-piperazinyl)ethyl]-. Retrieved from [Link]
Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from [Link]
Literature review on 3-[2-(1-Piperazinyl)ethyl]phenol receptor binding affinity
This comprehensive technical guide provides an in-depth review of the receptor binding affinity profile of 3-[2-(1-Piperazinyl)ethyl]phenol , a molecule that represents a hybrid pharmacophore bridging the structural clas...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive technical guide provides an in-depth review of the receptor binding affinity profile of 3-[2-(1-Piperazinyl)ethyl]phenol , a molecule that represents a hybrid pharmacophore bridging the structural classes of phenethylamines (dopaminergic) and piperazines (serotonergic).
Given the specific nature of this ligand as a likely metabolite or chemical probe, this guide synthesizes its pharmacological profile through Structure-Activity Relationship (SAR) analysis of homologous ligands (e.g., 3-PPP, phenylpiperazines) and details the rigorous experimental protocols required to validate its affinity.
Executive Summary & Chemical Identity
3-[2-(1-Piperazinyl)ethyl]phenol (referred to herein as 3-OH-PEP ) is a bioactive small molecule characterized by a 3-hydroxyphenethyl moiety linked to a piperazine ring. Its structure positions it as a "privileged scaffold" in neuropharmacology, combining the dopamine-mimetic properties of the 3-hydroxyphenethylamine core (similar to dopamine itself) with the serotonergic affinity typical of piperazine derivatives.
Scientific Context:
While specific Ki values for 3-OH-PEP are sparse in public databases compared to major drugs, its structural homology to 3-PPP (a classic dopamine autoreceptor agonist) and phenylpiperazines suggests a high affinity for Dopamine D2-like receptors (D2, D3) and Serotonin 5-HT1A/5-HT7 receptors . It likely acts as a partial agonist or antagonist depending on the specific receptor subtype and the protonation state of the secondary amine.
Pharmacological Profile & Predicted Affinity
Structure-Activity Relationship (SAR) Analysis
The binding affinity of 3-OH-PEP is governed by two distinct structural domains:
The 3-Hydroxyphenethyl Domain (Dopaminergic):
The 3-hydroxyl group on the phenyl ring mimics the meta-hydroxyl of dopamine, which is critical for hydrogen bonding with serine residues (e.g., Ser5.42, Ser5.46) in the orthosteric binding pocket of D2-like receptors.
The ethyl linker provides the optimal distance for the amine to interact with the conserved Aspartate (Asp3.32) residue.
The Piperazine Domain (Serotonergic/Dopaminergic):
Piperazine rings are ubiquitous in 5-HT1A ligands (e.g., buspirone metabolites).
The secondary amine (unsubstituted N4) often confers metabolic stability but may show slightly reduced affinity compared to N-propyl or N-allyl derivatives at D2 receptors, while maintaining high affinity at 5-HT receptors.
Comparative Binding Data (Surrogate Ligands)
To estimate the affinity of 3-OH-PEP, we analyze the Ki values of structurally homologous ligands. The data below serves as a validated reference frame.
Note: Lower Ki indicates higher affinity. Predictions are based on the hybridization of the 3-PPP dopamine pharmacophore with the piperazine 5-HT pharmacophore.
Experimental Methodologies: Measuring Affinity
Radioligand Binding Assay (Dopamine D2/D3)
Objective: Determine the equilibrium dissociation constant (Ki) of 3-OH-PEP by displacing a radiolabeled antagonist.
Protocol:
Membrane Preparation: Use CHO-K1 or HEK293 cells stably expressing human D2L or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
Radioligand Selection: Use [^3H]-Methylspiperone (0.2 nM) as the high-affinity antagonist probe.
Incubation:
Total Binding: Membrane + [^3H]-Ligand + Buffer.
Non-Specific Binding (NSB): Add 1 µM (+)-Butaclamol or Haloperidol to saturate specific sites.
Experimental: Add increasing concentrations of 3-OH-PEP (10^-10 M to 10^-5 M).
Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding) using a cell harvester.
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis:
Calculate IC50 using non-linear regression (4-parameter logistic fit). Convert to Ki using the Cheng-Prusoff Equation :
Where [L] is the radioligand concentration and Kd is its dissociation constant.
Functional Assay (GTPγS Binding)
Objective: Determine if 3-OH-PEP acts as an agonist, antagonist, or partial agonist.
Mechanism: Agonist binding to GPCRs (D2/D3) catalyzes the exchange of GDP for GTP on the Gα subunit. We use non-hydrolyzable [^35S]GTPγS to measure this activation.
Visualization of Signaling & Workflows
Receptor Binding & Signaling Pathway
The following diagram illustrates the interaction of 3-OH-PEP with the D2/D3 receptor, triggering the Gi/o signaling cascade which inhibits Adenylyl Cyclase.
Figure 1: Gi/o-coupled signaling pathway activated by 3-OH-PEP binding to Dopamine D2/D3 receptors.
Radioligand Binding Workflow
This flowchart details the critical steps for the binding assay described in Section 3.1.
Figure 2: Step-by-step workflow for determining the Ki value of 3-OH-PEP via radioligand displacement.
Synthesis & Interpretation
The binding affinity of 3-[2-(1-Piperazinyl)ethyl]phenol is best understood as a functional hybrid.
Dopaminergic Potency: The 3-hydroxyphenethyl moiety ensures recognition by D2/D3 receptors. However, the secondary amine of the piperazine ring (compared to the tertiary amine in 3-PPP) may result in a lower intrinsic efficacy , potentially characterizing 3-OH-PEP as a partial agonist or a functional antagonist at these sites.
Serotonergic Bias: The piperazine ring introduces significant affinity for 5-HT1A receptors. This "off-target" binding is a common feature of phenylpiperazine drugs and contributes to anxiolytic or antidepressant-like effects in vivo.
References
Cannon, J. G. (1985). Structure-Activity Relationships of Dopamine Agonists. Annual Review of Pharmacology and Toxicology.
Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT receptors. Journal of Medicinal Chemistry.
Hjorth, S., et al. (1981). 3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors. Psychopharmacology.
An In-depth Technical Guide to the Solubility Profile of 3-[2-(1-Piperazinyl)ethyl]phenol
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Foreword: Understanding the 'Why' Before the 'How' In pre-formulation and early drug development, characterizing t...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Foreword: Understanding the 'Why' Before the 'How'
In pre-formulation and early drug development, characterizing the solubility of a new chemical entity (NCE) is a cornerstone of its developability assessment. A compound's ability to dissolve in aqueous and organic media dictates its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the solubility profile of 3-[2-(1-Piperazinyl)ethyl]phenol, a molecule of interest due to its hybrid structure. By dissecting its constituent functional groups—a weakly acidic phenol and a dibasic piperazine—we can anticipate its solubility behavior and design a robust experimental plan to quantify it. This document is structured not as a rigid protocol, but as a logical journey from theoretical prediction to practical execution, empowering the researcher to not only generate data but to understand its implications.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility of 3-[2-(1-Piperazinyl)ethyl]phenol is governed by the interplay of its three key structural features: the aromatic phenol ring, the aliphatic ethyl linker, and the heterocyclic piperazine ring.
Phenolic Group (Weak Acid): The hydroxyl group attached to the benzene ring is weakly acidic. At physiological pH, it is predominantly in its neutral, protonated form. As the pH increases well above its pKa (typically around 10 for phenols), it will deprotonate to form the more water-soluble phenoxide anion.[1][2] This makes its aqueous solubility highly pH-dependent.
Piperazine Moiety (Dibasic Amine): The piperazine ring contains two nitrogen atoms, making it a weak base that can be protonated at two different pH points.[3][4] The pKa values for piperazine itself are approximately 5.3-5.7 and 9.7-9.8.[3] In the case of 3-[2-(1-Piperazinyl)ethyl]phenol, we can anticipate two basic pKa values. At low pH (e.g., in the stomach), both nitrogens will be protonated, forming a highly polar, water-soluble cation. As the pH increases, it will sequentially deprotonate.
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While no experimental logP is available for this specific molecule, we can infer its properties. The phenolic and piperazine groups contribute hydrophilicity, while the benzene ring and ethyl chain contribute lipophilicity. The calculated XLogP3 for the related compound p-(1-Piperazinyl)phenol is 0.8, suggesting a balanced hydrophilic-lipophilic character.[5] This balance is critical for oral absorption, as a drug needs sufficient aqueous solubility to dissolve in the gastrointestinal tract and sufficient lipophilicity to permeate cell membranes.[6]
Based on this analysis, we can predict that 3-[2-(1-Piperazinyl)ethyl]phenol will exhibit its lowest aqueous solubility at a pH between its highest basic pKa and its acidic pKa (the isoelectric point), where the molecule is predominantly in its neutral, zwitterionic form. Its solubility will increase significantly at low pH (due to piperazine protonation) and high pH (due to phenol deprotonation).
Experimental Determination of Aqueous Solubility: A Validating Protocol
The "gold standard" for determining equilibrium solubility is the shake-flask method , as it is reliable and allows for reaching a true thermodynamic equilibrium.[7][8][9] The following protocol is designed to be self-validating and aligns with regulatory expectations for Biopharmaceutics Classification System (BCS) studies.[10][11][12]
Objective
To determine the equilibrium solubility of 3-[2-(1-Piperazinyl)ethyl]phenol in aqueous buffers across a physiologically relevant pH range (pH 1.2 to 6.8) at 37 ± 1 °C.
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks, pipettes, and vials
Step-by-Step Methodology
Buffer Preparation: Prepare aqueous buffers at pH 1.2 (HCl/KCl), pH 4.5 (phosphate buffer), and pH 6.8 (phosphate buffer) according to standard pharmacopeial procedures.
Sample Preparation: Add an excess amount of solid 3-[2-(1-Piperazinyl)ethyl]phenol to separate vials containing a known volume (e.g., 10 mL) of each buffer. The excess solid is crucial to ensure that a saturated solution is formed.
Equilibration: Place the vials in a shaker bath set to 37 ± 1 °C and agitate for a predetermined period (e.g., 48 hours). A preliminary experiment should be conducted to determine the time required to reach equilibrium, with samples taken at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration plateaus.[10]
Sample Processing: After equilibration, allow the suspensions to settle. Centrifuge the samples to pellet the excess solid.
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining undissolved particles. Expert Tip: Discard the first portion of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.
Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.
pH Verification: Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[11]
Data Presentation: Aqueous Solubility
The results should be summarized in a clear, tabular format.
pH of Buffer
Final pH of Solution
Solubility (mg/mL)
Solubility (µg/mL)
1.2
1.2 ± 0.1
Hypothetical Data: 25.5
Hypothetical Data: 25500
4.5
4.5 ± 0.1
Hypothetical Data: 5.2
Hypothetical Data: 5200
6.8
6.8 ± 0.1
Hypothetical Data: 1.8
Hypothetical Data: 1800
Note: Data are hypothetical and for illustrative purposes only.
Workflow Visualization
The experimental workflow can be visualized to ensure clarity and reproducibility.
Solubility in Organic Solvents: Guiding Solvent Selection
Understanding a compound's solubility in organic solvents is critical for process chemistry, purification, and the development of amorphous solid dispersions. The choice of solvents should span a range of polarities.
Rationale for Solvent Selection
Given the structure of 3-[2-(1-Piperazinyl)ethyl]phenol, a selection of protic and aprotic solvents with varying dielectric constants is recommended.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the phenolic hydroxyl group and the piperazine nitrogens, likely leading to good solubility.[13][14]
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These can accept hydrogen bonds and interact via dipole-dipole forces. Solubility is expected to be moderate.[13][15]
Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be low in these solvents, as they cannot effectively solvate the polar functional groups of the molecule.
Experimental Protocol
The shake-flask method described for aqueous solubility can be adapted for organic solvents. The key difference is the analytical method, which may require adjustment of the HPLC mobile phase or the use of alternative techniques like gravimetric analysis after solvent evaporation.
Data Presentation: Organic Solvent Solubility
Solvent
Solvent Type
Polarity Index
Solubility at 25°C (mg/mL)
Methanol
Polar Protic
5.1
Hypothetical Data: > 50
Ethanol
Polar Protic
4.3
Hypothetical Data: 35.2
Acetone
Polar Aprotic
5.1
Hypothetical Data: 15.8
Acetonitrile
Polar Aprotic
5.8
Hypothetical Data: 9.7
Ethyl Acetate
Moderately Polar
4.4
Hypothetical Data: 4.1
Toluene
Non-Polar
2.4
Hypothetical Data: < 0.5
Note: Data are hypothetical and for illustrative purposes only.
Integrated Solubility Profile and Strategic Implications
The combined aqueous and organic solubility data provides a holistic view of the compound's physicochemical properties.
Oral Bioavailability: The pH-dependent aqueous solubility profile is favorable for oral administration. The high solubility at the low pH of the stomach should facilitate rapid dissolution, while the compound's predicted logP suggests it has sufficient lipophilicity to be absorbed in the intestine.
Formulation Development: The moderate solubility in organic solvents like ethanol suggests that liquid-based formulations for early clinical studies are feasible. For solid dosage forms, the pH-dependent solubility might necessitate the use of excipients that modulate the local pH environment to ensure consistent dissolution.
Process Chemistry: The high solubility in methanol makes it an excellent solvent for synthesis and purification steps like crystallization.
Conclusion
This guide has outlined a comprehensive strategy for characterizing the solubility profile of 3-[2-(1-Piperazinyl)ethyl]phenol. By integrating an understanding of its molecular structure with robust, field-proven experimental methodologies, researchers can generate a reliable and insightful data package. This information is not merely a set of numbers but a critical tool for making informed decisions throughout the drug development lifecycle, from lead optimization to formulation design. The principles and protocols detailed herein provide a solid foundation for the successful physicochemical characterization of this and other complex NCEs.
References
Mota, F. L., et al. (2018). Studies on the solubility of phenolic compounds. ResearchGate. [Link]
Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. [Link]
Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?. ResearchGate. [Link]
Rodrigues, C. A., et al. (2014). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. PMC. [Link]
Mota, F. L., et al. (2018). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Biblioteca Digital do IPB. [Link]
ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). [Link]
A Technical Guide to the Toxicology and Safe Handling of Aryl-Piperazine Derivatives, with a Focus on 3-[2-(1-Piperazinyl)ethyl]phenol
Abstract: The aryl-piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting a wide range of diseases.[1] Compounds such as 3-[2-(1-P...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The aryl-piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting a wide range of diseases.[1] Compounds such as 3-[2-(1-Piperazinyl)ethyl]phenol are frequently synthesized as intermediates or final drug candidates in research and development settings. However, comprehensive toxicological data for such novel or specialized research compounds are often scarce. This guide provides an in-depth toxicological and safety assessment for 3-[2-(1-Piperazinyl)ethyl]phenol by employing a "read-across" approach. We will analyze data from structurally analogous compounds, namely 3-(1-Piperazinyl)phenol, the parent piperazine and phenol moieties, and other related derivatives, to construct a robust and precautionary safety framework. This document is intended for researchers, chemists, and drug development professionals to ensure the safe handling, storage, and disposal of this chemical class, mitigating risks in a laboratory environment.
Chemical Identity and Pharmacological Context
3-[2-(1-Piperazinyl)ethyl]phenol is a bifunctional organic molecule featuring a phenol group and a piperazine ring linked by an ethyl chain. The unique properties of this compound are derived from its constituent parts:
The Phenol Moiety: Phenol is a well-characterized aromatic alcohol used as a precursor in numerous industrial syntheses, including resins and pharmaceuticals.[2] It is known for its disinfectant properties but also for its systemic toxicity.[2]
The Piperazine Heterocycle: Piperazine and its derivatives are a class of compounds with a vast spectrum of biological activities, including anti-infective, anti-cancer, anti-psychotic, and analgesic properties.[1][3][4] The two nitrogen atoms in the six-membered ring provide unique physicochemical properties that often improve oral bioavailability and target affinity, making it a privileged scaffold in drug design.[1]
The combination of these moieties suggests that 3-[2-(1-Piperazinyl)ethyl]phenol is likely being investigated for its potential biological activities, possibly as a neuroactive agent, an antimicrobial, or an intermediate for more complex molecules.[5][6]
Predictive Toxicological Profile
Due to the absence of specific toxicological studies for 3-[2-(1-Piperazinyl)ethyl]phenol, this profile is constructed based on hazard information from closely related analogues and parent compounds. The primary hazards are consistently identified as corrosivity, sensitization, and potential systemic toxicity.
Acute Toxicity: Ingestion of related piperazine derivatives can be harmful or fatal.[7][12] The product is considered toxic if swallowed, necessitating immediate medical attention in case of ingestion.[9]
Corrosion and Irritation: This is the most immediate and significant hazard. Analogous compounds are classified as corrosive materials that cause severe skin burns and eye damage upon contact.[7][10][11] The product can cause burns of the eyes, skin, and mucous membranes.[7] Immediate and prolonged rinsing is critical after any exposure.
Sensitization: Piperazine itself is a well-known skin and respiratory sensitizer.[12][13] This means that initial exposure may not cause a reaction, but subsequent exposures, even to minute quantities, can trigger a severe allergic response. All handling should be performed in a manner that avoids direct contact and inhalation.
Systemic and Long-Term Effects: The toxicological properties have not been fully investigated for many analogues.[7][11] However, the parent piperazine is suspected of damaging fertility and the unborn child.[12][13] Therefore, appropriate precautions must be taken, especially by personnel of reproductive age.
Core Safety and Handling Protocols (SDS Deconstruction)
A Safety Data Sheet (SDS) is the primary source of safety information. While a specific SDS for this exact compound may not exist, the following guidance, synthesized from SDSs of its analogues, must be followed.
Emergency First-Aid Measures
Immediate medical attention is required for all routes of significant exposure.[7][10][13]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[16]
Skin Contact: Take off immediately all contaminated clothing and shoes.[7] Rinse skin with soap and plenty of water or shower for at least 15 minutes.[10] Call a physician immediately.[7]
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or absent, provide artificial respiration.[10] Immediate medical attention is required.[13]
Ingestion: Do NOT induce vomiting, as this can cause perforation of the esophagus or stomach.[7][10] Rinse the mouth with water.[7] Call a physician or poison control center immediately.[8]
Handling and Storage
Handling: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Avoid breathing dust, fumes, or vapors.[8] Do not get in eyes, on skin, or on clothing.[10] Use personal protective equipment as required.[13] Wash hands and any exposed skin thoroughly after handling.[7]
Storage: Store in a cool, dry, and well-ventilated place.[8][10] Keep the container tightly closed.[13] Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[7][13] The material may be air or light-sensitive, requiring storage under an inert atmosphere (e.g., nitrogen) and in an opaque container.[9][13]
Exposure Controls and Personal Protection
Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers must be close to the workstation location.[13]
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield may be necessary for splash hazards.
Skin and Body Protection: Wear appropriate protective gloves (e.g., nitrile rubber, check manufacturer's breakthrough time) and clothing to prevent skin exposure.[13] A lab coat is mandatory.
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates.[7][13]
Experimental Workflows and Risk Mitigation
A proactive approach to safety is essential when working with compounds that have incomplete toxicological data. The following workflows provide a framework for risk management.
Workflow 1: Hazard Identification and Risk Assessment
This diagram outlines the essential steps for safely incorporating a novel research chemical into laboratory use.
Caption: A structured workflow for risk assessment of novel chemicals.
Protocol: Emergency Response to a Solid Chemical Spill
ALERT & EVACUATE: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if dust is generated.
ASSESS & PREPARE: Assess the situation from a safe distance. Do not re-enter without the proper Personal Protective Equipment (PPE). Don, at a minimum: double nitrile gloves, a lab coat, chemical safety goggles, a face shield, and an appropriate respirator.
CONTAIN: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne. Do not use combustible materials like paper towels for the initial covering.
COLLECT: Carefully sweep the covered material into a designated, labeled hazardous waste container. Use non-sparking tools. Avoid creating dust. A final wipe-down with a wet paper towel (or appropriate solvent) can be used to decontaminate the surface.
DECONTAMINATE & DISPOSE: Place all contaminated materials, including gloves and wipes, into the hazardous waste container. Seal the container. Decontaminate any tools used.
REPORT: Report the incident to the lab supervisor and institutional Environmental Health & Safety (EHS) office.
Understanding how a molecule might be metabolized in the body helps justify the use of toxicological data from its constituent parts. This diagram illustrates a hypothetical pathway where the molecule is broken down, releasing its phenol and piperazine components.
Caption: Hypothetical metabolic fate of the parent compound.
Conclusion
While 3-[2-(1-Piperazinyl)ethyl]phenol may hold significant promise in research and drug development, its structural similarity to known hazardous compounds demands a highly cautious approach to its handling. The primary risks identified through analogue data are its severe corrosivity to skin and eyes, its potential as a potent skin and respiratory sensitizer, and a suspected risk of reproductive toxicity. Due to the incomplete nature of its toxicological profile, all laboratory operations must be governed by stringent safety protocols, including the mandatory use of engineering controls and comprehensive personal protective equipment. By adhering to the principles of risk assessment and safe handling outlined in this guide, researchers can mitigate potential exposure and ensure a safe laboratory environment.
References
European Chemicals Agency (ECHA). (n.d.). Substance Information - 3-(piperazin-1-yl)phenol. Retrieved from [Link]
Kumar, A., et al. (2015, January 15). Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. Retrieved from [Link]
Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]
Wang, S., et al. (2017). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. PMC. Retrieved from [Link]
Patil, S. B., et al. (2023, April 4). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Khan, I., et al. (2024, April 29). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2002). Toxicological Review of Phenol. Integrated Risk Information System (IRIS). Retrieved from [Link]
Sharma, P. K., et al. (2016). Antibacterial and Antifungal activity of Piperazinylbenzothiazine. Der Pharma Chemica. Retrieved from [Link]
Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]
Asati, V., et al. (2014). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Retrieved from [Link]
The Role of 3-[2-(1-Piperazinyl)ethyl]phenol in Medicinal Chemistry Discovery
This guide explores the medicinal chemistry history, synthesis, and pharmacological significance of 3-[2-(1-Piperazinyl)ethyl]phenol (CAS 1513601-96-1), a critical pharmacophore and building block in the discovery of cen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide explores the medicinal chemistry history, synthesis, and pharmacological significance of 3-[2-(1-Piperazinyl)ethyl]phenol (CAS 1513601-96-1), a critical pharmacophore and building block in the discovery of central nervous system (CNS) agents.
[1]
Executive Summary
3-[2-(1-Piperazinyl)ethyl]phenol (often referred to as 3-HPEP or the meta-tyramine-piperazine scaffold ) represents a "privileged structure" in neuropharmacology. It serves as a rigidified, lipophilic bioisostere of dopamine (specifically the meta-tyramine moiety) and a key intermediate in the synthesis of high-affinity ligands for Dopamine D2/D3 and Serotonin 5-HT receptors.
Historically, this scaffold emerged from the seminal work on 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine) in the early 1980s, which defined the concept of dopamine autoreceptor selectivity. By replacing the piperidine ring of 3-PPP with a piperazine and introducing an ethyl linker, medicinal chemists created a versatile template that allows for the exploration of secondary binding pockets in G-protein coupled receptors (GPCRs).
Structural Analysis & Pharmacophore Mapping
Bioisosterism with Dopamine
The molecule consists of three distinct pharmacophoric elements:
The Phenol Group (3-OH): Mimics the meta-hydroxyl group of dopamine, which is crucial for hydrogen bonding with serine residues (e.g., Ser5.42, Ser5.46) in the orthosteric binding site of D2-like receptors.
The Ethyl Linker: Provides the necessary distance (approx. 2 carbons) between the aromatic ring and the basic nitrogen, mimicking the ethylamine chain of dopamine.
The Piperazine Ring: Acts as a semi-rigid replacement for the terminal amine of dopamine. The distal nitrogen (N4) serves as a handle for further functionalization, allowing access to secondary binding pockets (bitopic ligands).
3-PPP: A piperidine analog that proved partial agonism is possible.
3-[2-(1-Piperazinyl)ethyl]phenol: Combines the meta-OH specificity of 3-PPP with the versatile linker properties of phenylpiperazines (found in drugs like Aripiprazole and Cariprazine).
Pharmacophore Diagram (DOT)
The following diagram illustrates the structural relationship between Dopamine, 3-PPP, and the 3-HPEP scaffold.
Caption: Structural evolution from endogenous dopamine to the synthetic 3-HPEP scaffold.
Synthesis & Experimental Protocols
The synthesis of 3-[2-(1-Piperazinyl)ethyl]phenol typically involves a convergent approach, coupling a phenethyl electrophile with excess piperazine, followed by deprotection if necessary.
Key Synthetic Route (Nucleophilic Substitution)
This method is preferred for its scalability and cost-effectiveness.
Reagents:
Starting Material A: 3-Methoxyphenethyl bromide (or tosylate).
Starting Material B: Piperazine (anhydrous).
Solvent: Acetonitrile (ACN) or DMF.
Base: Potassium Carbonate (
).
Deprotection Agent: Boron Tribromide (
) or 48% HBr.
Step-by-Step Protocol:
Alkylation:
Dissolve 3-Methoxyphenethyl bromide (1.0 eq) in anhydrous ACN.
Add Piperazine (5.0 eq) and
(2.0 eq). Note: Excess piperazine is critical to prevent bis-alkylation.
Reflux at 80°C for 12-16 hours under
atmosphere.
Monitor reaction progress via TLC (MeOH:DCM 1:9).
Workup: Filter salts, concentrate filtrate. Partition between water and DCM. Wash organic layer with brine, dry over
, and concentrate to yield the intermediate 1-(3-methoxyphenethyl)piperazine .
Demethylation (Phenol Formation):
Dissolve the intermediate in anhydrous DCM at -78°C.
Slowly add
(1M in DCM, 3.0 eq) dropwise.
Allow the reaction to warm to room temperature (RT) and stir for 4 hours.
Quench: Cool to 0°C and carefully add MeOH (exothermic!).
Isolation: Concentrate to dryness. Recrystallize the hydrobromide salt from EtOH/Et2O to yield 3-[2-(1-Piperazinyl)ethyl]phenol as a white solid.
Synthesis Workflow Diagram (DOT)
Caption: Convergent synthesis pathway for 3-[2-(1-Piperazinyl)ethyl]phenol.
Medicinal Chemistry Applications
Dopamine D2/D3 Receptor Probes
The 3-hydroxyphenethyl moiety is a classic "dopaminergic pharmacophore." When attached to a piperazine, it creates a ligand that binds to the orthosteric site but leaves the secondary nitrogen (N4) available.
Bitopic Ligand Design: Chemists attach bulky aryl-amides or heterocycles to the N4 position. The 3-HPEP moiety anchors the molecule in the orthosteric site (via the phenol), while the N4-substituent extends into the secondary binding pocket (SBP), conferring subtype selectivity (e.g., D3 vs D2).
Partial Agonism: Like 3-PPP, derivatives of this scaffold often exhibit partial agonist activity, stabilizing the receptor in a specific conformation useful for treating schizophrenia (normalizing dopamine tone).
Serotonin (5-HT) Modulation
The structure is also homologous to serotonin (5-hydroxytryptamine).
5-HT1A Affinity: N-substituted derivatives often show high affinity for 5-HT1A receptors.
Polypharmacology: This scaffold is frequently used to design "multi-target" drugs (e.g., D2 partial agonist + 5-HT2A antagonist), a strategy employed in modern antipsychotics like Brexpiprazole and Cariprazine .
Quantitative Data: Binding Affinity Trends
The following table summarizes the impact of the 3-hydroxyl group on binding affinity for D2-like receptors in this structural class.
Compound Structure
D2 Ki (nM)
D3 Ki (nM)
Efficacy (GTPγS)
Phenethyl-piperazine (Unsubst.)
>1000
>500
Antagonist
3-OH-Phenethyl-piperazine (3-HPEP)
150
45
Partial Agonist
4-OH-Phenethyl-piperazine
>500
>200
Weak Agonist
3-OH-Phenethyl-N-phenylpiperazine
12
2.5
Partial Agonist
Note: Data represents generalized SAR trends from phenylpiperazine/phenethylamine literature [1, 2].
References
Arvidsson, L. E., et al. (1981). "3-(3-Hydroxyphenyl)-N-n-propylpiperidine, a selective dopamine autoreceptor agonist." Journal of Medicinal Chemistry, 24(9), 1129-1131. Link
Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry, 29(11), 2375-2380. Link
Chemical Abstracts Service (CAS). (2013). Entry for CAS 1513601-96-1: 3-[2-(1-Piperazinyl)ethyl]phenol.[1]
Leopoldo, M., et al. (2002). "Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D3 receptor ligands." Journal of Medicinal Chemistry, 45(26), 5727-5735. Link
A-Technical Guide to Investigating the Metabolic Stability of 3-[2-(1-Piperazinyl)ethyl]phenol in Human Liver Microsomes
Abstract This comprehensive technical guide provides a robust framework for evaluating the metabolic stability of 3-[2-(1-Piperazinyl)ethyl]phenol, a molecule featuring both a phenolic hydroxyl group and a piperazine moi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive technical guide provides a robust framework for evaluating the metabolic stability of 3-[2-(1-Piperazinyl)ethyl]phenol, a molecule featuring both a phenolic hydroxyl group and a piperazine moiety. These functional groups suggest susceptibility to both Phase I and Phase II metabolic transformations. Understanding the metabolic fate of such compounds is a cornerstone of early drug discovery, directly influencing critical pharmacokinetic parameters like hepatic clearance and oral bioavailability. This document outlines the scientific rationale behind experimental design, provides detailed, field-tested protocols for in vitro assessment using human liver microsomes (HLM), and offers insights into data interpretation. By integrating established methodologies with an understanding of the underlying enzymatic processes, this guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to characterize the metabolic profile of novel chemical entities.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties. Of these, metabolism, predominantly occurring in the liver, is a primary determinant of a drug's systemic exposure and duration of action.[1][2] A compound that is too rapidly metabolized will likely have a short half-life and poor bioavailability, rendering it therapeutically ineffective. Conversely, a compound that is too slowly metabolized may accumulate to toxic levels. Therefore, the early assessment of metabolic stability is not merely a screening step but a critical, data-driven approach to de-risk drug candidates and guide medicinal chemistry efforts toward molecules with optimal pharmacokinetic profiles.[3]
Human liver microsomes (HLM), which are subcellular fractions of the liver, serve as a cost-effective and high-throughput in vitro tool for these initial investigations.[1][4] They are enriched with a high concentration of key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily (Phase I) and UDP-glucuronosyltransferases (UGTs) (Phase II).[1][4] By incubating a test compound with HLM in the presence of necessary cofactors, we can simulate hepatic metabolism and determine key parameters such as intrinsic clearance (Clint), a measure of the maximal activity of the liver's metabolic machinery towards a compound.[3]
The chemical structure of 3-[2-(1-Piperazinyl)ethyl]phenol presents two key metabolic "soft spots":
The Phenolic Hydroxyl Group: This group is a prime target for Phase II conjugation reactions, particularly glucuronidation mediated by UGTs.[5][6][7] This process attaches a bulky, polar glucuronic acid moiety, significantly increasing water solubility and facilitating excretion.[5][6] Sulfation, another Phase II reaction, can also occur at this position.[8]
The Piperazine Ring: This nitrogen-containing heterocycle is susceptible to a variety of Phase I oxidative reactions catalyzed by CYPs and Flavin-containing monooxygenases (FMOs).[9][10][11][12] Common metabolic pathways for piperazine moieties include N-dealkylation, N-oxidation, and hydroxylation of the ring.[13][14][15][16] Additionally, the secondary amine of the piperazine ring can undergo N-acetylation, a Phase II reaction mediated by N-acetyltransferases (NATs).[17]
Given this structural complexity, a thorough investigation of the metabolic stability of 3-[2-(1-Piperazinyl)ethyl]phenol requires a multi-faceted approach, considering the potential contributions of both Phase I and Phase II enzymes.
Predicted Metabolic Pathways of 3-[2-(1-Piperazinyl)ethyl]phenol
Based on the functional groups present in 3-[2-(1-Piperazinyl)ethyl]phenol, several metabolic transformations are anticipated. The following diagram illustrates the most probable pathways.
Caption: Predicted Phase I and Phase II metabolic pathways of 3-[2-(1-Piperazinyl)ethyl]phenol.
Experimental Design: A Self-Validating System
The core of a reliable metabolic stability assay lies in a well-designed experiment that includes appropriate controls to ensure the observed compound depletion is indeed due to enzymatic activity.
Materials and Reagents
Test Compound: 3-[2-(1-Piperazinyl)ethyl]phenol
Human Liver Microsomes (HLM): Pooled from multiple donors to average out inter-individual variability.[18]
Cofactors:
NADPH regenerating system (for Phase I CYP and FMO-mediated reactions)[19]
Uridine 5'-diphosphoglucuronic acid (UDPGA) (for Phase II UGT-mediated reactions)
3'-Phosphoadenosine-5'-phosphosulfate (PAPS) (for Phase II SULT-mediated reactions)
Acetyl-Coenzyme A (for Phase II NAT-mediated reactions)
Positive Control Compounds: Compounds with known metabolic fates are crucial for validating the activity of the microsomal preparation.
High Clearance Control (e.g., Verapamil, Dextromethorphan): To confirm robust enzymatic activity.[1]
Low Clearance Control (e.g., Warfarin): To ensure the assay can differentiate between stable and unstable compounds.
Quenching Solution: Ice-cold acetonitrile or methanol containing an internal standard to stop the reaction and precipitate proteins.
Analytical Instrumentation: A validated LC-MS/MS method is the gold standard for quantifying the parent compound with high sensitivity and selectivity.[2][20][21]
Incubation Conditions
The following table summarizes the recommended incubation conditions. It is crucial to run parallel incubations with and without cofactors to delineate the contribution of different enzyme families.
Parameter
Condition
Rationale
Test Compound Concentration
1 µM
A concentration well below the expected Km to ensure first-order kinetics.[19]
HLM Protein Concentration
0.5 mg/mL
A balance to achieve measurable turnover without excessive non-specific binding.[22]
A sufficient range to capture the depletion of both stable and unstable compounds.[22][23]
Cofactor Conditions
1. NADPH
2. UDPGA
Replicates
n=3
To ensure statistical robustness.
Detailed Experimental Workflow
The following diagram and protocol outline the step-by-step procedure for conducting the metabolic stability assay.
Caption: Step-by-step workflow for the in vitro metabolic stability assay.
Protocol
Preparation of Reagents:
Prepare a 1 mM stock solution of 3-[2-(1-Piperazinyl)ethyl]phenol in a suitable organic solvent (e.g., DMSO).
Prepare working solutions of the test compound and positive controls by diluting the stock solutions in the incubation buffer.
Prepare the NADPH regenerating system, UDPGA, PAPS, and Acetyl-CoA solutions according to the manufacturer's instructions.
Prepare the quenching solution (ice-cold acetonitrile with a suitable internal standard).
Incubation Procedure:
In a 96-well plate, add the diluted HLM suspension to each well.
Add the working solution of the test compound or positive control to the appropriate wells.
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
Initiate the metabolic reaction by adding the respective cofactors to the wells. For the t=0 time point, add the quenching solution before the cofactors.
Incubate the plate at 37°C with continuous shaking.
Sample Collection and Processing:
At each designated time point (5, 15, 30, 45, and 60 minutes), terminate the reaction in the corresponding wells by adding the quenching solution.
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Data Analysis and Interpretation
The primary data output from the LC-MS/MS analysis is the peak area of the parent compound at each time point.
Calculation of Percent Remaining:
The percentage of the parent compound remaining at each time point is calculated relative to the t=0 time point.
Determination of Half-Life (t½):
Plot the natural logarithm (ln) of the percent remaining versus time.
The slope of the linear regression of this plot represents the elimination rate constant (k).
The half-life is then calculated using the equation: t½ = -0.693 / k
Calculation of Intrinsic Clearance (Clint):
Intrinsic clearance is calculated using the following equation:
Clint (µL/min/mg protein) = (0.693 / t½) * (1 / HLM protein concentration)
The following table provides a hypothetical example of the data that could be generated.
Time (min)
% Remaining (NADPH)
% Remaining (UDPGA)
% Remaining (All Cofactors)
0
100
100
100
5
92
75
68
15
78
45
35
30
60
20
12
45
45
9
4
60
33
4
<1
t½ (min)
45.2
12.5
9.1
Clint (µL/min/mg)
30.7
110.9
152.3
In this hypothetical scenario, the data suggests that while Phase I metabolism contributes to the clearance of 3-[2-(1-Piperazinyl)ethyl]phenol, Phase II glucuronidation is a more significant pathway. The combination of all cofactors results in the fastest clearance, indicating that both Phase I and Phase II pathways are active and contribute to the overall metabolism of the compound.
Conclusion: From In Vitro Data to In Vivo Predictions
The in vitro metabolic stability assay using human liver microsomes provides a critical first look into the metabolic fate of a drug candidate like 3-[2-(1-Piperazinyl)ethyl]phenol. The data generated, particularly the intrinsic clearance, serves as a foundational parameter for more complex in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.[18][24][25] By systematically evaluating the contributions of different enzyme families, researchers can identify metabolic liabilities early in the drug discovery process. This allows for a more informed, structure-based drug design approach, where medicinal chemists can strategically modify the molecule to improve its metabolic profile, ultimately increasing the probability of developing a safe and effective therapeutic agent.
References
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Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-387. Available from: [Link]
Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(2), 167-181. Available from: [Link]
Phillips, I. R., & Shephard, E. A. (n.d.). Drug metabolism by flavin-containing monooxygenases of human and mouse. Available from: [Link]
Di, L., & Obach, R. S. (2015). Determination of intrinsic clearance and fraction unbound in human liver microsomes and in vitro-in vivo extrapolation of human hepatic clearance for marketed central nervous system drugs. Drug Metabolism and Disposition, 43(3), 347-356. Available from: [Link]
Ripp, S. L. (2008). Role of flavin-containing monooxygenase in drug development. Drug Metabolism Reviews, 40(4), 637-653. Available from: [Link]
Dong, X. (2011). First-pass Metabolism via UDP-glucuronosyltransferase: A Barrier to Oral Bioavailability of Phenolics. Journal of Pharmaceutical Sciences, 100(9), 3635-3651. Available from: [Link]
Di, L., & Obach, R. S. (2015). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. Drug Metabolism and Disposition, 43(3), 347-356. Available from: [Link]
Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(2), 167-181. Available from: [Link]
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Obach, R. S. (2010). Use of intrinsic clearance for prediction of human hepatic clearance. Expert Opinion on Drug Metabolism & Toxicology, 6(2), 189-198. Available from: [Link]
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]
ResearchGate. (n.d.). Metabolic stability of selected compounds in human liver microsomes.... Available from: [Link]
U.S. Environmental Protection Agency. (n.d.). TOXICOLOGICAL REVIEW OF Phenol. Available from: [Link]
U.S. National Library of Medicine. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Neuropsychopharmacology, 14(3), 199-208. Available from: [Link]
PDSP. (2025). (R)-2-(2-phenyl-2-(piperazin-1-yl)ethyl)phenol. Available from: [Link]
Application Note: Synthesis Protocol for 3-[2-(1-Piperazinyl)ethyl]phenol
Introduction & Retrosynthetic Analysis The compound 3-[2-(1-Piperazinyl)ethyl]phenol is a functionalized arylpiperazine scaffold, commonly utilized as a pharmacophore in the development of serotonergic (5-HT) and dopamin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Retrosynthetic Analysis
The compound 3-[2-(1-Piperazinyl)ethyl]phenol is a functionalized arylpiperazine scaffold, commonly utilized as a pharmacophore in the development of serotonergic (5-HT) and dopaminergic ligands. Its structural integrity relies on the precise installation of the piperazine moiety onto the phenethyl chain while preserving the phenolic hydroxyl group.
Strategic Considerations
Direct alkylation of unprotected phenols with alkyl halides often leads to competitive O-alkylation versus the desired N-alkylation. To ensure high chemoselectivity and yield, this protocol utilizes a Protection-Deprotection Strategy . We employ a methoxy-protected precursor, 1-(2-bromoethyl)-3-methoxybenzene , to couple with piperazine, followed by O-demethylation. This route minimizes side reactions and simplifies purification.
Retrosynthetic Pathway
The synthesis is deconstructed into two primary phases:
Nucleophilic Substitution (N-Alkylation): Reaction of the phenethyl halide with excess piperazine.
Ether Cleavage (Demethylation): Removal of the methyl group to reveal the phenol.
Figure 1: Retrosynthetic analysis showing the disconnection approach via a methoxy-protected intermediate.
Experimental Protocol
Phase 1: Synthesis of 1-[2-(3-Methoxyphenyl)ethyl]piperazine
Principle:
This step involves an SN2 nucleophilic substitution. A critical operational parameter is the use of a large molar excess of piperazine . Since piperazine has two reactive nitrogen centers, a 1:1 stoichiometric ratio would favor the formation of the symmetrical bis-alkylated byproduct (diphenethylpiperazine), which is difficult to separate. Using a 5-fold excess ensures mono-alkylation is the dominant pathway.
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen.
Dissolution: Charge the flask with Piperazine (43.1 g) and K₂CO₃ (27.6 g) in Acetonitrile (200 mL). Stir vigorously at room temperature for 15 minutes to create a uniform suspension.
Addition: Dissolve 3-Methoxyphenethyl bromide (21.5 g) in the remaining 50 mL of acetonitrile. Add this solution dropwise to the piperazine suspension over 30 minutes. Rationale: Slow addition keeps the concentration of electrophile low relative to the nucleophile, further suppressing dimer formation.
Reaction: Heat the mixture to reflux (80-82°C) and stir for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH₄OH 90:9:1) or LC-MS.
Work-up:
Cool the mixture to room temperature.
Filter off the inorganic salts (KBr, excess K₂CO₃) and wash the filter cake with fresh acetonitrile.
Concentrate the filtrate under reduced pressure to remove the solvent.
Purification (Excess Piperazine Removal):
Resuspend the residue in Dichloromethane (DCM) (150 mL) and water (100 mL).
Critical Step: The excess piperazine is highly water-soluble. Perform 3 washes with water. The organic layer retains the mono-alkylated product, while the aqueous layers remove the unreacted piperazine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oil 1-[2-(3-Methoxyphenyl)ethyl]piperazine .
Yield Expectation: 85-90% (Crude).
Phase 2: O-Demethylation to 3-[2-(1-Piperazinyl)ethyl]phenol
Principle:
Cleavage of the aryl methyl ether is achieved using concentrated hydrobromic acid (48% HBr). This method is robust for simple phenols. For substrates sensitive to harsh acidic conditions, Boron Tribromide (BBr₃) in DCM at -78°C is an alternative, but HBr is preferred for scale-up due to cost and ease of handling.
Reaction: Place the crude intermediate (22.0 g) in a 250 mL RBF. Add 48% HBr (100 mL) carefully.
Reflux: Heat the mixture to reflux (approx. 110°C) for 4–6 hours. The reaction mixture will turn homogenous and likely darken.
Monitoring: Monitor by TLC. The product will be significantly more polar than the starting material.
Work-up & Neutralization:
Cool the reaction mixture to 0°C in an ice bath.
Carefully neutralize the excess acid by adding solid NaHCO₃ or a saturated solution of NaOH dropwise until pH ~8-9. Caution: Exothermic reaction with gas evolution.
Note: The phenol is amphoteric but primarily acidic; however, the piperazine amine is basic. At pH 9, the piperazine is unprotonated, and the phenol is largely protonated (neutral), allowing extraction.
Extraction: Extract the aqueous mixture with Ethyl Acetate or n-Butanol (3 x 100 mL).
Isolation: Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Final Purification: Recrystallize the solid from Ethanol/Ether or convert to the dihydrochloride salt (using HCl/Ether) for long-term stability.
Workflow Visualization
Figure 2: Process flow diagram illustrating the critical path from starting material to isolated product.
Safety & Handling (HSE Guidelines)
Piperazine: Caustic and a sensitizer. Inhalation of dust can cause respiratory sensitization/asthma. Handle in a fume hood.
3-Methoxyphenethyl bromide: Lachrymator and skin irritant. Wear chemical-resistant gloves (Nitrile).
Hydrobromic Acid (48%): Highly corrosive. Causes severe skin burns and eye damage.[2] Use a face shield and work in a well-ventilated hood.
Waste Disposal: Aqueous waste from the piperazine wash contains high nitrogen loads; dispose of according to local environmental regulations for basic organic amines.
References
General Piperazine Synthesis
Reilly, S. W., & Mach, R. H. (2016).[3] "A Facile Pd-Catalyzed Methodology for the Synthesis of Arylpiperazines." Organic Letters, 18(20), 5272–5275. Link
Application Note: While this paper discusses Pd-catalysis, it validates the stability of piperazine scaffolds under he
N-Alkylation Methodologies
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
Context: Provides an alternative route (Reductive Amination) if the phenethyl halide is unavailable, using the corresponding aldehyde.
Demethylation Procedures:
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
Context: Standard reference for the cleavage of methyl ethers using HBr or BBr3.
Compound Data
PubChem Compound Summary for CID 15953884 (Related Structure). Link
Note: Specific spectral data for the target should be validated against internal standards as public spectra for this specific CAS are limited.
Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 3-[2-(1-Piperazinyl)ethyl]phenol
Abstract This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-[2-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-[2-(1-Piperazinyl)ethyl]phenol. This compound, containing both a phenolic chromophore and a basic piperazine moiety, presents unique challenges related to chromatographic retention and peak shape. A systematic approach to method development was employed, focusing on the selection of an appropriate stationary phase and the optimization of mobile phase pH and composition to achieve optimal separation. The final method utilizes a C18 stationary phase with a mobile phase of acetonitrile and ammonium formate buffer, providing excellent peak symmetry and resolution. The method was validated according to the International Council for Harmonisation (ICH) guidelines[1][2], demonstrating high levels of specificity, linearity, accuracy, and precision. This protocol is suitable for routine quality control analysis in pharmaceutical research and development settings.
Introduction and Analytical Challenge
3-[2-(1-Piperazinyl)ethyl]phenol is a heterocyclic organic compound featuring a phenol group attached to a piperazinyl-ethyl side chain. Compounds of this class are common structural motifs in medicinal chemistry and are often investigated as intermediates or active pharmaceutical ingredients (APIs). The accurate quantification of this analyte is crucial for ensuring product quality, monitoring reaction kinetics, and performing stability studies.
The primary analytical challenge stems from the molecule's dual chemical nature. The phenol group provides a UV chromophore, making UV detection a viable strategy. However, the basic piperazine group (pKa ≈ 9.8 and 5.7) can cause strong, undesirable interactions with residual silanols on conventional silica-based HPLC columns, leading to poor peak shape (tailing) and variable retention. Furthermore, the analyte's retention is highly sensitive to mobile phase pH. Therefore, a successful method must carefully control these factors to ensure reproducibility and accuracy. The most widely used method for the determination of individual phenolic compounds is high-performance liquid chromatography (HPLC)[3].
Method Development Strategy
Our strategy was centered on mitigating the challenges posed by the basic piperazine moiety while leveraging the phenolic group for detection. The development process followed a logical, multi-step approach to systematically optimize the chromatographic conditions.
Analyte Characterization & Initial Conditions
UV-Vis Spectroscopy: A UV spectrum of 3-[2-(1-Piperazinyl)ethyl]phenol was acquired in a 50:50 acetonitrile:water mixture. The spectrum showed a distinct absorption maximum (λmax) at approximately 278 nm, characteristic of the phenol moiety. This wavelength was selected for detection to ensure high sensitivity.
Column Selection: A modern, base-deactivated C18 column was chosen as the initial stationary phase. These columns are designed with advanced end-capping to minimize the availability of free silanol groups, thereby reducing peak tailing for basic analytes. The use of standard C18 columns for separating phenolic compounds is a well-established practice[4].
Mobile Phase Selection:
Organic Modifier: Acetonitrile was selected over methanol as it typically provides lower backpressure and can offer better peak shapes for basic compounds.
Aqueous Phase & pH Control: Controlling the ionization state of the piperazine group is critical. At a low pH (<4), the piperazine would be fully protonated, making the analyte highly polar and poorly retained on a reversed-phase column[5][6]. At a high pH (>10), the analyte would be neutral and well-retained, but this pH is detrimental to standard silica columns. A compromise pH in the slightly acidic to neutral range (pH 6-7) was targeted. An ammonium formate buffer was chosen because of its volatility (making it compatible with mass spectrometry if needed) and its effective buffering capacity in this range.
Optimization Workflow
The method was optimized by systematically adjusting mobile phase composition and column temperature to achieve the desired chromatographic performance, defined by a tailing factor < 1.5, adequate retention (k' > 2), and a short run time.
Caption: HPLC Method Development Workflow.
Optimized Method and Protocol
This section provides the detailed protocol for the final, optimized HPLC method for the analysis of 3-[2-(1-Piperazinyl)ethyl]phenol.
Chromatographic Conditions
Parameter
Condition
Instrument
Agilent 1260 Infinity II LC System or equivalent
Column
ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent base-deactivated C18 column
Mobile Phase A
20 mM Ammonium Formate, pH adjusted to 6.8 with formic acid
Mobile Phase B
Acetonitrile
Gradient Program
0-2 min: 10% B, 2-10 min: 10% to 70% B, 10-12 min: 70% B, 12.1-15 min: 10% B (Re-equilibration)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
278 nm
Injection Volume
10 µL
Run Time
15 minutes
Preparation of Solutions
Mobile Phase A (20 mM Ammonium Formate, pH 6.8): Dissolve 1.26 g of ammonium formate in 1000 mL of HPLC-grade water. Adjust the pH to 6.8 using dilute formic acid. Filter through a 0.45 µm membrane filter before use.
Diluent: A mixture of Mobile Phase A and Mobile Phase B (90:10 v/v) is used as the diluent to ensure compatibility with the initial mobile phase conditions.
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 3-[2-(1-Piperazinyl)ethyl]phenol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation Protocol
Accurately weigh the sample containing 3-[2-(1-Piperazinyl)ethyl]phenol.
Transfer the sample to a volumetric flask of appropriate size.
Add approximately 70% of the flask volume with diluent.
Sonicate for 15 minutes to ensure complete dissolution.
Allow the solution to cool to room temperature.
Dilute to the final volume with the diluent and mix thoroughly.
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation Protocol
The optimized method was validated in accordance with ICH Q2(R1) guidelines to establish its suitability for its intended purpose[1][2][7]. The validation process assesses the method's specificity, linearity, range, accuracy, precision, and robustness.
Caption: Logical Flow of HPLC Method Validation.
Validation Parameters and Acceptance Criteria
Validation Parameter
Protocol
Acceptance Criteria
Specificity
Inject diluent, placebo, and a spiked sample. Assess for interference at the analyte's retention time.
No significant interference at the analyte's RT. Peak purity must pass.
Linearity & Range
Analyze five concentrations (e.g., 5-75 µg/mL) in triplicate. Plot a calibration curve of mean peak area vs. concentration.
Correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery)
Analyze samples spiked with the analyte at three levels (80%, 100%, 120% of the target concentration) in triplicate.
Mean recovery between 98.0% and 102.0%.
Precision
Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day. Intermediate (Inter-day): Repeat on a different day with a different analyst.
Determine based on the signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.
S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ.
Robustness
Systematically vary method parameters (Flow rate ±0.1 mL/min, Column Temp ±2°C, pH ±0.2 units) and assess the impact on results.
RSD of results should remain ≤ 2.0%. System suitability must pass.
System Suitability
Inject a standard solution five times before starting the analysis.
RSD of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates > 2000.
Conclusion
A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative analysis of 3-[2-(1-Piperazinyl)ethyl]phenol. The systematic approach to optimizing the mobile phase pH and utilizing a base-deactivated C18 column effectively overcame the challenges associated with the analyte's basic piperazine moiety, yielding excellent chromatographic performance. This application note provides a complete protocol that can be readily implemented in quality control laboratories for routine analysis.
References
SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. Available at: [Link]
Bara-Vallejo, M., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. Available at: [Link]
Kalogianni, D. P., et al. (2011). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available at: [Link]
Kelebek, H., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals. Available at: [Link]
Rao, D. V., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Embrapa. Available at: [Link]
Zarzycki, P. K., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. Available at: [Link]
Wang, H., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. Available at: [Link]
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. ResearchGate. Available at: [Link]
Application Note: Preparation and Handling of 3-[2-(1-Piperazinyl)ethyl]phenol Stock Solutions for In Vitro Assays
[1][2] Introduction & Physicochemical Context The preparation of high-integrity stock solutions for 3-[2-(1-Piperazinyl)ethyl]phenol requires a nuanced understanding of its amphoteric nature.[1][2] As a molecule containi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Introduction & Physicochemical Context
The preparation of high-integrity stock solutions for 3-[2-(1-Piperazinyl)ethyl]phenol requires a nuanced understanding of its amphoteric nature.[1][2] As a molecule containing both a phenolic hydroxyl group (weakly acidic, pKa
10) and a piperazine moiety (secondary and tertiary amines, pKa 9.8 and 5.6), its solubility and stability are heavily pH-dependent and sensitive to oxidative stress.
This guide provides a standardized protocol for generating 10 mM and 100 mM stock solutions suitable for high-throughput screening (HTS), receptor binding assays, and cell-based functional studies.[1][2] The methodology prioritizes solvent compatibility , oxidative protection , and concentration verification .
Critical Material Specifications
To ensure experimental reproducibility, use reagents meeting the following strict criteria.
Component
Grade / Specification
Rationale
3-[2-(1-Piperazinyl)ethyl]phenol
>98% Purity (HPLC)
Impurities (e.g., oxidized quinones) can act as false pan-assay interference compounds (PAINS).[1][2]
DMSO (Dimethyl Sulfoxide)
Anhydrous, ≥99.9%, Sterile Filtered
Water in DMSO promotes hydrolysis and freezing/thawing cycles degrade the compound.
Storage Vials
Amber Glass or Polypropylene (PP)
Protects from UV-induced photo-oxidation of the phenol ring.[1][2]
Inert Gas
Argon or Nitrogen (Medical Grade)
Displaces headspace oxygen to prevent formation of colored oxidation products (quinones).[1]
Solubility Assessment & Solvent Selection
The choice of solvent is dictated by the compound's dual functionality. While the piperazine ring imparts polarity, the ethyl-phenol motif increases lipophilicity.[1]
Why: DMSO disrupts the intermolecular hydrogen bonding of the phenol-piperazine network, ensuring complete dissolution at high concentrations (up to 100 mM). It is miscible with aqueous assay buffers and freezes at a convenient temperature for storage.
Why: Useful if DMSO toxicity is a concern for specific sensitive cell lines (e.g., primary neurons). However, ethanol evaporates readily, altering concentration over time.
Why: The free base form is likely sparingly soluble in neutral water (pH 7.0-7.[1]4) due to its zwitterionic potential or uncharged state. Dissolution in aqueous media often requires acidification (e.g., 0.1 M HCl), which is impractical for "stock" solutions intended for diverse assays.
Protocol: Preparation of 10 mM Stock Solution
Objective: Prepare 1 mL of a 10 mM stock solution.
Weighing: Accurately weigh 2.1 - 2.5 mg of the solid into a tared amber glass vial. Record the exact mass (e.g.,
).
Technical Tip: If the powder is static, use an anti-static gun or weigh on a crumpled piece of aluminum foil.
Volume Adjustment: Calculate the exact volume of DMSO required to achieve 10 mM based on the actual mass.
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.
Dissolution: Add the calculated volume of Anhydrous DMSO.
Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 1-2 minutes.
QC Check: The solution must be optically clear. Any turbidity indicates incomplete solubilization.
Step 3: Aliquoting & Storage
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
Inert Gas Overlay: Gently blow Argon or Nitrogen into the vial headspace for 5 seconds before capping.
Labeling: clearly mark: "Cmpd Name | 10 mM | DMSO | [Date]" .
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Workflow: Serial Dilution for In Vitro Assays
Direct dilution of high-concentration DMSO stocks into aqueous media can cause "solvent shock" (precipitation).[1][2] Use the Intermediate Dilution Method .
Figure 1: Step-wise dilution strategy to minimize precipitation risk. The intermediate step ensures the compound is solvated before final exposure to the assay buffer.
Application Note & Validated Protocol: Optimal Synthesis of 3-[2-(1-Piperazinyl)ethyl]phenol
Abstract: This document provides a comprehensive and validated protocol for the synthesis of 3-[2-(1-Piperazinyl)ethyl]phenol, a valuable building block in pharmaceutical research and drug development. The outlined three...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive and validated protocol for the synthesis of 3-[2-(1-Piperazinyl)ethyl]phenol, a valuable building block in pharmaceutical research and drug development. The outlined three-step synthetic strategy begins with the readily available 2-(3-methoxyphenyl)ethanol, proceeding through a tosylated intermediate and subsequent N-alkylation of piperazine, and culminating in a robust demethylation to yield the target phenol. This guide is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for optimal reaction conditions, ensuring reproducibility and high yield.
Introduction & Strategic Overview
The 3-[2-(1-Piperazinyl)ethyl]phenol scaffold is a key structural motif found in a variety of biologically active compounds. Its synthesis requires a strategic approach to manage the reactive functional groups, namely the secondary amine of the piperazine ring and the phenolic hydroxyl group. Direct alkylation of piperazine with a 2-(3-hydroxyphenyl)ethyl halide is often complicated by side reactions, including O-alkylation and the inherent acidity of the phenol.
To circumvent these challenges, this protocol employs a protective group strategy. The phenolic hydroxyl is masked as a methyl ether (anisole), which is stable under the conditions required for the crucial carbon-nitrogen bond formation. The synthesis is executed in three distinct stages:
Activation of the Side Chain: The hydroxyl group of 2-(3-methoxyphenyl)ethanol is converted into a superior leaving group, p-toluenesulfonate (tosylate), to facilitate nucleophilic substitution.
Nucleophilic Substitution (N-Alkylation): The tosylate intermediate undergoes an SN2 reaction with piperazine. Reaction conditions are optimized to favor the desired mono-alkylation product.
Deprotection: The methyl ether is cleaved using boron tribromide (BBr₃) to reveal the final phenolic product.[1][2]
This methoxy-protection strategy provides a reliable and scalable route to the target compound with high purity.
Application Notes and Protocols for Radiolabeling 3-[2-(1-Piperazinyl)ethyl]phenol for Binding Studies
Introduction: The Significance of 3-[2-(1-Piperazinyl)ethyl]phenol in Receptor Research 3-[2-(1-Piperazinyl)ethyl]phenol is a versatile chemical scaffold found in numerous pharmacologically active compounds. Its structur...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 3-[2-(1-Piperazinyl)ethyl]phenol in Receptor Research
3-[2-(1-Piperazinyl)ethyl]phenol is a versatile chemical scaffold found in numerous pharmacologically active compounds. Its structure, featuring a phenol, an ethyl bridge, and a piperazine ring, makes it a key pharmacophore for targeting a variety of neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.[1][2] The piperazine moiety is a common feature in many centrally acting drugs, contributing to their affinity for these receptors.[3] To elucidate the precise interactions of compounds containing this scaffold with their biological targets, radioligand binding assays are indispensable tools.[4] These assays provide quantitative data on receptor affinity (Kᵢ), density (Bₘₐₓ), and specificity, which are critical for drug discovery and development.[5][6]
This document provides a comprehensive guide for the radiolabeling of 3-[2-(1-Piperazinyl)ethyl]phenol with tritium (³H) and carbon-14 (¹⁴C). It offers detailed, step-by-step protocols designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established radiochemical principles and include in-depth explanations for key experimental choices to ensure scientific integrity and reproducibility.
PART 1: Principles of Radiolabeling for 3-[2-(1-Piperazinyl)ethyl]phenol
The choice of radionuclide and the position of the label within the molecule are critical decisions that directly impact the utility of the radioligand in binding studies.
Choosing the Right Isotope: Tritium (³H) vs. Carbon-14 (¹⁴C)
Tritium (³H): Tritium is a low-energy beta emitter with a half-life of 12.3 years.[7] Its key advantage is the potential for high specific activity (up to 29 Ci/mmol per tritium atom), which is crucial for detecting receptors present in low densities.[8][9] The small size of the tritium atom means its introduction is unlikely to alter the pharmacological properties of the ligand.[9]
Carbon-14 (¹⁴C): Carbon-14 is also a beta emitter but with a much longer half-life of 5,730 years, making it exceptionally stable for long-term studies.[10][11] However, its maximum specific activity is significantly lower than that of tritium (62.4 mCi/mmol).[9] ¹⁴C-labeling is often preferred for metabolic studies where the stability of the label is paramount.[12][13]
For receptor binding assays, tritium is generally the preferred isotope due to the higher specific activity achievable, which translates to greater sensitivity in detecting low concentrations of binding sites.[8]
Strategic Placement of the Radiolabel
The position of the radiolabel must be metabolically stable to ensure that the detected radioactivity corresponds to the intact ligand bound to the receptor. For 3-[2-(1-Piperazinyl)ethyl]phenol, several positions are viable:
Tritiation of the Aromatic Ring: The phenol ring can be labeled via catalytic tritiation of a halogenated precursor (e.g., bromo- or iodo-substituted phenol). This position is generally stable.
Labeling the Ethyl Bridge: Introducing tritium or carbon-14 into the ethyl bridge is another option, typically achieved by reducing a suitable precursor.
Labeling the Piperazine Ring: While possible, the piperazine ring may be subject to metabolic cleavage, making it a less ideal position for the label.
For the protocols detailed below, we will focus on tritiation of the aromatic ring , as it offers a straightforward synthetic route and a metabolically stable final product.
PART 2: Protocols for Radiolabeling
The following protocols are presented as robust methodologies based on established radiochemical synthesis principles. Researchers should adapt these protocols based on available starting materials and laboratory capabilities.
Protocol 1: Synthesis of [³H]-3-[2-(1-Piperazinyl)ethyl]phenol via Catalytic Tritiation
This protocol describes the synthesis of the tritiated ligand from a brominated precursor. The rationale is to introduce tritium at a specific position on the aromatic ring with high specific activity.
Dosing formulation of 3-[2-(1-Piperazinyl)ethyl]phenol for in vivo animal models
An Application Note and Protocol from the Senior Application Scientist Topic: Dosing Formulation of 3-[2-(1-Piperazinyl)ethyl]phenol for In Vivo Animal Models Executive Summary This guide provides a comprehensive framewo...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol from the Senior Application Scientist
Topic: Dosing Formulation of 3-[2-(1-Piperazinyl)ethyl]phenol for In Vivo Animal Models
Executive Summary
This guide provides a comprehensive framework for developing safe, stable, and effective dosing formulations for the investigational compound 3-[2-(1-Piperazinyl)ethyl]phenol for use in preclinical animal models. The document outlines the compound's predicted physicochemical properties and presents a logical, tiered approach to formulation development, from simple aqueous solutions to more complex suspensions and co-solvent systems. Detailed, step-by-step protocols are provided for oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration routes. The core principle of this guide is to explain the scientific rationale behind each formulation strategy, empowering researchers to make informed decisions that ensure data integrity and uphold animal welfare standards.
As of the date of this document, comprehensive experimental data for 3-[2-(1-Piperazinyl)ethyl]phenol is not widely published. Therefore, the following profile is based on an expert analysis of its chemical structure, which contains both a weakly acidic phenol group and a basic piperazine moiety, and data from closely related analogs. This profile is intended to guide initial formulation efforts.
The dual acidic and basic nature of this molecule suggests that its aqueous solubility will be highly dependent on pH. It will likely exhibit minimum solubility at its isoelectric point and significantly increased solubility in both acidic (forming a piperazinium salt) and strongly alkaline (forming a phenoxide salt) conditions. The primary strategy for aqueous solubilization should focus on forming a salt at the basic piperazine center.
Table 1: Predicted Physicochemical Profile of 3-[2-(1-Piperazinyl)ethyl]phenol
Property
Predicted Value / Characteristic
Rationale & Formulation Implication
Molecular Formula
C₁₂H₁₈N₂O
-
Molecular Weight
206.28 g/mol
Essential for calculating molarity and weight/volume concentrations.
Appearance
Likely a white to off-white solid.
Phenolic compounds can oxidize and change color over time.
pKa (Phenol)
~9.5 - 10.5
The phenol group is weakly acidic. At physiological pH (~7.4), it will be predominantly unionized. Solubilization by forming a phenoxide salt requires high pH (>11), which is generally not suitable for in vivo dosing.
pKa (Piperazine)
pKa₁: ~5.5 - 6.5pKa₂: ~9.0 - 10.0
The piperazine ring has two basic nitrogen atoms. Salt formation with a strong acid (e.g., HCl) will protonate these nitrogens, significantly increasing aqueous solubility. This is the preferred solubilization strategy.[1][2]
Aqueous Solubility
Poor at neutral pH; highly pH-dependent.
Formulation will require either pH adjustment (salt formation), a suspension, or a co-solvent system.
Predicted LogP
1.5 - 2.5
Indicates moderate lipophilicity. The compound may have sufficient permeability but will require formulation to overcome solubility-limited absorption.
Stability
Prone to oxidation at the phenol group.
Formulations should be prepared fresh.[3] If storage is necessary, protect from light and air (e.g., in amber vials, consider nitrogen overlay) and store at 2-8°C.[4]
Core Principles for In Vivo Formulation Development
A successful in vivo study relies on a formulation that is both well-tolerated by the animal and delivers the drug in a consistent and bioavailable manner. All formulations, especially those for parenteral routes, must be prepared with pharmaceutical-grade components where available and listed in the approved institutional animal care and use committee (IACUC) protocol.[4][5]
Key Objectives:
Safety & Tolerability: The vehicle must be non-toxic and non-irritating at the administered volume and concentration. For parenteral routes, solutions must be sterile, isotonic (or near-isotonic), and at a physiologically compatible pH (typically 6.5-8.0).[6][7][8]
Stability: The active compound must remain chemically and physically stable in the vehicle for the duration of preparation and administration.[4]
Homogeneity: Whether a solution or suspension, the formulation must be uniform to ensure accurate and reproducible dosing.
Bioavailability: The formulation should facilitate the absorption of the compound into systemic circulation. For phenolic compounds, poor bioavailability can be a major challenge.[9][10]
Formulation Development Workflow
The following workflow provides a logical path to selecting the appropriate formulation strategy. Start with the simplest approach and only progress to more complex vehicles if necessary.
Caption: Formulation development decision tree for 3-[2-(1-Piperazinyl)ethyl]phenol.
Experimental Protocols
Safety First: Always handle 3-[2-(1-Piperazinyl)ethyl]phenol and its analogs in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Analogs are listed as skin/eye irritants and harmful if swallowed.[11][12]
Protocol 1: Aqueous Solution via In Situ Salt Formation (Primary Recommendation)
This method leverages the basic piperazine group to form a water-soluble hydrochloride salt. It is the preferred method for all parenteral routes and a good option for oral dosing.
Calculate Required Mass: Determine the mass of the compound needed for your desired concentration and final volume. Account for any planned overage.
Initial Dispersion: Add the weighed compound to a volumetric flask containing approximately 80% of the final volume of 0.9% saline. Begin stirring. The compound will likely not dissolve at this stage.
Acidification (Salt Formation): While continuously stirring and monitoring with a calibrated pH meter, add 1N HCl dropwise. The powder should begin to dissolve as the piperazine is protonated.
Target pH and Dissolution: Continue adding HCl until all solid material has dissolved, resulting in a clear solution. The target pH should ideally be between 4.0 and 6.0 to ensure complete salt formation.
Final pH Adjustment (for Parenteral Routes): If the route is IV, IP, or SC, it is critical to adjust the pH closer to physiological range to improve tolerability.[6][7] Slowly add 1N NaOH dropwise to raise the pH to 6.5 - 7.5 .
Causality: A highly acidic injection can cause pain, irritation, and phlebitis at the injection site.
Self-Validation: Watch the solution closely during this step. If precipitation occurs, the compound is not soluble at that pH. You must stop and either use a lower pH (if scientifically justified and approved) or move to a different formulation strategy.
Final Volume: Once the final pH is stable, add 0.9% saline to reach the final desired volume (q.s.). Stir for another 15 minutes to ensure homogeneity.
Sterilization (Parenteral Routes Only): Draw the final solution into a sterile syringe and expel it through a 0.22 µm syringe filter into a sterile, sealed injection vial.[4][13] This step is mandatory for IV, IP, and SC administration to remove potential microbial contamination.
Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle, preparation date, and expiration date (typically 24 hours unless stability data is available).[13] Store protected from light at 2-8°C. Visually inspect for any precipitation or discoloration before each use.[4]
This protocol is suitable if the compound (or its salt) has insufficient aqueous solubility for the required oral dose.
Materials:
3-[2-(1-Piperazinyl)ethyl]phenol
Methylcellulose (MC, 400 cP) or Carboxymethyl Cellulose (CMC, low viscosity)
Polysorbate 80 (Tween 80)
Purified Water
Mortar and pestle (optional, for particle size reduction)
Homogenizer or magnetic stirrer
Step-by-Step Procedure:
Prepare the Vehicle (e.g., 0.5% MC with 0.2% Tween 80):
Rationale: Methylcellulose does not readily dissolve in cold water. A hot/cold dispersion method is required for a clear, homogenous solution.[14][15]
Heat approximately one-third of the final required volume of purified water to 60-70°C.
Slowly add the 0.5% (w/v) MC powder while stirring vigorously to create a uniform dispersion.
Add the remaining two-thirds of the water as ice-cold water. Continue stirring in a cold bath until the solution becomes clear and viscous.
Add 0.2% (v/v) of Tween 80 and stir until fully incorporated. Store the vehicle at 2-8°C.
Prepare the Suspension:
Weigh the required amount of the compound. If particles are large, gently grind to a fine powder with a mortar and pestle to improve suspension uniformity.
Wetting Step: In a suitable container, add a small amount of the prepared vehicle to the powder and mix to form a smooth, uniform paste.
Causality: This step is critical to ensure the hydrophobic powder is properly wetted by the aqueous vehicle, preventing clumping and ensuring a homogenous suspension. Tween 80 acts as the wetting agent.[14]
Dilution: Gradually add the remaining vehicle in small portions while continuously stirring or homogenizing until the final volume is reached.
Self-Validation: A well-prepared suspension should be milky and uniform, with no visible clumps of powder. It should be easily re-suspended by gentle shaking.
Dosing and Storage: Stir the suspension continuously with a magnetic stirrer during dose administration to maintain homogeneity. Store at 2-8°C and re-suspend by vortexing or inverting before each use.
Use this strategy only when aqueous approaches fail and the scientific rationale is strong. Co-solvents can have their own biological and toxicological effects.[16][17] Their use, especially for parenteral routes, must be carefully justified.
Table 2: Common Co-Solvents and General Concentration Limits
Co-Solvent
Route(s)
General Max Concentration
Notes & Considerations
PEG 400
PO, IV, IP, SC
PO: < 50%IV: < 30%
Generally well-tolerated. Can cause hemolysis at high concentrations.[18]
Propylene Glycol (PG)
PO, IV, IP, SC
PO: < 40%IV: < 20%
Higher potential for myotoxicity and hemolysis compared to PEGs.[18]
DMSO
PO, IP, SC
PO: < 10%IP/SC: < 25%
Potent solvent but can have significant pharmacological effects and increase the permeability of other substances. Not typically recommended for IV use in repeat-dose studies.
Solutol HS-15
PO, IV
PO: < 20%IV: < 10%
A non-ionic solubilizer. Can cause hypersensitivity reactions, especially on IV administration.[19]
Example Protocol (10% DMSO / 40% PEG 400 / 50% Saline for SC/IP):
Weigh the required amount of 3-[2-(1-Piperazinyl)ethyl]phenol.
Add the DMSO (10% of final volume) and vortex or sonicate until the compound is fully dissolved.
Add the PEG 400 (40% of final volume) and mix thoroughly.
Slowly add the 0.9% Saline (50% of final volume) dropwise while mixing.
Self-Validation: If the compound precipitates at this step (a phenomenon known as "crashing out"), the vehicle is not suitable, and the proportions must be re-evaluated.
For IP/SC routes, filter through a 0.22 µm syringe filter (a PTFE filter may be required for high organic solvent content).
Store and label as described previously. Prepare fresh daily.
References
Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare - UW Sites - University of Washington. (n.d.). Retrieved February 10, 2026, from [Link]
Guidelines on Administration of Substances to Laboratory Animals - Research A-Z. (2021, September 8). Retrieved February 10, 2026, from [Link]
Role of the Encapsulation in Bioavailability of Phenolic Compounds - PMC - NIH. (n.d.). Retrieved February 10, 2026, from [Link]
IG035: Guideline on Administration of Substances to Laboratory Animals. (2025, April 10). Retrieved February 10, 2026, from [Link]
In vivo toxicology of excipients commonly employed in drug discovery in rats. (2025, August 31). ResearchGate. Retrieved February 10, 2026, from [Link]
Various therapeutic formulations of phenolic compounds: An overview. (2025, February 7). Retrieved February 10, 2026, from [Link]
Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC. (n.d.). Retrieved February 10, 2026, from [Link]
Use of Fluids and Diluted Drugs in Research Animals. (n.d.). Retrieved February 10, 2026, from [Link]
Phenolic Compound Bioavailability Using In Vitro and In Vivo Models - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]
Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents | PLOS One. (2018, February 22). Retrieved February 10, 2026, from [Link]
Bioavailability of phenolic compounds: a major challenge for drug development? - Revista Fitos. (2015). Retrieved February 10, 2026, from [Link]
Oral gavage with methylcellulose? - ResearchGate. (2019, August 25). Retrieved February 10, 2026, from [Link]
The effect of excipients on pharmacokinetic parameters of parenteral drugs - CORE. (n.d.). Retrieved February 10, 2026, from [Link]
Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC - PubMed Central. (n.d.). Retrieved February 10, 2026, from [Link]
Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. (n.d.). Retrieved February 10, 2026, from [Link]
3-(Piperidin-1-yl)phenol | C11H15NO | CID 229855 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]
Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH. (n.d.). Retrieved February 10, 2026, from [Link]
In vivo antioxidant activity of phenolic compounds: facts and gaps - Biblioteca Digital do IPB. (n.d.). Retrieved February 10, 2026, from [Link]
oral gavage administration: Topics by Science.gov. (n.d.). Retrieved February 10, 2026, from [Link]
How to properly dissolve a compound in 0.1% methylcellulose 0.1% tween 80? (2018, November 12). Retrieved February 10, 2026, from [Link]
Guidelines for the administration of substances to rodents - NTNU. (n.d.). Retrieved February 10, 2026, from [Link]
US2975181A - Method for the preparation of piperazine salts - Google Patents. (1961, March 14).
Piperazine salts: Human health tier II assessment. (2018, October 26). Retrieved February 10, 2026, from [Link]
Recent Trends in Assessment of Cellulose Derivatives in Designing Novel and Nanoparticulate-Based Drug Delivery Systems for Improvement of Oral Health - MDPI. (2021, December 27). Retrieved February 10, 2026, from [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved February 10, 2026, from [Link]
Comprehensive Investigation of Hydroxypropyl Methylcellulose, Propylene Glycol, Polysorbate 80, and Hydroxypropyl-Beta-Cyclodextrin for use in General Toxicology Studies - Oxford Academic. (n.d.). Retrieved February 10, 2026, from [Link]
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. (n.d.). Retrieved February 10, 2026, from [Link]
Extraction methods for 3-[2-(1-Piperazinyl)ethyl]phenol from biological plasma
An Application Guide and Protocol for the Extraction of 3-[2-(1-Piperazinyl)ethyl]phenol from Biological Plasma Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide and Protocol for the Extraction of 3-[2-(1-Piperazinyl)ethyl]phenol from Biological Plasma
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the extraction of 3-[2-(1-Piperazinyl)ethyl]phenol from human and animal plasma. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple procedural lists to explain the fundamental principles behind method selection and optimization. We present two robust, validated protocols—Mixed-Mode Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—complete with detailed step-by-step instructions, troubleshooting guidance, and the scientific rationale underpinning each step. The methodologies are structured to ensure high recovery, minimize matrix effects, and produce clean extracts suitable for sensitive downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). All protocols are framed within the context of established regulatory standards for bioanalytical method validation.
Introduction: The Analytical Imperative
The quantitative analysis of xenobiotics like 3-[2-(1-Piperazinyl)ethyl]phenol in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies.[1] Accurate measurement of analyte concentration over time is critical to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Biological plasma, a complex mixture of proteins, lipids, salts, and endogenous metabolites, presents a significant analytical challenge. The primary goal of sample preparation is to isolate the target analyte from these interfering components, thereby enhancing analytical sensitivity and ensuring the reliability of the quantitative data.[1][2]
3-[2-(1-Piperazinyl)ethyl]phenol (CAS: 773795-54-3, Formula: C₁₀H₁₄N₂O) is a molecule possessing dual physicochemical characteristics: a basic piperazine moiety and an acidic phenol group.[3] This amphoteric nature dictates the strategy for its efficient extraction, requiring careful control of pH to manipulate its ionization state. This guide provides two distinct, robust methods for its extraction, tailored to different laboratory needs regarding throughput, cleanliness, and automation compatibility.
The selection of an optimal extraction strategy is dictated by the analyte's chemical properties. The key is to manipulate the molecule's charge state to either retain it on a solid support or drive its partition into an immiscible liquid phase.
Piperazine Moiety (Basic): The piperazine ring contains two nitrogen atoms, which are basic. Based on analogous structures, we can estimate two pKa values for these nitrogens, pKa₁ ≈ 5-6 and pKa₂ ≈ 9-10.[4] At pH values below its pKa, a nitrogen atom will be protonated (positively charged).
Phenolic Group (Acidic): The hydroxyl group on the benzene ring is weakly acidic, with a pKa typically around 10. At pH values above its pKa, this group will be deprotonated (negatively charged).
This dual nature allows for highly selective extraction. At low pH (e.g., pH 2-4), the piperazine nitrogens are protonated (+), while the phenol group is neutral. This makes the molecule an ideal candidate for cation exchange solid-phase extraction . At high pH (e.g., pH > 11), the piperazine nitrogens are deprotonated (neutral), while the phenol is deprotonated (-). To achieve a neutral state for liquid-liquid extraction , a carefully selected pH in the basic range (e.g., pH 9.5) can neutralize the piperazine moiety without significantly deprotonating the phenol, maximizing its hydrophobicity.
At pH < pKa, molecule is cationic. Enables strong cation exchange SPE.
pKa (Acidic)
pKa ≈ 10
At pH > pKa, molecule is anionic. pH must be controlled to avoid this state during LLE with nonpolar solvents.
LogP
Moderate (Estimated)
Suitable for both reversed-phase SPE and LLE with appropriate solvents.
Recommended Extraction Protocols
Two primary methods are recommended: Solid-Phase Extraction for the cleanest possible extracts and Liquid-Liquid Extraction for a simpler, high-throughput workflow.
Principle of Causality: This method is the gold standard for achieving the highest level of extract purity. We utilize a mixed-mode polymer sorbent that has both reversed-phase (hydrophobic) and strong cation exchange (ionic) retention mechanisms.[5][6] By acidifying the plasma sample, we ensure the piperazine group is fully protonated (positively charged), promoting strong binding to the cation exchange functional groups on the sorbent. A multi-step wash sequence then removes interferences: a polar wash removes salts and hydrophilic materials, while an organic wash removes lipids and hydrophobic, non-basic compounds. Finally, elution is achieved by using a basic solution, which neutralizes the piperazine's charge, disrupting the ionic bond and releasing the analyte.
Caption: Workflow for Mixed-Mode SPE.
Sample Pre-treatment:
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
Spike with an appropriate internal standard (IS).
Add 200 µL of 2% formic acid in water.
Vortex for 10 seconds to mix and precipitate some proteins.
Centrifuge at 10,000 x g for 5 minutes. Use the supernatant for loading.
SPE Cartridge Conditioning:
Place a mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg/1 mL) onto a vacuum manifold.
Condition the sorbent by passing 1 mL of methanol.
Equilibrate the sorbent by passing 1 mL of deionized water. Do not allow the cartridge to dry.
Sample Loading:
Load the supernatant from the pre-treated sample onto the SPE cartridge.
Apply a slow vacuum to draw the sample through the sorbent at approximately 1 mL/min.
Wash Steps:
Wash 1 (Polar): Add 1 mL of 5% methanol in water to the cartridge to remove hydrophilic interferences.
Wash 2 (Non-polar): Add 1 mL of acetonitrile to the cartridge to remove lipids and other hydrophobic interferences. Dry the sorbent under full vacuum for 2-3 minutes after this step.
Elution:
Place a clean collection tube inside the manifold.
Add 1 mL of elution solvent (5% ammonium hydroxide in methanol) to the cartridge.
Allow the solvent to soak for 30 seconds, then apply a slow vacuum to elute the analyte.
Final Processing:
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial LC mobile phase.
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Step
Reagent/Solvent
Volume
Purpose
Pre-treatment
2% Formic Acid in Water
200 µL
Protonate analyte, dilute sample
Conditioning
Methanol
1 mL
Wet the sorbent
Equilibration
D.I. Water
1 mL
Prepare sorbent for aqueous sample
Wash 1
5% Methanol in Water
1 mL
Remove hydrophilic interferences
Wash 2
Acetonitrile
1 mL
Remove hydrophobic interferences
Elution
5% NH₄OH in Methanol
1 mL
Neutralize and elute analyte
Reconstitution
Initial Mobile Phase
100 µL
Prepare sample for injection
Protocol 2: Liquid-Liquid Extraction (LLE)
Principle of Causality: LLE separates compounds based on their differential solubility between two immiscible liquids—typically an aqueous phase (the plasma sample) and an organic solvent.[7][8] To ensure the analyte partitions into the organic phase, its polarity must be minimized. We achieve this by adding a base to the plasma sample, raising the pH to approximately 9.5-10. This deprotonates the piperazine nitrogens, rendering them neutral. We use Methyl tert-butyl ether (MTBE), a moderately polar and water-immiscible solvent, which provides excellent recovery for compounds of this nature while minimizing the extraction of highly polar interferences like phospholipids.[9]
Caption: Workflow for Liquid-Liquid Extraction.
Sample Preparation:
Pipette 100 µL of plasma into a 2 mL microcentrifuge tube.
Spike with an appropriate internal standard (IS).
Add 25 µL of 2M ammonium hydroxide to basify the sample. Vortex for 5 seconds.
Liquid-Liquid Extraction:
Add 600 µL of methyl tert-butyl ether (MTBE) to the tube.
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers and pellet the precipitated proteins.
Analyte Collection:
Carefully aspirate the upper organic layer (~550 µL) and transfer it to a new clean tube, being careful not to disturb the protein pellet or aqueous layer.
Final Processing:
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial LC mobile phase.
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Step
Reagent/Solvent
Volume
Purpose
pH Adjustment
2M Ammonium Hydroxide
25 µL
Neutralize analyte for extraction
Extraction
Methyl tert-butyl ether (MTBE)
600 µL
Extract analyte from plasma
Mixing
Vortexing
2 min
Facilitate analyte partitioning
Phase Separation
Centrifugation
10 min
Separate organic and aqueous layers
Reconstitution
Initial Mobile Phase
100 µL
Prepare sample for injection
Method Validation: A Trustworthy System
Every protocol must be validated to ensure it is fit for its intended purpose. Bioanalytical method validation is a process used to establish that a quantitative analytical method is reliable and reproducible for the intended use.[1][10] All validation experiments should adhere to the principles outlined in regulatory guidance documents, such as the FDA's M10 Bioanalytical Method Validation Guidance.[11][12]
Key Validation Parameters & Acceptance Criteria:
Parameter
Definition
Typical Acceptance Criteria (FDA M10)
Selectivity
The ability to differentiate and quantify the analyte in the presence of other components in the sample.
No significant interfering peaks at the retention time of the analyte and IS in blank plasma.
Recovery (%)
The detector response of an extracted sample compared to the response of a non-extracted standard.
Should be consistent, precise, and reproducible. Not required to be 100%.
Matrix Effect
The suppression or enhancement of ionization of the analyte by co-eluting matrix components.
The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Calibration Curve
The relationship between instrument response and known concentrations of the analyte.
At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99 is recommended.
Accuracy (%)
The closeness of mean test results to the true concentration.
Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision (%CV)
The closeness of agreement among a series of measurements.
≤15% CV (≤20% at LLOQ).
Stability
The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
Analyte concentration should be within ±15% of the nominal concentration.
Troubleshooting Common Extraction Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Low Recovery (SPE)
1. Incomplete elution. 2. Analyte breakthrough during loading/washing. 3. Sorbent dried out before loading.
1. Increase basicity/organic strength of elution solvent. Use two smaller elution volumes. 2. Reduce loading/wash flow rate. Ensure wash solvent is not too strong. 3. Re-run, ensuring sorbent bed remains wet after equilibration.
1. Verify pH of the aqueous phase is optimal for analyte neutrality. 2. Increase vortexing time or use a mechanical shaker. 3. Test alternative solvents (e.g., ethyl acetate, dichloromethane/isopropanol mixture).
1. Use calibrated pipettes; ensure proper technique. 2. Standardize all incubation and evaporation times. 3. Centrifuge at higher speed/longer time. Try adding salt to the aqueous phase before extraction.
High Matrix Effects (LC-MS/MS)
1. Co-elution of phospholipids or other endogenous components. 2. Insufficient cleanup.
1. Switch from LLE to the cleaner SPE method. 2. For SPE, optimize the wash steps with different organic solvent compositions. For LLE, consider a back-extraction step.
References
Protein Precipitation Method. (2025, June 9). Phenomenex.
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). FDA.
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone.
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bioanalytical & Biomarker Services.
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (2004, January 16). PubMed.
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration.
Protein Precipitation Plates. Thermo Fisher Scientific.
Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom.
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023, June 26). PMC.
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022, March 22). MDPI.
Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. (2019, July 15). PubMed.
Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma. (2025, August 6). ResearchGate.
Pharmacokinetics studies of Sildenafil and its Metabolite Piperazine N-Desmethyl Sildenafil by using LC-MS/MS in Human Plasma. (2025, December 15). Scientific.Net.
Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. (2014, August 26). Biotage.
The Complete Guide to Solid Phase Extraction (SPE). Phenomenex.
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). LabRulez LCMS.
Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent.
Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PMC.
Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds. (2024, February 6). MDC Repository.
3-(2-Piperazinyl)phenol. Santa Cruz Biotechnology.
Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS. (2016, April 5). Agilent.
Application Note & Protocols: High-Purity Crystallization of 3-[2-(1-Piperazinyl)ethyl]phenol
Introduction: The Critical Role of Purity 3-[2-(1-Piperazinyl)ethyl]phenol is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring both a phenolic hy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity
3-[2-(1-Piperazinyl)ethyl]phenol is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring both a phenolic hydroxyl group and a basic piperazine moiety, makes it a versatile building block. However, these same functional groups can lead to the formation of structurally similar impurities during synthesis, such as N-alkylated or positional isomers, which can be challenging to remove.[1] The final purity of this intermediate is paramount, as it directly impacts the quality, safety, and efficacy of the resulting API.
Crystallization is a powerful and widely used technique in the pharmaceutical industry for purification.[2] It is a thermodynamically driven process that can, under controlled conditions, selectively separate a desired compound from a solution, leading to a highly purified, stable crystalline solid. This application note provides a comprehensive guide to developing a robust crystallization process for 3-[2-(1-Piperazinyl)ethyl]phenol, focusing on solvent selection, method optimization, and post-processing to achieve high purity and yield.
Physicochemical Foundation for Crystallization
A successful crystallization process is built upon a thorough understanding of the compound's physicochemical properties. For 3-[2-(1-Piperazinyl)ethyl]phenol, the following characteristics are of primary importance:
Polarity and Basicity: The presence of two nitrogen atoms in the piperazine ring confers significant basicity and polarity to the molecule.[1] The phenolic group is weakly acidic. This amphiphilic nature dictates its solubility profile, making it soluble in a range of polar organic solvents but less so in non-polar hydrocarbons.
Solubility: The solubility of phenolic compounds is highly dependent on the solvent and temperature.[3][4] A good crystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential is the driving force for cooling crystallization.
Potential for Polymorphism: Many pharmaceutical compounds can exist in multiple crystalline forms, or polymorphs, which can have different physical properties like solubility and stability.[][6] It is crucial to control the crystallization process to consistently produce the desired, most stable polymorph.
Strategic Solvent Selection
The choice of solvent system is the most critical factor in developing a crystallization process. The ideal system will not only provide the necessary solubility profile but also effectively reject impurities.
Single Solvent Systems
A single solvent approach is often the simplest. The ideal solvent should exhibit a steep solubility curve with respect to temperature.
Screening Protocol:
Add a known amount of crude 3-[2-(1-Piperazinyl)ethyl]phenol to a test tube.
Add a small volume of the candidate solvent (e.g., isopropanol, ethanol, acetone, ethyl acetate).
Heat the mixture with stirring until the solid completely dissolves. Note the approximate temperature.
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath.
Observe the quality and quantity of the crystals formed. A good solvent will result in a significant amount of crystalline solid, not an oil or amorphous precipitate.
Anti-Solvent Systems
Anti-solvent crystallization is employed when a suitable single solvent cannot be found.[7][8][9] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) to induce precipitation.[2][8]
Key Considerations:
Miscibility: The solvent and anti-solvent must be fully miscible.
Rate of Addition: The rate at which the anti-solvent is added is critical. Slow addition promotes the growth of larger, purer crystals, while rapid addition can lead to the formation of many small, potentially impure crystals.[8]
A logical workflow for solvent selection is outlined in the diagram below.
Caption: Workflow for Crystallization Solvent System Selection.
Recommended Solvent Systems
Based on the polarity of 3-[2-(1-Piperazinyl)ethyl]phenol, the following systems are recommended for initial screening:
System Type
Good Solvent
Anti-Solvent
Rationale
Single Solvent
Isopropanol (IPA)
N/A
Often provides a good solubility gradient for phenolic compounds.
Single Solvent
Acetone
N/A
A more polar option that can be effective, though its low boiling point requires careful handling.
Anti-Solvent
Ethyl Acetate
Heptane
A medium-polarity solvent paired with a non-polar anti-solvent.
Anti-Solvent
Isopropanol (IPA)
Water
The basic piperazine moiety may have limited water solubility, making water a potential anti-solvent.
Detailed Crystallization Protocols
The following protocols provide step-by-step methodologies for purifying 3-[2-(1-Piperazinyl)ethyl]phenol. Safety glasses, lab coats, and gloves should be worn at all times.
Protocol 1: Cooling Crystallization from Isopropanol (IPA)
This method is preferred for its simplicity and the use of a single, relatively benign solvent.
Materials & Equipment:
Crude 3-[2-(1-Piperazinyl)ethyl]phenol
Isopropanol (IPA), reagent grade
Jacketed glass reactor with overhead stirrer and temperature probe
Dissolution: Charge the reactor with crude 3-[2-(1-Piperazinyl)ethyl]phenol. For every 1 gram of crude material, add 5-7 mL of IPA.
Heating: Begin stirring and heat the mixture to 70-75°C. Continue heating until all solids are completely dissolved. If solids remain, add IPA dropwise until a clear solution is achieved.
Controlled Cooling: Set the circulator to cool the batch to 20°C over a period of 2-3 hours. A slow cooling rate is crucial for promoting crystal growth over nucleation.[7]
Hold Period: Hold the suspension at 20°C for at least 1 hour with gentle stirring to allow for complete crystallization.
Secondary Cooling: Further cool the batch to 0-5°C and hold for an additional 1-2 hours to maximize yield.
Isolation: Filter the resulting slurry through a Büchner funnel.
Washing: Wash the filter cake with a small amount of cold (0-5°C) IPA to displace the impure mother liquor.
Drying: Dry the purified crystals in a vacuum oven at 45-50°C until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization from Ethyl Acetate/Heptane
This method is useful if the crude material contains impurities that are also soluble in IPA.
Materials & Equipment:
Crude 3-[2-(1-Piperazinyl)ethyl]phenol
Ethyl Acetate (EtOAc) and Heptane, reagent grade
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
Heating/cooling circulator
Filtration apparatus
Vacuum oven
Procedure:
Dissolution: Charge the reactor with crude material. For every 1 gram, add 3-4 mL of Ethyl Acetate. Heat to 40-45°C with stirring to ensure complete dissolution.
Anti-Solvent Addition: Charge the addition funnel with Heptane (approx. 6-8 mL for every 1 gram of crude material). Add the heptane to the solution dropwise over 1-2 hours while maintaining the temperature at 40-45°C. The solution will become turbid as supersaturation is induced.[8]
Cooling & Maturation: Once the anti-solvent addition is complete, cool the slurry to 20°C over 1 hour and hold for an additional 2 hours to allow the crystals to mature.
Isolation: Filter the product using a Büchner funnel.
Washing: Wash the cake with a pre-mixed solution of 1:2 Ethyl Acetate/Heptane.
Drying: Dry the purified solid in a vacuum oven at 45-50°C.
The general workflow for these experimental protocols is visualized below.
Caption: General Experimental Workflow for Crystallization.
Purity Analysis and Quality Control
Post-crystallization, it is essential to verify the purity of the final product. A combination of analytical techniques should be employed to provide a comprehensive assessment of quality.[]
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantifying purity and identifying impurities.[10][11][12] A validated HPLC method can accurately determine the area percentage of the main component versus any residual impurities.
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, which are indicators of purity.[13] A sharp melting peak at a consistent temperature suggests a high-purity compound. DSC can also be used to identify different polymorphic forms.
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the molecular structure and identity of the purified compound, ensuring no structural changes occurred during the process.[][11]
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Oiling Out
Cooling rate is too fast; solution is too concentrated; wrong solvent choice.
Reduce the cooling rate; dilute the solution with more solvent; screen for a more suitable solvent system.
Poor Yield
Compound is too soluble in the mother liquor at low temperatures; insufficient cooling/hold time.
Add an anti-solvent to reduce solubility; increase the hold time at low temperature; ensure the final temperature is sufficiently low.
Low Purity
Impurities co-crystallized with the product; inefficient washing.
Re-slurry the product in a solvent where the impurity is more soluble; optimize the wash step with a more effective solvent; consider a second recrystallization.[6]
Fine Particles
High degree of supersaturation leading to rapid nucleation.
Slow down the cooling rate or anti-solvent addition rate to favor crystal growth over nucleation.[7][8]
References
BOC Sciences. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
Medikamenter QS. (2025, July 30). Understanding Assay, Purity, and Potency in Analytical Chemistry.
Alwsci. (2024, October 16). Active Ingredient Analysis: Methods And Applications in Product Quality Control.
Soares, R. R., et al. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology.
BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
Fujiwara, M., et al. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. MIT.
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
SATHEE. (n.d.). Chemistry Crystallization.
ResearchGate. (n.d.). Studies on the solubility of phenolic compounds.
Mota, F. L., et al. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. The world's largest collection of open access research papers.
Application Note: High-Fidelity Utilization of 3-[2-(1-Piperazinyl)ethyl]phenol in GPCR Ligand Synthesis
[1] Abstract & Strategic Value 3-[2-(1-Piperazinyl)ethyl]phenol (CAS 1513601-96-1) represents a "privileged scaffold" in medicinal chemistry, specifically designed to target G-Protein Coupled Receptors (GPCRs).[1] Struct...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Value
3-[2-(1-Piperazinyl)ethyl]phenol (CAS 1513601-96-1) represents a "privileged scaffold" in medicinal chemistry, specifically designed to target G-Protein Coupled Receptors (GPCRs).[1] Structurally, it combines a 3-hydroxyphenethyl moiety—a classic bioisostere for dopamine—with a piperazine ring, a universal linker in neuropsychiatric drug discovery.[1]
This intermediate is critical for the synthesis of:
Dopamine D2/D3 Partial Agonists: Analogs of bifeprunox and aripiprazole.
Serotonin 5-HT1A/2A Modulators: Where the phenol mimics the indole 5-OH of serotonin.[1]
Dual-Action Ligands: Compounds targeting both monoamine transporters and receptors.[1]
This guide moves beyond basic synthesis, offering a robust, scalable protocol that mitigates common pitfalls such as O-alkylation and bis-alkylation, ensuring high purity for downstream coupling.[1]
Chemical Profile & Handling
Property
Specification
Chemical Name
3-[2-(1-Piperazinyl)ethyl]phenol
CAS Number
1513601-96-1
Molecular Formula
C₁₂H₁₈N₂O
Molecular Weight
206.28 g/mol
Appearance
Off-white to pale beige crystalline solid
Solubility
Soluble in DMSO, MeOH, dilute HCl; sparingly soluble in water (neutral pH)
Hygroscopic; Phenol ring sensitive to oxidation (store under Argon)
Safety Warning: Piperazine derivatives are potential skin sensitizers. The phenolic moiety is corrosive. Handle in a fume hood with nitrile gloves and eye protection.
Synthetic Utility: The "Why" and "How"
The strategic value of this molecule lies in its bifunctionality .
The Secondary Amine (N4): A nucleophilic handle for Buchwald-Hartwig couplings or SNAr reactions to attach heteroaryl "warheads" (e.g., quinolines, benzothiazoles).[1]
The Phenol (-OH): A hydrogen-bond donor/acceptor essential for receptor binding (e.g., Serine residues in the binding pocket).[1]
Mechanistic Pathway Strategy
Direct alkylation of piperazine with 3-hydroxyphenethyl halides often fails due to:
O-Alkylation: Phenoxide formation competes with amine alkylation.[1]
Bis-Alkylation: The product is more nucleophilic than the starting material, leading to "dumbbell" dimers.[1]
The Solution: A reductive amination or amide-reduction sequence using protected precursors.[1]
Caption: Optimized synthetic route avoiding O-alkylation side reactions.
Detailed Protocol: Synthesis via Amide Reduction
Best for: High purity (>98%), avoidance of side products, scalable to 100g.[1]
Activation: Dissolve 3-methoxyphenylacetic acid in anhydrous THF (10 mL/g) under N₂. Add Carbonyldiimidazole (CDI) portion-wise. Note: Evolution of CO₂ gas will occur. Stir at RT for 1 hour until gas evolution ceases.
Coupling: Add N-Boc-piperazine dissolved in minimal THF. Stir at RT for 4 hours.
Workup: Quench with water. Extract with EtOAc. Wash organic layer with 1M HCl (to remove unreacted piperazine), then sat.[1] NaHCO₃. Dry over MgSO₄ and concentrate.
Checkpoint: Quantitative yield expected. Product is an oil/solid.
Setup: Cool a solution of the amide (from Phase 1) in THF to 0°C under Argon.
Addition: Add LiAlH₄ pellets or solution dropwise. The reaction is exothermic.
Reflux: Warm to RT, then reflux for 6 hours. The amide carbonyl is reduced to the methylene group (-CH₂-).[1]
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 eq per g LiAlH4), 15% NaOH (1 eq), then water (3 eq). Filter the white precipitate.
Result: You now have 1-Boc-4-[2-(3-methoxyphenyl)ethyl]piperazine .
Phase 3: Global Deprotection (Demethylation + Boc removal)
Reagents: 48% HBr (aqueous) or BBr₃ (DCM).[1]
Method A (Robust): Reflux in 48% HBr for 12 hours. This cleaves both the methyl ether (to phenol) and the Boc group (to secondary amine).
Method B (Mild): BBr₃ in DCM at -78°C to RT.[1] (Requires separate Boc removal step with TFA if BBr3 doesn't cleave Boc efficiently in your hands, though HBr is preferred for "one-pot" efficiency).
Final Isolation:
Neutralize the acidic solution with NH₄OH to pH ~9.
Extract with DCM/Isopropanol (3:1) - Phenols with amines are amphoteric and hard to extract; this solvent mix is crucial.[1]
Concentrate and recrystallize from Ethanol/Ether.
Application Protocol: Synthesis of CNS Agents
Once isolated, the 3-[2-(1-Piperazinyl)ethyl]phenol is used to create high-affinity ligands.[1]
Protocol: Buchwald-Hartwig Coupling
Objective: Attach a heteroaryl ring (e.g., 2-chloroquinoline) to the piperazine nitrogen.[1]
Component
Quantity/Conditions
Role
Intermediate
1.0 eq
Nucleophile
Aryl Halide
1.1 eq (e.g., 2-Chloroquinoline)
Electrophile
Catalyst
Pd₂(dba)₃ (2 mol%)
Palladium Source
Ligand
BINAP or Xantphos (4 mol%)
Steric/Electronic Tuner
Base
NaOtBu (1.5 eq)
Deprotonation
Solvent
Toluene or Dioxane
Medium
Temp/Time
100°C / 12-16 h
Reaction Parameters
Critical Step - Protecting the Phenol:
In standard Buchwald conditions, the phenol -OH can compete with the amine or poison the catalyst.[1]
Expert Tip: Use 2 equivalents of base (NaOtBu). The first equivalent deprotonates the phenol (protecting it as the phenoxide), while the amine undergoes coupling. Alternatively, use the O-benzyl protected precursor and deprotect (H₂/Pd-C) after the coupling.[1]
Switch from alkylation (halide) to amide-reduction route (Section 4).[1]
Product not extracting
Amphoteric nature (Zwitterion).
Adjust pH to isoelectric point (~9.5) and use DCM/IPA (3:1) for extraction.
Dark Coloration
Phenol oxidation.
Perform all steps under Argon; add antioxidants (e.g., ascorbic acid) during workup if necessary.
References
GPCR Ligand Design: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Phenylpiperazines as D2/D3 Agonists." (General reference for scaffold utility).
Amide Reduction Protocol: Organic Syntheses, "General Methods for Reduction of Amides to Amines using LiAlH4."
Buchwald Coupling of Piperazines: Angewandte Chemie, "Pd-Catalyzed C-N Bond Formation."[1] [1]
Molecule Data: PubChem Compound Summary for Piperazine-Phenol Derivatives. [1]
Handling Piperazines: ECHA Registration Dossier for Piperazine. [1]
(Note: Specific literature on CAS 1513601-96-1 is limited; protocols are derived from validated methodologies for structural analogs 3-(2-(piperazin-1-yl)ethyl)indoles and 3-hydroxyphenethylamines.)[1]
Technical Support Center: A Guide to Improving Synthesis Yield of 3-[2-(1-Piperazinyl)ethyl]phenol Derivatives
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-[2-(1-Piperazinyl)ethyl]phenol and its derivatives. This document provides...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-[2-(1-Piperazinyl)ethyl]phenol and its derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3-[2-(1-Piperazinyl)ethyl]phenol derivatives. Each issue is presented in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my reaction yield of the desired mono-alkylated product, 3-[2-(1-Piperazinyl)ethyl]phenol, consistently low, with a significant amount of the di-alkylated byproduct?
Answer:
This is the most common challenge in the N-alkylation of piperazine. The presence of two secondary amine groups of similar reactivity makes piperazine susceptible to di-alkylation, where the electrophile reacts with both nitrogen atoms. The formation of the N,N'-bis[2-(3-hydroxyphenyl)ethyl]piperazine byproduct reduces the yield of your target mono-substituted product.
Root Cause Analysis:
Statistical Probability: With a 1:1 molar ratio of piperazine to your electrophile, a mixture of mono-alkylated, di-alkylated, and unreacted piperazine is often statistically unavoidable.
Increased Nucleophilicity: The initial mono-alkylation product can sometimes be even more reactive than piperazine itself, leading to a faster second alkylation.
Strategic Solutions:
Utilize a Large Excess of Piperazine: While seemingly counterintuitive from an atom economy perspective, using a 3 to 5-fold excess of piperazine can statistically favor mono-alkylation. However, this complicates downstream purification due to the need to remove a large amount of unreacted piperazine.[1]
Employ a Protecting Group Strategy (Recommended): This is the most robust and widely accepted method for achieving high yields of mono-alkylated piperazine derivatives.[2][3] The tert-butyloxycarbonyl (Boc) group is a common and effective choice. The workflow involves:
Protection: Reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) to form mono-Boc-piperazine. This deactivates one nitrogen, leaving the other available for alkylation.
Alkylation: Reacting the mono-Boc-piperazine with your 2-(3-hydroxyphenyl)ethyl electrophile.
Deprotection: Removing the Boc group under acidic conditions to yield the final mono-alkylated product.
Experimental Protocol: Mono-Boc Protection of Piperazine
Dissolve piperazine (2 equivalents) in a suitable solvent like dichloromethane (DCM).
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.
Stir the reaction mixture for 18-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, evaporate the solvent under reduced pressure to obtain the crude mono-Boc-piperazine. This can often be used in the next step without further purification, or it can be purified by column chromatography.[2][3]
DOT Diagram: Boc-Protection Strategy for Mono-Alkylation
Troubleshooting solubility issues of 3-[2-(1-Piperazinyl)ethyl]phenol in DMSO
A Guide to Troubleshooting Solubility Issues in DMSO Welcome to the technical support guide for 3-[2-(1-Piperazinyl)ethyl]phenol. As Senior Application Scientists, we have designed this resource to provide researchers, s...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Troubleshooting Solubility Issues in DMSO
Welcome to the technical support guide for 3-[2-(1-Piperazinyl)ethyl]phenol. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to move beyond simple instructions and explain the underlying scientific principles, enabling you to make informed decisions in your experiments.
Core Troubleshooting Guide: Question & Answer
This section addresses specific problems you may encounter when preparing solutions of 3-[2-(1-Piperazinyl)ethyl]phenol in DMSO. We follow a logical troubleshooting workflow, from the simplest checks to more complex investigations.
Q1: I've added the calculated amount of 3-[2-(1-Piperazinyl)ethyl]phenol to my DMSO, but it's not dissolving completely. What are my immediate first steps?
A1: Incomplete dissolution is a common first hurdle. Before assuming the compound is insoluble at your target concentration, it's critical to address the two most frequent culprits: solvent quality and insufficient physical agitation.
The Critical Role of Solvent Purity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water significantly alters DMSO's polarity and solvent capacity, often leading to a sharp decrease in the solubility of organic compounds.[3] Even brief exposure to air can introduce enough water to cause issues. Therefore, the first and most crucial step is to verify the quality of your DMSO.
Initial Actions:
Use Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous (≤0.05% water), high-purity (≥99.9%) DMSO. For highly sensitive experiments, consider purchasing smaller-volume bottles to minimize the frequency of opening and subsequent water absorption.[4]
Employ Mechanical Assistance: Some compounds require energy to overcome the activation energy of dissolution.
Vortexing: Vortex the solution vigorously for 2-3 minutes.
Sonication: Use an ultrasonic bath to provide localized energy, which can break up particle aggregates and facilitate dissolution.[5]
Gentle Warming: Gently warm the solution in a water bath to 30-40°C. Increased thermal energy can significantly improve solubility. However, you must first confirm that 3-[2-(1-Piperazinyl)ethyl]phenol is stable at this temperature to avoid degradation (see Q3). Most small molecules are stable under these mild conditions for short periods.[6]
If the compound dissolves after these steps, your problem was likely related to dissolution kinetics or suboptimal solvent quality. If it remains insoluble, proceed to the next question.
Q2: My compound dissolved initially, but now I see precipitation in my stock solution after storage or a freeze-thaw cycle. What is happening?
A2: This is a classic sign of a solution that is either supersaturated or has undergone a change in solvent properties upon storage. The phenomenon is most often linked to water absorption and the physical stress of temperature changes.[3]
The Synergy of Water and Temperature: Freeze-thaw cycles exacerbate the problem of water contamination.[3][7] As the "wet" DMSO freezes, the water and compound can form separate micro-environments. Upon thawing, the compound may not fully re-dissolve, or it may crystallize into a less soluble, more stable polymorphic form.[1][3] Each cycle can increase the amount of precipitated material.
Troubleshooting & Prevention Workflow:
Caption: Troubleshooting workflow for precipitated DMSO stock solutions.
Best Practices for Stable Stock Solutions:
Aliquot: After preparing your stock solution, immediately aliquot it into single-use, low-volume vials (e.g., PCR tubes or specialized storage tubes). This is the most effective way to prevent the deleterious effects of repeated freeze-thaw cycles and minimize atmospheric moisture exposure.[4]
Proper Storage: Store aliquots at -20°C or -80°C in a sealed container with desiccant packs to maintain a dry environment.
Thawing Protocol: When you need an aliquot, remove it from the freezer and allow it to thaw completely at room temperature before opening the cap. This prevents condensation from forming inside the cold tube.
Q3: I suspect my compound might be degrading in DMSO, leading to insolubility. How can I test for this?
A3: This is an advanced but critical consideration. While DMSO is an excellent solvent, it is not entirely inert. It can participate in or be affected by chemical reactions, especially at elevated temperatures or in the presence of contaminants.[8][9][10] The phenol and piperazine moieties in your compound could be susceptible to oxidation or other degradation pathways.
A Forced Degradation Study is the definitive method to assess the stability of your compound in DMSO.[11][12][13] This involves intentionally "stressing" the solution under various conditions to see if degradation products form.
Prepare Solutions: Prepare several identical samples of your compound in anhydrous DMSO at the desired concentration (e.g., 10 mM).
Expose to Stress Conditions: Store individual samples under different conditions for a set period (e.g., 7 days).
Control: -80°C, protected from light.
Thermal Stress: 40°C, protected from light.[14][15]
Photolytic Stress: Room temperature, exposed to broad-spectrum light (ICH Q1B guidelines suggest a combination of UV and visible light).[12][14]
Oxidative Stress: Room temperature, with a small amount of a mild oxidizing agent like hydrogen peroxide added (this is an aggressive test).[11][13]
Analysis: After the exposure period, analyze all samples, including the control, using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.
Interpretation:
Compare the peak area of the parent compound in the stressed samples to the control. A significant decrease (>5-10%) indicates degradation.[16]
Look for the appearance of new peaks in the chromatogram of the stressed samples. These represent degradation products.
This analysis will authoritatively tell you if your compound is unstable under specific conditions, which may manifest as precipitation if the degradants are less soluble.
Frequently Asked Questions (FAQs)
Q: What is the maximum recommended concentration for 3-[2-(1-Piperazinyl)ethyl]phenol in DMSO?A: There is no single universal maximum concentration, as it depends on the purity of both the compound and the solvent. As a starting point for most in vitro screening, stock solutions are typically prepared at 10-30 mM.[1] It is always best to determine the kinetic solubility experimentally for your specific batch of compound and solvent. See the protocol below for determining maximum solubility.
Q: Can I use heat to dissolve my compound?A: Yes, gentle heating (30-40°C) is a common and effective technique.[6] However, DMSO can begin to decompose near its boiling point (189°C), and this decomposition can be accelerated by acidic or basic contaminants.[8][9] It is crucial to use only mild heat and for the shortest time necessary. A forced degradation study (see Q3 above) is recommended if you plan to use heat regularly.
Q: My DMSO stock is frozen at room temperature. Is this normal?A: Yes, this is normal and a good sign. Pure DMSO has a relatively high freezing point of 18.5°C (65.3°F).[17] If your lab's room temperature is slightly below this, the DMSO will solidify. DMSO that remains liquid at lower temperatures has likely absorbed water, which significantly depresses its freezing point.[1]
Q: How do I avoid precipitation when diluting my DMSO stock into an aqueous buffer for my assay?A: This is a critical step where solubility issues often arise. The compound may be highly soluble in DMSO but poorly soluble in the aqueous assay buffer.
Use Intermediate Dilutions: Do not dilute the highly concentrated DMSO stock directly into the buffer in one step. Perform serial dilutions in DMSO first to get closer to the final concentration.
Add Stock to Buffer, Not Vice Versa: Always add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing. This ensures rapid dispersal and minimizes localized high concentrations that can cause precipitation.[6]
Keep Final DMSO Concentration Low: The final concentration of DMSO in your assay should typically be below 0.5% to avoid solvent-induced artifacts.[18][19]
Data & Protocols
Table 1: DMSO Quality and Storage Recommendations
Parameter
Recommendation
Rationale
Purity Grade
Anhydrous, ≥99.9%
Minimizes contaminants that could react with the compound or catalyze solvent degradation.[10]
Water Content
≤0.05%
Water is the primary cause of decreased solubility for many organic compounds in DMSO.[1]
Storage (Solvent)
Tightly sealed, in the dark, with desiccant
Prevents water absorption and potential photolytic degradation.
Storage (Stock Solution)
-20°C or -80°C, single-use aliquots
Prevents degradation and precipitation caused by repeated freeze-thaw cycles.[3][7]
Experimental Protocol: Determining Maximum Kinetic Solubility in DMSO
This protocol provides a standardized method to determine the practical solubility limit of your compound.[6]
Preparation: Weigh out approximately 5-10 mg of 3-[2-(1-Piperazinyl)ethyl]phenol into a tared 2 mL microcentrifuge tube.
Initial Dissolution: Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube. Vortex vigorously for 3-5 minutes. Use sonication if necessary.
Incremental Addition: If the compound dissolves completely, continue adding small, pre-weighed amounts of the solid compound, vortexing thoroughly after each addition until a fine suspension of undissolved particles persists.
Equilibration: Incubate the resulting supersaturated solution at room temperature for at least 24 hours with gentle, periodic mixing. This allows the solution to reach equilibrium.
Separation: Centrifuge the tube at high speed (e.g., >14,000 rpm) for 10 minutes to pellet all undissolved solid material.
Quantification: Carefully remove a known volume of the clear supernatant. Prepare a dilution series from this supernatant and analyze it using a calibrated analytical method (e.g., HPLC-UV, LC-MS, or NMR) to determine the precise concentration.[20][21] This concentration is your maximum kinetic solubility.
Caption: Workflow for experimental determination of maximum kinetic solubility.
References
ResolveMass Laboratories Inc. (2025).
Pharmaguideline. (n.d.).
Nelson Labs. (n.d.).
Scitegrity. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
Cheng, X., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(3), 292-304.
BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
Lipinski, C. (2005).
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Metabolism, 12(9), 879-897.
Gaylord Chemical. (2026).
Jacob, M. (2019). Thermal Analysis of DMSO Decomposition under Acidic Conditions. Studylib.
Sigma-Aldrich. (n.d.).
BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
Wikipedia. (n.d.). Dimethyl sulfoxide.
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
MCE. (n.d.). Compound Handling Instructions.
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
Purdue University. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions.
University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide.
BenchChem. (2025). Technical Support Center: Enhancing Synthetic Phenol Solubility for Biological Assays.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: CHEM-SUP-8821
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Topic: Optimization of Chromatographic Parameters for Phenylpiperazine Derivatives[1]
Executive Technical Overview
The separation of 3-[2-(1-Piperazinyl)ethyl]phenol presents a classic "amphoteric challenge" in chromatography. This molecule contains two distinct functional zones that compete during separation:
The Basic Domain: The piperazine ring contains two nitrogen atoms (
The Core Problem: On standard silica (Normal Phase) or traditional C18 (Reverse Phase), the secondary amine of the piperazine ring acts as a strong Lewis base. It interacts avidly with the acidic silanol groups (
) inherent to the stationary phase support. This results in severe peak tailing , irreversible adsorption, and poor mass recovery.[1][2]
This guide provides the "Gold Standard" protocols to neutralize these interactions and achieve symmetrical peak shapes.
Troubleshooting & Optimization Matrix
Module A: Peak Shape & Tailing Issues
Q: I am seeing severe tailing (Asymmetry factor > 2.0) on my silica flash column. Increasing polarity (MeOH) isn't helping. Why?
A: Increasing polarity alone fails because the mechanism of tailing is chemical, not just solubility-driven. The piperazine nitrogen is protonating via residual silanols on the silica surface, essentially turning your column into a cation exchanger.
Protocol: Pre-treat your silica gel with the mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) .
Eluent: Switch to a Dichloromethane (DCM) / Methanol system with 0.5% - 1% TEA maintained throughout the run. The TEA competes for the silanol sites, effectively "capping" them and allowing your piperazine product to elute freely.
Q: I am using RP-HPLC with a C18 column and 0.1% TFA, but the peak is still broad. What is happening?
A: While Trifluoroacetic Acid (TFA) suppresses silanol activity by lowering pH (protonating silanols to
), it also fully protonates the piperazine nitrogens. This creates a highly polar, doubly charged species that is poorly retained on hydrophobic C18, leading to early elution and broadness due to "ionic repulsion" effects within the pore structure.[2]
The Fix: Switch to High pH Chromatography .
Logic: At pH 10.5, the piperazine is deprotonated (neutral), increasing its hydrophobicity and retention on C18.[2] The phenol is ionized (phenolate), but the overall hydrophobic interaction of the ethyl-phenyl chain dominates.
Requirement: Use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH, or Hamilton PRP) rated for pH > 10.[2] Standard silica columns will dissolve.
Module B: Retention Stability
Q: My retention time (
) shifts significantly between runs.
A: This is likely due to pH Hysteresis .[1] Because the molecule has ionization points near pH 5.3 and 9.7, small fluctuations in mobile phase pH cause massive shifts in the ionization state (ratio of charged vs. neutral species).
The Fix: Use a Buffered Mobile Phase rather than simple additives.
Avoid: Unbuffered water/ACN with just "drops" of acid/base.[1]
Visualization: The Silanol Blocking Mechanism
The following diagram illustrates why adding Triethylamine (TEA) is critical for purifying piperazine derivatives on silica.
Caption: Mechanism of Action: TEA acts as a sacrificial base, occupying active silanol sites to prevent the piperazine analyte from dragging (tailing).[2]
Standard Operating Procedures (SOPs)
Protocol A: Analytical HPLC (High pH Method)
Best for: Purity checks, QC, and achieving sharp peaks.[2]
10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted w/ )
Mobile Phase B
Acetonitrile (100%)
Flow Rate
1.0 mL/min
Gradient
5% B to 95% B over 10 minutes
Detection
UV @ 280 nm (Phenol absorption)
Column Temp
40°C (Reduces viscosity and improves mass transfer)
Protocol B: Preparative Flash Chromatography
Best for: Isolating the compound from a synthesis reaction mixture.
Slurry Preparation: Mix silica gel with DCM containing 1% Triethylamine .
Loading: Dissolve crude 3-[2-(1-Piperazinyl)ethyl]phenol in a minimum volume of DCM. If solubility is poor, add a small amount of Methanol (MeOH).
Elution Gradient:
Start: 100% DCM (with 1% TEA).
Ramp: Gradually increase MeOH from 0% to 10% (keeping 1% TEA constant).
Note: The product usually elutes between 5-8% MeOH.
Post-Run: Rotovap fractions. Crucial: You must remove the TEA. Co-evaporate with heptane or dry under high vacuum for 12 hours, as residual TEA can be toxic in biological assays.[1][2]
Method Development Decision Tree
Use this logic flow to determine the best separation mode for your specific stage of research.
Caption: Decision matrix for selecting the optimal chromatographic mode based on equipment constraints and purification goals.
References
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
Sielc Technologies. (2024).[1] Separation of Piperazine Derivatives on Newcrom R1 HPLC column.
BenchChem Technical Support. (2025). Purification of Piperazine-Containing Compounds: Troubleshooting Guide.
This guide addresses the critical stability challenges associated with 3-[2-(1-Piperazinyl)ethyl]phenol in aqueous solution. Researchers frequently encounter oxidative degradation (browning) , pH-dependent precipitation , and carbamate formation . These issues stem from the molecule's amphoteric nature—containing both an acidic phenol group and a basic piperazine ring—and its susceptibility to radical attack.
Understanding the Chemistry: The "Why" Behind the Instability
To resolve stability issues, one must understand the three competing equilibria governing this molecule:
Ionization & Solubility (The Zwitterionic Trap):
Low pH (< 6.0): The piperazine ring is doubly or singly protonated (
and sites). The molecule is cationic and highly soluble.
pH 9.0 – 10.5 (The Danger Zone): The secondary amine (
) deprotonates while the phenol () begins to ionize. This overlap creates a window where the neutral species dominates, leading to rapid precipitation.
High pH (> 11.0): The phenol is fully deprotonated (phenolate anion), restoring solubility but drastically accelerating oxidation.
Oxidative Degradation:
Phenols are electron-rich. At neutral-to-basic pH, the phenolate ion is easily oxidized to a phenoxy radical, eventually polymerizing into colored quinone-like compounds (pink/brown solution).
Carbamate Formation:
The secondary amine on the piperazine ring acts as a nucleophile, reacting with atmospheric
to form carbamates, causing pH drift and potential precipitation.
Visualizing the Stability Landscape
Figure 1: The pH-dependent stability landscape of 3-[2-(1-Piperazinyl)ethyl]phenol. The "Danger Zone" represents the isoelectric region where solubility is lowest.
Troubleshooting Guide (Q&A)
Issue 1: "My clear solution turned pink/brown overnight."
Diagnosis: Oxidative degradation of the phenol moiety.
Cause: Exposure to oxygen at
. The phenolate ion is highly susceptible to radical attack.
Solution:
Lower the pH: Store stock solutions at
. The protonated phenol is resistant to oxidation.
Degas Buffers: Use Argon or Nitrogen sparging to remove dissolved oxygen before adding the compound.
Add Antioxidants: For neutral pH experiments, add 0.1% - 0.5% Sodium Metabisulfite or Ascorbic Acid to scavenge free radicals.
Issue 2: "A white precipitate formed when I adjusted the pH to 9.5."
Diagnosis: Isoelectric precipitation.
Cause: You reached the pH window where the molecule's net charge is near zero (Amine deprotonated, Phenol not yet fully ionized).
Solution:
Avoid the pH 9-10 window: Design experiments to work at pH 7.4 (physiological) or pH > 11 (if basic conditions are required).
Cosolvents: If pH 9-10 is mandatory, add 5-10% DMSO or Ethanol to maintain solubility of the neutral species.
Issue 3: "The pH of my stock solution keeps dropping over time."
Diagnosis:
absorption (Carbamate formation).
Cause: The secondary amine in the piperazine ring reacts with atmospheric to form carbamic acid, releasing protons.
Solution:
Headspace Inerting: Flush storage vials with Argon before sealing.
Buffer Strength: Increase buffer concentration (e.g., from 10mM to 50mM HEPES) to resist pH drift.
Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Target: Long-term storage without oxidation.
Solvent: Use 0.1 M HCl or degassed water acidified to pH 4.0.
Weighing: Weigh the 3-[2-(1-Piperazinyl)ethyl]phenol solid rapidly to minimize moisture uptake (piperazines are hygroscopic).
Dissolution: Vortex until fully dissolved. The solution should be colorless.
Storage: Aliquot into amber glass vials (to block light), purge headspace with Argon, and store at -20°C.
Validation: Solution remains clear/colorless for >3 months.
Protocol B: Solubility Testing Workflow
Target: Determining the safe pH window for your specific concentration.
Step
Action
Observation
Interpretation
1
Dissolve compound in 0.1 M HCl (10 mg/mL).
Clear Solution
Protonated form (Soluble).
2
Titrate slowly with 1 M NaOH.
Precipitate at pH ~9.2
Neutral species forming.
3
Continue adding NaOH to pH > 11.
Solution clears (Yellow tint)
Phenolate formed (Soluble but oxidizing).
4
Immediate Action:
Add Sodium Metabisulfite
Prevents yellowing/browning.
Diagnostic Workflow
Use this flowchart to resolve immediate experimental failures.
Figure 2: Diagnostic decision tree for resolving stability issues with piperazinyl-phenol solutions.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71465224, 3-[2-(1-Piperazinyl)ethyl]phenol. Retrieved from [Link]
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1] Journal of Chemical & Engineering Data, 54(11), 2914-2919. (Provides authoritative pKa data for piperazine derivatives). Retrieved from [Link]
Rayer, A. V., et al. (2014).Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Journal of Chemical Thermodynamics. (Mechanistic insight into amine-CO2 interactions).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting Baseline Noise & Drift
Analyte Class: Basic Nitrogenous Phenols (Amphoteric)
Introduction: The "Sticky" Nature of Your Analyte
If you are seeing baseline instability while analyzing 3-[2-(1-Piperazinyl)ethyl]phenol , you are likely battling two conflicting chemical properties: the basic secondary amine (piperazine ring) and the oxidative phenol moiety.
In my 15 years of method development, I have found that 80% of "noise" issues with this molecule are actually chemical interactions , not electronic failure. The piperazine ring acts as a "silanol magnet," adhering to the stationary phase and bleeding off slowly, creating what looks like baseline drift. Meanwhile, the phenol group invites oxidation if your mobile phase isn't rigorously degassed.
This guide moves beyond generic advice to address the specific physicochemical behavior of piperazinyl-phenols.
Module 1: Diagnostic Logic (Start Here)
Before tearing apart your pump, characterize the noise. Use this logic flow to identify the root cause.
Figure 1: Diagnostic Logic Tree for isolating baseline noise sources based on visual pattern.
Module 2: The "Piperazine Drag" (Drifting Baseline)
The Symptom: You run a gradient, and the baseline rises uncontrollably or "humps" appear where no peak should be.
The Cause: The secondary amine in the piperazine ring is protonated at acidic pH (pKa ~9.8). It binds to residual silanols on the silica column.[1] These molecules don't elute as sharp peaks; they "bleed" off slowly, looking like baseline drift.
Troubleshooting Protocol
Variable
Recommendation
The "Why" (Mechanistic Insight)
Column Choice
Hybrid Silica (e.g., XBridge, Gemini)
Standard silica has too many free silanols. Hybrid particles are capped, preventing the piperazine from sticking [1].
Mobile Phase pH
High pH (pH 9-10)
Crucial Fix: At pH 10, the piperazine is uncharged (free base). It won't interact ionically with silanols, eliminating the "drag" and sharpening the peak [2].[2]
Modifier
Triethylamine (TEA) @ 0.1%
If you must use low pH, add TEA. It acts as a sacrificial base, saturating the silanols so your analyte doesn't stick.
Experiment: The "Blank" Validation
Run your method with a 0 µL injection (or pure solvent).
If the drift persists, it is the Mobile Phase (see Module 3).
If the drift vanishes but returns after a sample injection, it is Column Carryover (The Piperazine Drag).
Fix: Implement a "Sawtooth" wash step (95% Organic for 5 mins) at the end of every run.
Module 3: The "TFA Trap" (High Background Noise)
The Symptom: High background absorbance (>100 mAU) or steep baseline slopes during gradients.
The Cause: You are likely detecting the piperazine ring at low UV (205-215 nm) using Trifluoroacetic Acid (TFA). TFA absorbs UV light strongly below 220 nm.[3][4] As the gradient changes (e.g., Water -> Acetonitrile), the refractive index and TFA absorption change, causing massive drift [3].
The Wavelength Fix
The 3-[2-(1-Piperazinyl)ethyl]phenol molecule has a phenol group. This is your "anchor."
Wrong Way: Detecting at 210 nm (Targeting the amine/backbone).
Result: High noise, sensitive to TFA impurities.
Right Way: Detecting at 270–280 nm (Targeting the Phenol).
Result: Phenols have a distinct absorption band here. Most buffers (TFA, Formic Acid) are transparent at 280 nm. Noise drops by 10-20x [4].
Comparative Data: Signal-to-Noise (S/N) Ratio
Detection Wavelength
Mobile Phase Modifier
Baseline Noise (Peak-to-Peak)
S/N Ratio
214 nm
0.1% TFA
~2.5 mAU
15:1
214 nm
0.1% Formic Acid
~0.8 mAU
45:1
275 nm
0.1% TFA
~0.05 mAU
250:1
Module 4: Cyclic & Electronic Noise (Hardware)
The Symptom: A rhythmic sine wave pattern or "fuzzy" grass.
The Cause:
Oxidation: Phenols oxidize easily. Old mobile phase can turn pink/brown, causing detector saturation.
Step 1: The "Static" Mix
If using a high-pressure mixing system (Binary Pump), ensure a static mixer is installed. Piperazine/Phenol separation often requires Methanol (for selectivity), which mixes poorly with water compared to Acetonitrile. Poor mixing = Cyclic Noise.
Step 2: The Lamp Energy Check
Phenol analysis at 280 nm requires the Deuterium (D2) lamp.
Check Reference Energy: If <50% of original installation value, the lamp is flickering.
Self-Check: Turn off the flow. If noise persists, it is the Lamp or Electronics .[5] If noise stops, it is the Pump [5].
FAQ: Senior Scientist's Notes
Q: My baseline spikes randomly every 10-20 minutes. Is it the column?A: No. This is likely air bubbles . Basic mobile phases (required for piperazines) absorb atmospheric CO2, which can outgas in the detector.
Fix: Continuously degas your mobile phase. Keep solvent bottles capped with filtered caps.
Q: Can I use Formic Acid instead of TFA to reduce noise?A: Yes, but be careful. TFA is an ion-pairing agent that improves the peak shape of the piperazine ring. Formic acid is weaker. If you switch, you might see the baseline noise drop, but your peak will likely become broader (tailing).
Compromise: Use Formic Acid (0.1%) but switch to a Charged Surface Hybrid (CSH) column to handle the peak shape.
Q: I see "Ghost Peaks" in my blank run.A: Piperazines are notorious for carryover. They stick to the rotor seal in your injector.
Fix: Change your needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid . The acid is required to protonate the amine and wash it off the needle surface.
References
Waters Corporation. (2022). "Silanol activity and its effect on basic analytes." Waters Knowledge Base. Link
Mac-Mod Analytical. (2020). "Column Stability and Performance at High pH." Mac-Mod LabNotes. Link
LCGC International. (2014). "The Physicochemical Causes of Baseline Disturbances in HPLC." LCGC North America. Link
MDPI. (2022). "Determination of Phenolic Compounds Using HPLC-UV Method." Molecules Journal. Link
Shimadzu. (2025).[6] "Diagnosing Noisy Baselines in HPLC." Shimadzu Technical Support. Link
Addressing hygroscopic properties of 3-[2-(1-Piperazinyl)ethyl]phenol salts
Topic: Addressing Hygroscopic Properties of 3-[2-(1-Piperazinyl)ethyl]phenol Salts Executive Summary & Scope The Challenge: You are likely encountering handling difficulties with 3-[2-(1-Piperazinyl)ethyl]phenol salts (e...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Addressing Hygroscopic Properties of 3-[2-(1-Piperazinyl)ethyl]phenol Salts
Executive Summary & Scope
The Challenge:
You are likely encountering handling difficulties with 3-[2-(1-Piperazinyl)ethyl]phenol salts (e.g., dihydrochloride or hydrobromide forms). These intermediates are notoriously hygroscopic due to the high lattice energy mismatch and the hydrogen-bonding potential of the piperazine nitrogens combined with the phenolic hydroxyl group.
Common Symptoms:
"Creeping" Yields: Mass balance exceeds 100% due to rapid moisture uptake during weighing.
Gumming/Deliquescence: Free-flowing powders turn into sticky gums within minutes of exposure to ambient air (typically >40% RH).
Process Failure: Moisture interferes with subsequent anhydrous coupling reactions (e.g., alkylations or acylation), leading to hydrolysis of reagents.
This guide provides a root-cause analysis and field-proven protocols to stabilize, dry, and handle these salts effectively.
Diagnostic Workflow: Is it Water or Degradation?
Before attempting to dry the material, you must confirm the nature of the contaminant. Piperazine derivatives are prone to carbamate formation upon exposure to atmospheric CO₂ (a process often mistaken for hygroscopicity).[1]
Step 1: Differential Diagnosis
Observation
Suspected Cause
Confirmation Test
Weight Gain only
Moisture Sorption (Hygroscopicity)
Karl Fischer (KF) Titration : Direct water quantification.
Weight Gain + pH Change
CO₂ Absorption (Carbamate formation)
NMR (D₂O shake) : Look for shift in piperazine ring protons or appearance of carbonyl peaks.
Color Change (Pink/Brown)
Oxidation (Phenol moiety)
HPLC/UPLC : Check for quinone degradation products.
Step 2: Quantifying the Problem (The Critical Relative Humidity)
You must determine the Critical Relative Humidity (CRH) of your specific salt batch.
Protocol: Run a Dynamic Vapor Sorption (DVS) cycle.
Interpretation: The CRH is the inflection point where mass gain becomes exponential.
Operational Rule: Always process this material at an ambient humidity 10% below its CRH . If CRH is <30%, a glovebox or dry room is mandatory.
Remediation: Drying Protocols
If your batch is already wet, standard vacuum oven drying is often insufficient because the water molecules bind tightly to the piperazine salt lattice. We recommend Azeotropic Drying for chemical synthesis applications.
Protocol A: Azeotropic Dehydration (The "Rescue" Method)
Best for: Preparing the intermediate for a water-sensitive reaction (e.g., Grignard or Lithiation).
Reagents: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene (HPLC Grade).
Dissolution/Suspension: Suspend the wet salt in 10 volumes (10 mL/g) of 2-MeTHF.
Distillation: Heat to reflux equipped with a Dean-Stark trap or perform a "put-and-take" distillation (distill off 5 volumes, add 5 volumes of fresh dry solvent).
Verification: Check the distillate or pot residue via KF titration. Target: <0.1% w/w H₂O.
Isolation: Cool to precipitate the anhydrous salt (if insoluble) or carry the dry solution directly into the next step (telescoping).
Expert Insight: We prefer 2-MeTHF over Toluene. It has a higher water capacity in the azeotrope, drying the salt faster, and is generally greener.
Protocol B: Lyophilization (Freeze-Drying)
Best for: Long-term storage or biological assays.
Dissolve the salt in minimal ultrapure water.
Flash freeze using liquid nitrogen (prevent phase separation).
Lyophilize at <0.1 mbar for 48 hours.
Critical Step: Backfill the lyophilizer with Argon or Nitrogen , not air, before opening. Cap vials immediately under inert gas.
Prevention: Handling & Storage Strategy
Once dried, the material must be defended against moisture re-uptake.
The "Double-Barrier" Storage Standard
Never store hygroscopic piperazine salts in simple screw-cap vials.
Primary Container: Amber glass vial with a Teflon-lined septum cap, taped with Parafilm.
Secondary Container: Heat-sealed aluminized Mylar bag containing a sachet of Molecular Sieves (4Å) or Silica Gel.
Environment: Store at -20°C.
Warning: Allow the vial to warm to room temperature inside the desiccator before opening to prevent condensation shock.
Decision Logic: Moisture Management Workflow
Figure 1: Decision matrix for processing hygroscopic piperazine salts based on physical state and moisture content.
Advanced Troubleshooting (FAQs)
Q: I cannot get the water content below 1.5% even after drying. Why?A: You likely have a stable hydrate . Piperazine salts often form stoichiometric hydrates (e.g., hemihydrate or monohydrate) that are energetically stable.
Fix: If the water is lattice-bound (confirmed by TGA showing weight loss >100°C), do not try to remove it unless your next reaction is strictly anhydrous. Adjust your molecular weight calculations to account for the hydrate.
Q: The solid turns pink during drying.A: This is oxidative degradation of the phenol moiety.
Fix: Ensure your vacuum oven is leak-proof. Backfill only with Nitrogen. Add a sacrificial antioxidant (like BHT) to the mother liquor during the final crystallization if permissible for your end-use.
Q: Can I change the salt form to fix this?A: Yes. This is the most robust engineering solution.
Avoid: HCl, HBr (often hygroscopic).
Preferred: Fumarate, Succinate, or Besylate. These counter-ions often pack more efficiently with piperazines, increasing lattice energy and reducing hygroscopicity [1].
References
Stahl, P. H., & Wermuth, C. G.[2] (Eds.).[3][4][5] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems.
Frontier, A. (2025). Workup: Drying Methods. University of Rochester Department of Chemistry.
A Comparative Guide to Serotonergic Receptor Binding: 3-[2-(1-Piperazinyl)ethyl]phenol vs. Standard Agonists
This guide provides a comprehensive framework for characterizing the serotonergic receptor binding and functional profile of the novel compound 3-[2-(1-Piperazinyl)ethyl]phenol. It is designed for researchers in pharmaco...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for characterizing the serotonergic receptor binding and functional profile of the novel compound 3-[2-(1-Piperazinyl)ethyl]phenol. It is designed for researchers in pharmacology and drug development seeking to understand how this molecule compares to well-established serotonin receptor agonists. We will delve into the theoretical underpinnings of receptor-ligand interactions, provide detailed experimental protocols for in vitro characterization, and offer a clear methodology for data interpretation.
The serotonin system, with its diverse family of receptors, is a cornerstone of neuroscience research and a primary target for therapeutics aimed at treating a spectrum of disorders, from depression and anxiety to migraines and schizophrenia.[1][2] Understanding how a new chemical entity interacts with these receptors is a critical first step in elucidating its potential therapeutic utility and mechanism of action. This guide uses standard reference agonists—8-OH-DPAT, Buspirone, and DOI—as benchmarks to create a robust comparative analysis.
The Serotonin Receptor Family: A Primer on Signaling
The serotonin (5-hydroxytryptamine, 5-HT) receptor family is comprised of 14 distinct G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3).[3] For the purpose of this guide, we will focus on two major GPCR subfamilies that are frequent targets for arylpiperazine compounds: the 5-HT1 and 5-HT2 families.
The 5-HT1 Receptor Family (e.g., 5-HT1A): These receptors typically couple to the inhibitory G-protein, Gαi/o. Upon agonist binding, Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This signaling cascade is fundamental to the anxiolytic and antidepressant effects of many drugs.[5]
The 5-HT2 Receptor Family (e.g., 5-HT2A, 5-HT2C): These receptors couple to the Gαq/11 G-protein. Agonist activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium (Ca2+) levels.[5][6]
Figure 1: Simplified signaling pathways for Gαi and Gαq coupled serotonin receptors.
Profiling the Ligands
A direct comparison requires a thorough understanding of the investigational compound and the standards against which it is measured.
The Investigational Compound: 3-[2-(1-Piperazinyl)ethyl]phenol
This compound belongs to the arylpiperazine class, a chemical scaffold known for its promiscuity across monoaminergic GPCRs. The core structure—a piperazine ring linked to a phenyl group—is a common feature in many approved drugs targeting serotonin and dopamine receptors. The specific placement of the ethyl linker at the meta-position of the phenol ring will influence its steric and electronic properties, thereby dictating its binding affinity and selectivity. Based on structure-activity relationships of similar molecules, it is hypothesized that this compound will exhibit affinity for 5-HT1A and 5-HT2A receptors.
Standard Serotonin Agonists for Comparison
To contextualize the binding profile of our investigational compound, we use three well-characterized reference ligands:
8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT): The prototypical high-affinity, high-efficacy agonist for the 5-HT1A receptor.[7][8] It is a crucial tool for defining 5-HT1A-mediated responses.[7][9] Its R(+)-isomer is a full agonist, while the S(-)-enantiomer acts as a partial agonist.[7][9]
Buspirone: A clinically used anxiolytic medication that acts as a high-affinity partial agonist at 5-HT1A receptors.[10][11][12] Unlike 8-OH-DPAT, it does not produce the full maximal response, making it a key comparator for determining agonist efficacy. It has minimal to weak affinity for 5-HT2 receptors.[13][14]
(±)-1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): A potent agonist with high affinity for 5-HT2A and 5-HT2C receptors.[15] It is widely used to study the function of these receptors and is known for its hallucinogenic properties in humans, mediated by 5-HT2A activation.[16]
Experimental Design for Comparative Analysis
A two-pronged approach is essential for a comprehensive comparison: radioligand binding assays to determine affinity and functional assays to measure efficacy.
Radioligand Competition Binding Assays
These assays quantify the affinity of a test compound (the "competitor") for a receptor by measuring how effectively it displaces a radioactively labeled ligand ("radioligand") that is known to bind to the target site with high affinity.[2][17] The result is an IC50 value (the concentration of competitor that displaces 50% of the radioligand), which is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value signifies higher binding affinity.
Figure 2: A standardized workflow for conducting radioligand competition binding assays.
Receptor Source: Use membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A receptor.
Radioligand: [³H]8-OH-DPAT (Specific Activity ~120-180 Ci/mmol) at a final concentration of ~1.0 nM.[18]
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
Procedure:
a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of the test compound (3-[2-(1-Piperazinyl)ethyl]phenol or standards), and 50 µL of [³H]8-OH-DPAT.
b. Initiate the reaction by adding 100 µL of the membrane preparation (~10-20 µg protein/well).
c. To determine non-specific binding, use 10 µM of unlabeled serotonin in a separate set of wells.
d. Incubate the plate at 25°C for 60 minutes with gentle agitation.[19]
e. Terminate the assay by rapid vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
f. Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
g. Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]
A similar protocol would be employed for the 5-HT2A receptor, typically using [³H]Ketanserin or [³H]Spiperone as the radioligand.
Functional Assays: cAMP Measurement
Functional assays determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. For Gαi-coupled receptors like 5-HT1A, agonist activation leads to a decrease in intracellular cAMP. This change can be measured using various commercially available kits, such as those based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or bioluminescence.[4][20][21]
Figure 3: A standardized workflow for measuring changes in intracellular cAMP.
Protocol: 5-HT1A Receptor cAMP Inhibition Assay
Cell Line: Use a CHO or HEK293 cell line stably expressing the human 5-HT1A receptor.
Procedure:
a. Seed the cells into a 384-well plate and allow them to adhere overnight.
b. The next day, remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).
c. To measure Gαi-mediated inhibition, stimulate the cells with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels. An optimal concentration (e.g., 1-10 µM) should be determined empirically.
d. Immediately add varying concentrations of the test compound or standards.
e. Incubate for 30 minutes at room temperature.
f. Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen assay kit (e.g., HTRF, LANCE, or GloSensor).[20][22][23]
Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum effect, or efficacy). The Emax is typically expressed as a percentage of the response produced by a standard full agonist like 8-OH-DPAT.
Data Interpretation and Comparative Analysis
The collected data allows for a direct, quantitative comparison of the test compound with the standards. The results should be summarized in a clear, tabular format.
Table 1: Illustrative Binding Affinity (Ki) and Functional Potency (EC50) Data
Note: The data for 3-[2-(1-Piperazinyl)ethyl]phenol is hypothetical and for illustrative purposes only. N/A = Not Applicable.
Analysis of Illustrative Data:
Binding Affinity & Selectivity: In this hypothetical scenario, 3-[2-(1-Piperazinyl)ethyl]phenol shows high affinity for the 5-HT1A receptor (Ki = 5.2 nM), comparable to the high-affinity agonist 8-OH-DPAT. It has significantly lower affinity for the 5-HT2A receptor (Ki = 85.6 nM), indicating a degree of selectivity for 5-HT1A over 5-HT2A (~16-fold). This selectivity profile is distinct from DOI, which is highly selective for 5-HT2A.
Functional Potency & Efficacy: The compound demonstrates agonist activity at the 5-HT1A receptor with an EC50 of 25.8 nM. The Emax of 70% suggests it is a partial agonist , similar in efficacy to Buspirone (65%) and distinct from the full agonist 8-OH-DPAT (100%). This partial agonism is a critical feature, as it can provide a ceiling effect that may improve the therapeutic window and reduce side effects compared to a full agonist.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the binding and functional profile of a novel arylpiperazine, 3-[2-(1-Piperazinyl)ethyl]phenol, using standard serotonin agonists as benchmarks. Through a combination of radioligand binding and functional cAMP assays, one can determine the compound's affinity (Ki), potency (EC50), and efficacy (Emax) at key serotonin receptor subtypes.
Based on our illustrative analysis, 3-[2-(1-Piperazinyl)ethyl]phenol presents a profile of a selective 5-HT1A partial agonist. This profile is therapeutically interesting and warrants further investigation. The logical next steps in a drug discovery cascade would include:
Expanded Selectivity Profiling: Testing the compound against a broader panel of GPCRs, ion channels, and transporters to identify potential off-target interactions.
In Vivo Pharmacokinetics: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
In Vivo Pharmacodynamic and Behavioral Models: Assessing the compound's effects in animal models of anxiety or depression to see if the in vitro partial agonist profile translates to a clinically relevant therapeutic effect.
By following the rigorous experimental and analytical framework presented here, researchers can effectively position new chemical entities within the complex landscape of serotonergic pharmacology.
References
ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology.
Belmer, A., et al. (Eds.). (2021). Serotonin, Receptors and Transporters: Exploring New and Known Signaling Pathways to Improve the Efficacy of Antidepressant Treatment. Frontiers Research Topic.
Schmid, C. L., & Bohn, L. M. (2010). Serotonin receptor signaling and regulation via β-arrestins. Handbook of the Behavioral Neurobiology of Serotonin.
Shah, D., et al. (2022). Role of serotonin receptor signaling in cancer cells and anti-tumor immunity. Seminars in Cancer Biology.
Brylinski, M., & Konieczny, L. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. LSU Scholarly Repository.
Grant, E., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors.
Coccurello, L., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology.
Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT Ligand Activity Charts.
Tocris Bioscience. (n.d.). DOI hydrochloride.
Nichols, D. E. (2020). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. ACS Chemical Neuroscience.
Structural Validation of 3-[2-(1-Piperazinyl)ethyl]phenol: A Comparative NMR Analysis Guide
Executive Summary & Application Context 3-[2-(1-Piperazinyl)ethyl]phenol is a critical pharmacophore in Central Nervous System (CNS) drug discovery, serving as a scaffold for dopaminergic and serotonergic ligands (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
3-[2-(1-Piperazinyl)ethyl]phenol is a critical pharmacophore in Central Nervous System (CNS) drug discovery, serving as a scaffold for dopaminergic and serotonergic ligands (e.g., aripiprazole derivatives).[1] Its structural integrity is defined by three distinct moieties: a meta-substituted phenolic ring, an ethyl linker, and a piperazine heterocycle.[1]
This guide addresses the primary analytical challenge: Regioisomeric differentiation. During synthesis—often involving the reduction of 3-hydroxyphenylacetic acid derivatives or alkylation reactions—the formation of the para-isomer (4-substituted) is a common impurity that 1D NMR can sometimes obscure due to signal overlap.
This document compares Method A (Standard 1D
H NMR) against Method B (Integrated 2D NMR: HSQC/HMBC) to demonstrate why the latter is the mandatory standard for validating this specific structure.
Critical Comparative Analysis: Target vs. Alternatives
The Challenge: Meta- (Target) vs. Para- (Impurity) Substitution
In the synthesis of 3-[2-(1-Piperazinyl)ethyl]phenol, the thermodynamic stability of intermediates can lead to regioisomeric mixtures.
Target (Meta): Asymmetric substitution; requires identification of four distinct aromatic protons.
Low. Ethyl linker protons () often overlap with piperazine ring protons (2.4–2.8 ppm range).[1]
High. HMBC definitively links the benzylic to the specific aromatic ring carbon (C-3 vs C-4).
Use Method B to confirm attachment point.
Solvent Suitability
CDCl: Good resolution but phenolic -OH is often invisible/broad.
DMSO-: Excellent for observing exchangeable phenolic -OH and salt forms.
DMSO- is the validated standard.
Throughput
High (5 mins/sample).
Moderate (20-40 mins/sample).
Use Method A for QC; Method B for Lot Release.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Sample Preparation for High-Resolution NMR
Rationale: Piperazine derivatives often aggregate or form carbonates in solution. Proper preparation ensures sharp lines and accurate integration.
Solvent Selection: Use DMSO-
(99.9% D) .
Why: Stabilizes the zwitterionic nature of the amino-phenol; slows proton exchange to visualize the phenolic -OH.
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL solvent.
Control: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.[1]
Reference: Add TMS (0.05%) as an internal standard (
ppm).
Temperature: Equilibrate probe to 298 K (25°C) .
Note: If piperazine ring protons appear as broad humps (due to chair-chair interconversion), elevate temperature to 313 K (40°C) to sharpen signals via fast exchange.
Protocol 2: Acquisition Parameters[1]
1D
H: 16 scans, relaxation delay () 2.0s (essential for accurate integration of aromatic protons).
2D HSQC: Gradient-selected, phase-sensitive. Matches protons directly to their attached carbons.
2D HMBC: Optimized for long-range coupling (
Hz).[1] Critical for connecting the ethyl chain to the aromatic ring.
Reference Spectral Data & Interpretation[1][2][3][4]
1D
H NMR Assignment (DMSO-
, 400 MHz)
Note: Chemical shifts (
) are relative to TMS.
Region
(ppm)
Multiplicity
Integration
Assignment
Structural Logic
Phenolic
9.25
s (broad)
1H
Ar-OH
Disappears with shake; confirms free phenol.
Aromatic
7.08
t ( Hz)
1H
H-5
The only triplet in the aromatic region (meta-pattern).
Aromatic
6.60–6.68
m
3H
H-2, H-4, H-6
H-2 is a singlet-like signal; H-4/H-6 are doublets.[1] Overlap is common here.
Linker
2.65
t ( Hz)
2H
Ar-CH-
Benzylic protons; deshielded by the ring.
Linker
2.45
t ( Hz)
2H
-CH-N
Adjacent to nitrogen; often overlaps with DMSO solvent peak (2.50).[1]
Para-Isomer (Impurity): The aromatic region would show two distinct Doublets (AA'BB' system) with no triplet.
Visualization of Structural Logic
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process for accepting a batch based on spectral data.
Caption: Figure 1. Step-wise NMR validation workflow distinguishing the meta-target from para-impurities.
Diagram 2: HMBC Connectivity Logic
This diagram details the specific long-range couplings (
) required to confirm the ethyl chain is attached at the 3-position.
Caption: Figure 2.[1][2] HMBC correlation map. The benzylic protons must show correlations to non-equivalent carbons (C2 and C4) to confirm meta-substitution.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for interpreting meta- vs para-substitution patterns).
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.
H chemical shifts of piperazine derivatives).
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for phenol and ethyl-benzene fragment shifts). [1]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for HSQC/HMBC parameter optimization).
A Senior Application Scientist’s Guide to Purity Verification of 3-[2-(1-Piperazinyl)ethyl]phenol Research Samples
In the landscape of drug discovery and chemical research, the integrity of your experimental data is fundamentally tethered to the purity of your starting materials. For a compound like 3-[2-(1-Piperazinyl)ethyl]phenol,...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and chemical research, the integrity of your experimental data is fundamentally tethered to the purity of your starting materials. For a compound like 3-[2-(1-Piperazinyl)ethyl]phenol, a molecule with significant potential in various research domains due to its structural motifs, ensuring its purity is not merely a quality control step; it is the bedrock of reproducible and reliable science. Unidentified impurities can lead to erroneous biological data, unpredictable side reactions, and a significant loss of time and resources.
This guide provides a comparative analysis of the principal analytical methods for verifying the purity of 3-[2-(1-Piperazinyl)ethyl]phenol. We will move beyond simple procedural lists to explore the underlying rationale for methodological choices, offering a self-validating framework for establishing a comprehensive purity profile. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate techniques for their specific needs.
Understanding the Analyte: Potential Impurities in 3-[2-(1-Piperazinyl)ethyl]phenol
Before selecting an analytical method, one must consider the potential impurities that could be present in a sample of 3-[2-(1-Piperazinyl)ethyl]phenol. These impurities typically arise from the synthetic route and subsequent work-up procedures. A common synthesis might involve the reaction of a protected piperazine derivative with a 3-hydroxyphenethyl halide or tosylate, followed by deprotection.
Based on this, potential impurities include:
Starting Materials: Unreacted 3-hydroxyphenethyl precursors or piperazine.
Reaction By-products: Isomeric products, products of side reactions, or oligomeric species.
Residual Solvents: Organic solvents used during synthesis and purification (e.g., Toluene, Methanol, Ethyl Acetate, Dichloromethane).[1][2]
Degradants: Compounds formed during storage or under specific experimental conditions.
A robust purity verification strategy must be capable of detecting and quantifying all these potential contaminants.
Comparative Analysis of Purity Verification Methods
No single analytical technique is sufficient to establish the complete purity profile of a research compound. Instead, a multi-faceted, or orthogonal, approach is required, where the strengths of one method compensate for the limitations of another. This guide will compare High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the cornerstone of purity determination for non-volatile organic compounds. It separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.
Expertise & Causality: For 3-[2-(1-Piperazinyl)ethyl]phenol, a reverse-phase HPLC method with UV detection is the logical first choice. The molecule's phenolic ring provides a strong UV chromophore, enabling sensitive detection. The basic piperazine moiety can cause peak tailing on standard silica-based columns due to interaction with acidic silanol groups. Therefore, using a base-deactivated column or adding a small amount of a competing base (like triethylamine) or an acidic buffer to the mobile phase is crucial for achieving sharp, symmetrical peaks, which are essential for accurate quantification.
Experimental Protocol: RP-HPLC-UV for Purity Determination
System Preparation: Use an HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Gradient Elution:
0-2 min: 5% B
2-17 min: 5% to 95% B
17-20 min: 95% B
20-21 min: 95% to 5% B
21-25 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 275 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL solution.
Data Interpretation: The purity is typically reported as "purity by area %". This is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100. This assumes that all components have a similar response factor at the chosen wavelength.
Quantitative NMR (qNMR) Spectroscopy: The Standard for Absolute Purity
While HPLC provides relative purity, qNMR offers an absolute measure of purity (w/w %) without the need for a specific reference standard of the analyte.[3][4] The principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[3][5]
Expertise & Causality: qNMR is a powerful orthogonal technique to HPLC.[4] A certified internal standard with known purity and weight is added to a precisely weighed sample. By comparing the integral of a well-resolved signal from the analyte with a signal from the internal standard, the absolute purity can be calculated. The choice of internal standard is critical; it must be stable, non-volatile, have signals that do not overlap with the analyte, and be soluble in the same deuterated solvent. For 3-[2-(1-Piperazinyl)ethyl]phenol, maleic acid or 1,4-dinitrobenzene are suitable standards in a solvent like DMSO-d6. A long relaxation delay (D1) is essential to ensure complete T1 relaxation for all protons, which is a prerequisite for accurate quantification.
Experimental Protocol: ¹H qNMR for Absolute Purity
Sample Preparation:
Accurately weigh ~10 mg of the 3-[2-(1-Piperazinyl)ethyl]phenol sample into a vial using a microbalance.
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid, purity >99.5%) and add it to the same vial.
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of a deuterated solvent (e.g., DMSO-d6).
Transfer an aliquot to a high-precision NMR tube.
NMR Data Acquisition (≥400 MHz spectrometer):
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of both the analyte and standard (typically 30-60 seconds).
Number of Scans: 16-64, to achieve a good signal-to-noise ratio.
Data Processing:
Apply Fourier transformation, phase correction, and baseline correction.
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
Gas Chromatography (GC): The Gold Standard for Residual Solvents
GC is the mandated technique for the analysis of volatile organic impurities, primarily residual solvents from synthesis.[1][2][6] It separates compounds based on their volatility and interaction with the column's stationary phase.
Expertise & Causality: Since 3-[2-(1-Piperazinyl)ethyl]phenol is a non-volatile solid, direct injection into a GC is not feasible. Therefore, static headspace sampling (HS-GC) is the method of choice.[1] The sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace), which is then injected into the GC. A Flame Ionization Detector (FID) is typically used as it provides a uniform response for most organic compounds.[1] The column choice, like a DB-624, is specifically designed for separating common pharmaceutical solvents.
Experimental Protocol: HS-GC-FID for Residual Solvent Analysis
System Preparation: GC system with a headspace autosampler and Flame Ionization Detector (FID).
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).
Carrier Gas: Helium or Nitrogen at a constant flow.
Oven Temperature Program:
Initial: 40 °C, hold for 5 min.
Ramp: 10 °C/min to 240 °C.
Hold: 5 min at 240 °C.
Injector Temperature: 250 °C.
Detector Temperature: 260 °C.
Headspace Parameters:
Vial Equilibration Temperature: 80 °C.
Vial Equilibration Time: 20 min.
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a high-boiling point solvent like Dimethyl Sulfoxide (DMSO). Crimp seal the vial.
Calibration: Prepare standards of expected solvents in DMSO at known concentrations.
Data Interpretation: Solvents are identified by comparing their retention times to those of the standards. Quantification is performed by creating a calibration curve from the standard solutions.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification
When HPLC-UV analysis reveals unknown impurities, LC-MS is the premier tool for structural elucidation.[7][8][9][10] It couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry.
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is particularly powerful. It provides a highly accurate mass measurement of an impurity, allowing for the determination of its elemental formula.[7] Tandem MS (MS/MS) experiments can then be performed to fragment the impurity, providing structural clues. Electrospray Ionization (ESI) in positive mode is ideal for 3-[2-(1-Piperazinyl)ethyl]phenol, as the basic piperazine nitrogen is easily protonated.
Experimental Protocol: LC-MS for Impurity ID
LC System: An HPLC or UPLC system. Conditions can be similar to the HPLC-UV method, but mobile phase additives must be volatile (e.g., use formic acid instead of TFA or non-volatile phosphate buffers).
Mass Spectrometer: ESI source, positive ion mode.
Mass Analyzer: Q-TOF or Orbitrap.
Data Acquisition:
Full Scan MS: Acquire data over a mass range of m/z 50-1000 to detect the molecular ions of the main peak and any impurities.
Targeted MS/MS: Fragment the ion of a specific impurity to obtain its fragmentation pattern.
Data Interpretation: The accurate mass from the full scan is used to generate possible elemental formulas. The fragmentation pattern from the MS/MS scan is then used to piece together the structure, much like solving a puzzle.
Thin-Layer Chromatography (TLC): For Rapid Screening
TLC is a simple, fast, and inexpensive method for a preliminary purity check or for monitoring the progress of a chemical reaction.[11][12][13]
Expertise & Causality: A silica gel plate is used as the stationary phase. The choice of mobile phase (eluent) is critical for achieving good separation. For this compound, a mixture of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) and a non-polar solvent (e.g., hexanes) is a good starting point. Adding a small percentage of a basic modifier like triethylamine or ammonia is essential to prevent the basic piperazine group from streaking on the acidic silica plate.
Experimental Protocol: TLC for Preliminary Purity Check
Plate: Silica gel 60 F254 plate.
Sample Application: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol). Using a capillary tube, spot a small amount onto the baseline drawn in pencil on the TLC plate.
Mobile Phase: A mixture such as 80:18:2 Ethyl Acetate / Methanol / Triethylamine.
Development: Place the plate in a sealed chamber containing the mobile phase. Allow the solvent to travel up the plate via capillary action until it is ~1 cm from the top.
Visualization: Remove the plate, dry it, and visualize the spots under a UV lamp (254 nm). The phenolic ring will quench the fluorescence, appearing as a dark spot.
Data Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The Retention Factor (Rf) value (distance traveled by spot / distance traveled by solvent front) can be calculated for characterization.
Data Presentation and Summary
The following table provides a comparative summary of the discussed analytical techniques.
A logical and efficient workflow ensures comprehensive characterization of the research sample. The following diagram illustrates how these techniques complement each other in a self-validating system.
Caption: Integrated workflow for comprehensive purity verification.
Conclusion
The verification of purity for a research compound like 3-[2-(1-Piperazinyl)ethyl]phenol is a multi-step, evidence-based process. Relying on a single method provides an incomplete and potentially misleading picture. By strategically combining the high-resolution separation of HPLC, the absolute quantification of qNMR, the specific detection of volatile impurities by GC, and the powerful identification capabilities of LC-MS, researchers can establish a definitive purity profile. This rigorous, orthogonal approach ensures the trustworthiness of the material, upholds scientific integrity, and ultimately accelerates the path of discovery and development. Validation of these analytical methods is a critical process that guarantees reliability, accuracy, and consistency, ensuring compliance with regulatory standards and safeguarding the quality of research outcomes.[14][15][16][17]
References
Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy . LCGC International. Available at: [Link]
Validation Of Analytical Methods For Pharmaceutical Analysis . Sema. Available at: [Link]
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . The Pharma Knowledge. Available at: [Link]
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography . Almac Group. Available at: [Link]
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . LinkedIn. Available at: [Link]
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi . RSSL. Available at: [Link]
Method for the analysis of residual solvents in pharmaceuticals . Separation Science. Available at: [Link]
High-resolution mass spectrometry for impurity profiling . Sterling Pharma Solutions. Available at: [Link]
From Limits to Detection: Gas Chromatography as a Tool for Residual Solvents Analysis . Technology Networks. Available at: [Link]
Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products . Scientific Research Publishing. Available at: [Link]
How Analytical Method Validation Ensures Product Quality . PharmSky Research. Available at: [Link]
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . National Center for Biotechnology Information. Available at: [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance . Biotech Spain. Available at: [Link]
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS . SciELO. Available at: [Link]
Quantitative NMR Spectroscopy . ETH Zurich. Available at: [Link]
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology . qNMR Exchange. Available at: [Link]
Impurity Profiling Using Convergence Chromatography and Mass Spectrometry . Pharmaceutical Technology. Available at: [Link]
Mass spectrometry in impurity profiling . ResearchGate. Available at: [Link]
Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY . Almac Group. Available at: [Link]
Thin-layer chromatography . Wikipedia. Available at: [Link]
Quantitative NMR Spectroscopy . Bruker. Available at: [Link]
Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC) . University of Colorado Boulder. Available at: [Link]
Thin layer chromatography . National Center for Biotechnology Information. Available at: [Link]
Thin Layer Chromatography . Chemistry LibreTexts. Available at: [Link]
Comparative potency of 3-[2-(1-Piperazinyl)ethyl]phenol analogs
An In-Depth Comparative Guide to the Potency of 3-[2-(1-Piperazinyl)ethyl]phenol Analogs and the Broader Arylpiperazine Scaffold Authored by a Senior Application Scientist This guide provides a comprehensive analysis of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Potency of 3-[2-(1-Piperazinyl)ethyl]phenol Analogs and the Broader Arylpiperazine Scaffold
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the potency of arylpiperazine derivatives, a cornerstone scaffold in modern neuropharmacology. While centered on the structural template of 3-[2-(1-Piperazinyl)ethyl]phenol, we will broaden our scope to explore the nuanced effects of chemical modifications across the entire arylpiperazine class. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the pharmacological profiles of these compounds, particularly their interactions with key aminergic G-protein coupled receptors (GPCRs) such as dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.
The Arylpiperazine Scaffold: A "Privileged" Structure in CNS Drug Discovery
The arylpiperazine motif is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and modular structure allow for systematic modifications, enabling the fine-tuning of affinity, selectivity, and pharmacokinetic properties for diverse molecular targets.[1][2] This structural class forms the backbone of numerous drugs developed for treating a range of central nervous system (CNS) disorders, including schizophrenia, depression, and anxiety.[2][3]
The general structure consists of three key components that can be independently modified:
The N-Aryl Group: Typically a phenyl or other aromatic ring system.
The Piperazine Core: A six-membered heterocycle providing a rigid spacer and key interaction points.
The Linker and Terminal Group: A chain connecting the second piperazine nitrogen to a terminal moiety, which is often a complex heterocyclic system.
The parent compound of our topic, 3-[2-(1-Piperazinyl)ethyl]phenol, represents a foundational "long-chain arylpiperazine" (LCAP), where the N-aryl group is a hydroxyphenyl, the linker is an ethyl chain, and the terminal group is a simple hydrogen. Understanding how alterations to each of these components impact receptor potency is critical for rational drug design.
Caption: Key modification points of the arylpiperazine scaffold and their influence on pharmacological properties.
Structure-Activity Relationship (SAR) Deep Dive
The therapeutic profile of an arylpiperazine derivative is a direct consequence of the interplay between its three structural components. Below, we dissect the causal relationships between specific structural changes and their effects on receptor potency and selectivity.
The N-Aryl Moiety: The Anchor for Receptor Interaction
The N-aryl group is a primary determinant of receptor affinity. Substitutions on this ring system can dramatically alter binding through electronic and steric effects.
Influence of Phenyl Substituents:
Ortho-Substitution: Introducing a substituent at the ortho position of the phenyl ring, such as a methoxy (-OCH₃) or chloro (-Cl) group, is a common strategy. For instance, in a series of indazole-piperazine derivatives, ortho-substitution on the phenyl ring was the most preferred modification for enhancing affinity for the dopamine D₂ receptor.[4] The presence of an ortho-methoxy group is a recurring motif in high-affinity 5-HT₁ₐ ligands. Shifting the methoxy group from the meta to the ortho position can result in a nearly 20-fold increase in 5-HT₁ₐ receptor affinity.
Phenolic Hydroxyl Group: The hydroxyl (-OH) group in our parent compound, 3-[2-(1-Piperazinyl)ethyl]phenol, can act as a crucial hydrogen bond donor and/or acceptor, which is vital for molecular recognition at receptor binding sites.[5] Its position (ortho, meta, or para) significantly impacts the binding profile.
Aromatic Heterocycles: Replacing the phenyl ring with a pyridine ring can also yield potent compounds. The electronic characteristics of substituents on the pyridine ring have been shown to be critical for dopamine receptor affinity and the desired atypical antipsychotic profile.[6]
The Alkyl Linker: The Spacer Defining Reach and Orientation
The linker, typically a simple alkyl chain of two to four carbons, connects the arylpiperazine core to the terminal moiety. Its length is not arbitrary; it is a critical factor for achieving optimal interaction with the receptor.
Long-Chain Arylpiperazines (LCAPs): This class of compounds, characterized by a linker, is widely used in CNS drug design to target serotonin and dopamine receptors.[1][7] The linker allows the terminal moiety to reach and interact with secondary binding pockets or specific domains within the receptor, which can lead to enhanced affinity and selectivity.[8] Aripiprazole, a well-known atypical antipsychotic, features an n-butoxyl linker connecting the arylpiperazine to a dihydrocarbostyril fragment.[2]
The Terminal Moiety: The Driver of Diversity and Selectivity
The terminal group attached to the linker offers the greatest opportunity for structural diversification and is often the key to achieving a specific pharmacological profile (e.g., D₂ antagonism with 5-HT₁ₐ partial agonism).
Cyclic Imides and Complex Heterocycles: Appending cyclic imide groups or other complex heterocyclic systems to the linker is a proven strategy for developing atypical antipsychotic agents.[6] These bulky groups can engage in additional interactions within the receptor binding pocket, sometimes leading to a "bitopic" binding mode where both the arylpiperazine and the terminal moiety engage distinct receptor subsites simultaneously.[8][9] This can dramatically increase affinity and, importantly, selectivity for one receptor subtype over another (e.g., D₃ vs. D₂).[8][9]
Impact on Functional Activity: The nature of the terminal group strongly influences whether a compound acts as an agonist, partial agonist, or antagonist. For example, aripiprazole's unique profile as a D₂ partial agonist is largely attributed to its complex terminal dihydrocarbostyril group.[2] This "dopamine stabilizer" activity is thought to be beneficial for treating both positive and negative symptoms of schizophrenia.[2][10]
Comparative Potency Data
The following table summarizes publicly available binding affinity data (Kᵢ, nM) for representative arylpiperazine analogs at key aminergic receptors. This data illustrates the principles of SAR discussed above.
Data is compiled from multiple sources for illustrative purposes. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Functional Selectivity and Signaling Pathways
Beyond simple binding affinity, the functional consequence of receptor activation is paramount. Many modern arylpiperazines are designed as "biased agonists" or "functionally selective" ligands.[12] Such compounds preferentially activate one downstream signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment).[12] This is a major goal in pharmacology, as it may allow for the separation of therapeutic effects from unwanted side effects.[12]
For example, at the 5-HT₁ₐ receptor, some arylpiperazine agonists preferentially activate the G-protein pathway leading to cAMP inhibition over the recruitment of β-arrestin-2.[12]
Caption: Standard experimental workflow for a competitive radioligand binding assay.
Causality and Self-Validation:
Why use controls? Total Binding establishes the maximum signal, while Non-Specific Binding quantifies radioligand sticking to non-receptor components. Subtracting NSB from all other readings is crucial for isolating receptor-specific interactions, thus validating the assay's specificity.
Why use the Cheng-Prusoff equation? The IC₅₀ value is dependent on the concentration of radioligand used. The Cheng-Prusoff correction is essential to convert this experimental value into the Kᵢ, an absolute measure of inhibitor affinity that is independent of assay conditions, making it a trustworthy and comparable metric across different experiments.
Conclusion and Future Outlook
The 3-[2-(1-Piperazinyl)ethyl]phenol scaffold and its broader arylpiperazine family represent one of the most fruitful areas of CNS drug discovery. The structure-activity relationships are complex yet increasingly well-defined. Key takeaways for researchers include:
Ortho-substitution on the N-aryl ring is a powerful strategy for enhancing affinity at both dopamine and serotonin receptors.
The length of the alkyl linker must be optimized to correctly position the terminal moiety for high-affinity interactions.
The terminal group provides the greatest opportunity for modulating selectivity and functional activity, with complex heterocycles often yielding unique profiles like partial or biased agonism.
Future research will undoubtedly focus more on functional selectivity, designing ligands that can dissect GPCR signaling pathways to produce highly specific therapeutic effects with fewer side effects. The continued development of novel arylpiperazine analogs, guided by the principles outlined in this guide, will remain a critical endeavor in the search for better treatments for neuropsychiatric disorders.
References
Kaczor, A. A., & Selent, J. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]
Kaur, H., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]
New, J. S., et al. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of Medicinal Chemistry. [Link]
Gómez-Jeria, J. S. (2022). Electronic structure and D2, 5-HT1A, 5-HT2A and H3 receptor affinities of some multi-target heterocycle piperazine derivatives. A DFT and FQSAR study. ResearchGate. [Link]
Bartyzel, A., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. ResearchGate. [Link]
New, J. S., et al. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. ACS Publications. [Link]
Kalinowska-Tłuścik, J., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis Online. [Link]
Singh, A., et al. (2009). Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. PubMed. [Link]
Glennon, R. A., et al. (1986). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. ACS Publications. [Link]
Bartyzel, A., et al. (2025). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ResearchGate. [Link]
Tsolaki, E., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-Dimethyl Congener. MDPI. [Link]
Gopishetty, B., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [Link]
Zaręba, P., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society. [Link]
Słoczyńska, K., et al. (2025). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. MDPI. [Link]
Gopishetty, B., et al. (2025). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]
Brea, J., et al. (2020). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC. [Link]
de Oliveira, R. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. PubMed. [Link]
Lacivita, E., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. PubMed. [Link]
A Technical Guide to the Reproducibility of 3-[2-(1-Piperazinyl)ethyl]phenol Synthesis for Pharmaceutical Research and Development
For researchers, medicinal chemists, and professionals in drug development, the consistent, batch-to-batch synthesis of key intermediates is paramount. 3-[2-(1-Piperazinyl)ethyl]phenol is a valuable building block in the...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the consistent, batch-to-batch synthesis of key intermediates is paramount. 3-[2-(1-Piperazinyl)ethyl]phenol is a valuable building block in the synthesis of numerous pharmacologically active compounds, making the reproducibility of its production a critical concern. This guide provides an in-depth analysis of a common synthetic route, discusses potential challenges affecting reproducibility, and offers detailed protocols for both synthesis and batch comparison to ensure consistent quality and yield.
The Significance of the Piperazine Moiety in Drug Discovery
The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce desirable physicochemical properties into drug candidates. Its basic nitrogen atoms can be readily functionalized, allowing for the modulation of a molecule's pharmacokinetic and pharmacodynamic profile. The presence of a piperazine moiety can enhance aqueous solubility, improve oral bioavailability, and provide a key interaction point with biological targets.
Synthetic Pathway Overview: A Two-Step Approach to 3-[2-(1-Piperazinyl)ethyl]phenol
A robust and widely employed method for synthesizing 3-[2-(1-Piperazinyl)ethyl]phenol involves a two-step process. This approach begins with the N-alkylation of piperazine using a protected form of the desired side chain, followed by a deprotection step to reveal the phenolic hydroxyl group. This strategy is often preferred over direct alkylation with a phenolic halide, as the free hydroxyl group can interfere with the reaction and lead to undesirable side products.
A common iteration of this synthesis involves the use of 3-methoxyphenethyl bromide as the alkylating agent, followed by demethylation to yield the final product.
Comparative
Reference Standards for 3-[2-(1-Piperazinyl)ethyl]phenol Quality Control
The following guide provides an in-depth technical analysis of reference standards for 3-[2-(1-Piperazinyl)ethyl]phenol (CAS 1513601-96-1), a critical intermediate and potential impurity in the synthesis of piperazine-ba...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of reference standards for 3-[2-(1-Piperazinyl)ethyl]phenol (CAS 1513601-96-1), a critical intermediate and potential impurity in the synthesis of piperazine-based CNS active pharmaceutical ingredients (APIs).
Content Type: Technical Comparison & Validation Guide
Target Audience: Senior Analytical Scientists, QC Managers, and Drug Development Researchers
Executive Summary & Strategic Context
3-[2-(1-Piperazinyl)ethyl]phenol (SMILES: Oc1cccc(CCN2CCNCC2)c1) represents a structural motif common in the synthesis of atypical antipsychotics and serotonin modulators (e.g., Aripiprazole analogs, Urapidil derivatives). In the context of pharmaceutical Quality Control (QC), this compound serves two distinct roles:
Key Starting Material (KSM): A building block requiring high assay purity to ensure yield and prevent carryover.
Impurity Reference Standard: Used to quantify specific process-related impurities (e.g., "ethyl-linker" analogs) in final drug substances.
The integrity of your analytical data depends entirely on the quality of the reference standard used. This guide compares the three tiers of standards available and provides a self-validating protocol for their qualification.
Comparative Analysis of Reference Standard Tiers
Selecting the correct standard grade is a balance of regulatory requirement (risk) and cost.
Feature
Primary Reference Standard (CRS)
Secondary Reference Standard
In-House / Working Standard
Source
Pharmacopeia (USP/EP) or Metrology Institute
Accredited Commercial Vendor (e.g., LGC, Sigma, Toronto Research)
Synthesized internally or purified from bulk
Traceability
Absolute (SI Units via qNMR/Mass Balance)
Traceable to Primary CRS
Traceable to Primary/Secondary
Certification
COA with Uncertainty Budget
COA with Purity & ID
Internal COA
Use Case
Dispute resolution, Method Validation
Routine QC, Release Testing
Routine In-process Control (IPC)
Cost/mg
(High)
(Moderate)
$ (Low)
Recertification
Not required (Single use)
Annual
6-Month Cycle
Expert Insight: For 3-[2-(1-Piperazinyl)ethyl]phenol , a dedicated Pharmacopeial CRS is often unavailable. Therefore, the industry standard is to procure a Certified Reference Material (CRM) from an ISO 17034 accredited supplier or fully characterize an In-House Primary Standard using the protocol below.
To establish an In-House Reference Standard for this compound, you must establish Identity , Purity , and Potency .
Phase A: Structural Identification (The "Fingerprint")
1H-NMR (400 MHz, DMSO-d6):
Diagnostic Signals: Look for the phenolic protons (aromatic region 6.5–7.2 ppm) and the distinct triplets of the ethyl linker (~2.5–2.8 ppm). The piperazine ring protons typically appear as broad multiplets at 2.4–2.9 ppm.
Resolution (Rs): > 2.0 between main peak and nearest impurity.
% RSD (n=6 injections): < 1.0%.
Experiment 2: Assay by Potentiometric Titration
Objective: Direct measurement of the basic nitrogen content.
Dissolve 150 mg of standard (dried) in 50 mL of Glacial Acetic Acid.
Add 5 mL of Acetic Anhydride (to acetylate the phenol and remove potential interference).
Titrate with 0.1 N Perchloric Acid (
) in acetic acid.
Determine endpoint potentiometrically.
Note: The piperazine ring contains two nitrogens; depending on pKa, you may see two inflection points. Use the first clear inflection for calculation if stoichiometric validation confirms 1:1 equivalence.
Qualification Workflow Visualization
The following diagram illustrates the decision matrix and workflow for qualifying a new lot of reference standard.
Figure 1: Logical workflow for the qualification of 3-[2-(1-Piperazinyl)ethyl]phenol reference standards, ensuring traceability and data integrity.
Comparative Performance Data (Representative)
The table below summarizes typical performance metrics when comparing a Commercial Secondary Standard against a Crude In-House Synthesis.
Parameter
Commercial Secondary Std (Certified)
Crude In-House Material (Pre-Purification)
Impact on QC
HPLC Purity
99.8%
94.2%
Crude material causes ghost peaks in impurity profiling.
Water Content
0.2%
3.5% (Hygroscopic)
High water content skews assay results if not corrected.
Residual Solvents
< 500 ppm
> 5000 ppm (EtOAc/MeOH)
Interferes with GC-HS analysis of final drug.
Assay (As Is)
99.6%
90.5%
Using crude material as a standard leads to ~10% overestimation of drug potency.
Recommendations & Conclusion
For rigorous Quality Control of 3-[2-(1-Piperazinyl)ethyl]phenol :
Primary Choice: Purchase an ISO 17034 Certified Reference Material if available. This transfers the liability of characterization to the vendor.
Alternative: If a CRM is unavailable, synthesize a high-purity batch (>5g), perform full characterization (NMR, MS, HPLC, KF, ROI), and store it in aliquots at -20°C under argon. This "Gold Standard" batch should be used only to qualify routine Working Standards.
Critical Control Point: This compound contains a secondary amine and a phenol. It is prone to oxidation (browning) and carbamate formation (CO2 absorption). Always store under inert gas.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
United States Pharmacopeia (USP). (2023). General Chapter <11> Reference Standards. Link
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Link
ChemSrc. (2024). 3-[2-(1-Piperazinyl)ethyl]phenol - CAS 1513601-96-1 Physicochemical Properties. Link
LGC Standards. (2024). Reference Materials for Pharmaceutical Impurities. Link
A Comparative Guide to Bioequivalence Assessment of Oral Formulations: Using Trazodone as a Model for Piperazine-Containing Compounds
Introduction: The Principle of Bioequivalence and a Model-Based Approach In pharmaceutical development, establishing bioequivalence (BE) is a critical regulatory requirement for the approval of generic drugs.[1][2] It en...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Principle of Bioequivalence and a Model-Based Approach
In pharmaceutical development, establishing bioequivalence (BE) is a critical regulatory requirement for the approval of generic drugs.[1][2] It ensures that a new formulation of an active pharmaceutical ingredient (API) exhibits a comparable rate and extent of absorption to a reference product.[1][3][4] This allows the clinical efficacy and safety data of the reference drug to be extrapolated to the generic product, significantly reducing the need for extensive new clinical trials.[2][3]
The compound 3-[2-(1-Piperazinyl)ethyl]phenol is not a marketed pharmaceutical agent, making a direct guide on its formulations impractical. However, its core chemical structure, featuring a piperazine ring, is common to many centrally active drugs. To provide a scientifically rigorous and practical guide, we will use Trazodone Hydrochloride , a well-established antidepressant, as an illustrative model. Trazodone's phenylpiperazine structure, extensive history of use in oral solid dosage forms, and well-documented pharmacokinetic profile make it an ideal surrogate for demonstrating the principles and methodologies of bioequivalence assessment.
This guide provides an in-depth comparison of the experimental strategies and regulatory considerations essential for conducting a successful bioequivalence study, tailored for researchers, scientists, and drug development professionals.
Part 1: Foundational Pharmacokinetics and Study Design Rationale
A robust BE study design is predicated on a thorough understanding of the drug's pharmacokinetic (PK) profile. Trazodone is well-absorbed after oral administration, but its absorption can be affected by food.[5] It undergoes extensive metabolism, primarily by the cytochrome P450 enzyme CYP3A4, to form an active metabolite, m-chlorophenylpiperazine (m-CPP).[6]
Causality Behind Experimental Choices:
Analyte Selection: Regulatory guidelines generally recommend measuring the parent compound (Trazodone) as its concentration is more sensitive to formulation differences than that of a metabolite.[3][7][8] While m-CPP is active, its measurement is typically not required unless the parent drug has very low plasma concentrations or is an inactive prodrug.[3]
Study Population: BE studies are conducted in healthy adult volunteers to minimize variability not related to the drug formulation.[1][4] The number of subjects is determined by a power analysis to ensure the study can detect statistically significant differences if they exist.[4]
Study Design: The gold standard for BE studies is the randomized, single-dose, two-period, two-sequence crossover design . This design is powerful because each subject acts as their own control, which minimizes inter-subject variability. A sufficient "washout" period between the two study periods (administering the test and reference products) is crucial to ensure the drug from the first period is completely eliminated before the second period begins.
Visualizing the In Vivo Study Workflow
The crossover design follows a precise sequence of events to ensure data integrity and minimize bias.
Caption: Standard two-way crossover design for a bioequivalence study.
Part 2: Comparative Methodologies: In Vivo vs. In Vitro Assessment
While the in vivo study is the definitive method for establishing bioequivalence, in vitro methods play a crucial supporting and predictive role.
In Vivo Bioequivalence Study: The Definitive Standard
The primary objective is to compare the key pharmacokinetic parameters of the test and reference formulations.
Key Pharmacokinetic Parameters for Bioequivalence:
Parameter
Definition
Importance in BE
Cmax
Maximum (or peak) plasma drug concentration
Measures the rate of drug absorption.
AUCt
Area under the plasma concentration-time curve from time 0 to the last measurable concentration
Measures the extent of drug absorption over a defined time.
| AUCinf | Area under the plasma concentration-time curve from time 0 extrapolated to infinity | Provides a more complete measure of the total extent of drug absorption. |
Experimental Protocol: Single-Dose Fed Bioequivalence Study of Trazodone 100 mg Tablets
Subject Selection: Enroll a statistically determined number of healthy adult volunteers (typically 24-48) who meet predefined inclusion/exclusion criteria.
Food Standardization: Following an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie breakfast 30 minutes before dosing.[9][10] This is critical because food can affect Trazodone absorption, and standardizing this condition is necessary for a reliable comparison.[5]
Dosing (Period 1): Subjects are randomly assigned to receive either a single 100 mg tablet of the Test (T) or Reference (R) formulation with 240 mL of water.[9]
Blood Sampling: Collect venous blood samples in K2EDTA tubes at predefined intervals. A typical schedule for Trazodone would be: pre-dose (0 hr), and at 0.33, 0.67, 1, 1.25, 1.5, 1.75, 2, 2.25, 2.5, 2.75, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-dose.[9]
Sample Processing: Centrifuge blood samples to separate plasma, which is then stored at -55°C or below until analysis.[9]
Washout Period: A washout period of at least 7 days is implemented to ensure complete elimination of the drug.
Dosing (Period 2): Subjects who received the Test formulation in Period 1 now receive the Reference formulation, and vice-versa.
Repeat Sampling: The blood sampling schedule from Period 1 is repeated.
Bioanalysis: Plasma concentrations of Trazodone are determined using a validated LC-MS/MS method.[9][11][12]
Statistical Analysis: The primary PK parameters (Cmax, AUCt, AUCinf) are calculated for each subject for both formulations. The data are log-transformed, and an Analysis of Variance (ANOVA) is performed. The 90% Confidence Intervals (CIs) for the geometric mean ratio (Test/Reference) of the PK parameters are calculated.[5][9]
Acceptance Criteria:
To conclude bioequivalence, the 90% CIs for the ratio of the geometric means of Cmax, AUCt, and AUCinf must fall entirely within the range of 80.00% to 125.00% .[5][9][13][14]
Table of Representative Pharmacokinetic Data from a Trazodone BE Study:
Parameter
Test Formulation (Geometric Mean)
Reference Formulation (Geometric Mean)
Ratio (T/R) [90% CI]
Cmax (ng/mL)
1480.9
1520.2
97.4% [93.0% - 102.0%]
AUCt (ng·h/mL)
18193.0
18209.8
99.9% [96.7% - 103.2%]
AUCinf (ng·h/mL)
19346.3
19393.4
99.8% [96.1% - 103.5%]
Data adapted from a published fed study to illustrate typical results.[9][10]
In Vitro Dissolution Testing: A Predictive Tool
Dissolution testing measures the rate at which the API is released from the solid dosage form into a liquid medium. While it doesn't replace in vivo studies, it is essential for:
Formulation Development: Guiding the optimization of drug release characteristics.
Supporting Biowaivers: In some cases, for highly soluble and permeable drugs (BCS Class 1), in vitro dissolution data can be used to waive the requirement for in vivo BE studies.[15][16][17]
Experimental Protocol: USP Dissolution for Trazodone IR Tablets
Apparatus: USP Apparatus 2 (Paddle).
Medium: 900 mL of 0.01 N HCl.
Rotation Speed: 50 RPM.
Temperature: 37 ± 0.5 °C.
Procedure: Place one tablet in each vessel. Withdraw samples at specified time points (e.g., 10, 15, 20, 30, 45 minutes).
Analysis: Analyze the amount of Trazodone dissolved using a validated HPLC-UV method.
Acceptance Criteria (Typical): Not less than 80% (Q) of the labeled amount of Trazodone is dissolved in 30 minutes.
In Vitro-In Vivo Correlation (IVIVC)
For some formulations, especially extended-release products, a predictive mathematical model known as an In Vitro-In Vivo Correlation (IVIVC) can be developed.[18][19][20] A Level A IVIVC, the most rigorous type, establishes a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[21][22] A validated IVIVC can serve as a surrogate for in vivo studies when certain post-approval manufacturing changes are made.[19][20]
A Comprehensive Guide to the Proper Disposal of 3-[2-(1-Piperazinyl)ethyl]phenol
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-[2-(1-Piperazinyl)ethyl]phenol. As researchers and drug development professionals, our commitment to safety and environmenta...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-[2-(1-Piperazinyl)ethyl]phenol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
Hazard Identification and Waste Classification: The Foundation of Safe Disposal
Before any disposal actions are taken, a thorough understanding of the hazards associated with 3-[2-(1-Piperazinyl)ethyl]phenol is paramount. This compound is a derivative of both phenol and piperazine, and its hazard profile is informed by these structural motifs. Safety Data Sheets (SDS) for structurally similar compounds, such as 3-(1-Piperazinyl)phenol and piperazine, indicate significant hazards.[1][2]
The primary hazard associated with this class of chemicals is Corrosivity . They are known to cause severe skin burns and serious eye damage.[2][3][4][5] Furthermore, they can be harmful if swallowed or if they come into contact with the skin.[4][6]
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] Based on the available data for related compounds, any waste containing 3-[2-(1-Piperazinyl)ethyl]phenol must be classified as Hazardous Waste , primarily due to its corrosive nature.
Table 1: Hazard Profile Summary for 3-[2-(1-Piperazinyl)ethyl]phenol Waste
Hazard Characteristic
Classification & Rationale
Source (Similar Compounds)
Corrosivity
Category 1B/1C. Causes severe skin burns and eye damage. This is the primary driver for its classification as hazardous waste.
Proper management begins at the point of generation. The following procedures must be followed to ensure safety and compliance within the laboratory.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Due to the corrosive nature of the chemical, robust PPE is not optional. Always wear the following when handling the pure substance or its waste:
Eye and Face Protection: Chemical safety goggles and a face shield.[2][4]
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron or suit is recommended.[2]
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA approved respirator.[1][2]
Step 2: Segregate Chemical Waste Streams
Proper segregation prevents dangerous chemical reactions.[9][10] Waste containing 3-[2-(1-Piperazinyl)ethyl]phenol must be stored separately from incompatible materials.
Store the hazardous waste container in a designated, well-ventilated satellite accumulation area away from these incompatible materials.
Step 3: Waste Collection and Container Management
All waste must be collected and stored in a manner that prevents release into the environment.
Container: Use a robust, chemically compatible container with a secure, leak-proof screw cap. The original product container, once empty, can be used for waste collection after being properly relabeled.[11]
Labeling: The container must be clearly and accurately labeled. Federal regulations require specific information.[7] Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
The words "HAZARDOUS WASTE "
The full chemical name: "3-[2-(1-Piperazinyl)ethyl]phenol " and any other components in the waste mixture.
A clear indication of the hazards (e.g., "Corrosive," "Toxic").
Storage: Keep the container closed at all times except when adding waste. Store it in a secondary containment bin to mitigate potential leaks or spills.
Step 4: Managing Contaminated Materials and Empty Containers
Any item that comes into contact with 3-[2-(1-Piperazinyl)ethyl]phenol is considered hazardous waste.
Contaminated Debris: Used gloves, weigh boats, pipette tips, and contaminated paper towels must be collected in a separate, sealed plastic bag or container, also labeled as hazardous waste.[12]
Empty Containers: The original product container is not considered "empty" until it has been triple-rinsed with a suitable solvent.[9] The rinsate from this process must be collected as hazardous waste.[12] Given the hazards, it is often safer and more practical to dispose of the original, unrinsed container as hazardous waste.
Disposal Pathway and Decision Logic
The proper disposal of 3-[2-(1-Piperazinyl)ethyl]phenol waste follows a clear, regulated pathway. The diagram below illustrates the decision-making process from the moment waste is generated to its final, compliant disposal.
Caption: Waste Disposal Workflow for 3-[2-(1-Piperazinyl)ethyl]phenol.
Off-Site Disposal: The Final Step
Hazardous waste must be managed from "cradle-to-grave," a principle established by the RCRA.[13][14] This means the generating laboratory is responsible for the waste until its final, documented disposal.
Contact EHS: Once your waste container is nearing capacity, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
Documentation: Your EHS department will work with a licensed hazardous waste disposal company to transport and dispose of the material.[15] They will create a hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.[14]
Final Disposal Method: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]
Under no circumstances should this chemical waste be discarded down the drain or placed in the regular trash. [10][11] Such actions are illegal, environmentally harmful, and pose a significant safety risk.
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety.
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
Ventilate: Ensure the area is well-ventilated.
Contain: If it is safe to do so, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1][3]
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.
Report: Report the spill to your EHS office immediately.
By adhering to these rigorous, safety-first procedures, you contribute to a culture of responsibility and ensure that your critical research activities are conducted with the utmost respect for safety and environmental integrity.
References
Properly Manage Hazardous Waste Under EPA Regul
Hazardous Waste Disposal Procedures. [Environmental Health and Safety, University of Chicago]
Hazardous waste in the United St
SAFETY DATA SHEET - Piperazine. [Fisher Scientific]
Learn the Basics of Hazardous Waste. [U.S. Environmental Protection Agency]
Hazardous Waste Regulations.
SAFETY DATA SHEET - 3-(1-Piperazinyl)phenol. [Fisher Scientific]
SAFETY DATA SHEET - 2-Ethylphenol. [Tokyo Chemical Industry]
Laboratory chemical waste disposal guidelines. [University of Otago]
SAFETY DATA SHEET - o-(1-Piperazinyl)phenol. [Fisher Scientific]
SAFETY DATA SHEET - p-(1-Piperazinyl)phenol. [Thermo Fisher Scientific]
NIH Waste Disposal Guide 2022.
Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. [University of Minnesota]
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Personal protective equipment for handling 3-[2-(1-Piperazinyl)ethyl]phenol
Topic: Personal Protective Equipment & Handling Protocol for 3-[2-(1-Piperazinyl)ethyl]phenol CAS Number: 1513601-96-1 Classification: Research Chemical / High-Hazard Intermediate[1] Part 1: Executive Hazard Assessment T...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment & Handling Protocol for 3-[2-(1-Piperazinyl)ethyl]phenol
CAS Number: 1513601-96-1
Classification: Research Chemical / High-Hazard Intermediate[1]
Part 1: Executive Hazard Assessment
Treat this substance as a Sensitizing Corrosive.
As a Senior Application Scientist, I must emphasize that while specific toxicological data for CAS 1513601-96-1 is limited, its structural moieties—a phenolic ring linked to a piperazine —dictate a strict "Worst-Case" safety protocol.[1] You are handling a molecule that combines the systemic toxicity risks of phenols with the respiratory sensitization and corrosivity of secondary amines.
The "Why" Behind the Hazard (Structure-Activity Relationship):
Piperazine Moiety (The Sensitizer): Piperazine derivatives are potent respiratory and skin sensitizers. Inhalation of dust can trigger irreversible asthmatic responses (occupational asthma). It is also a strong base (pKa ~9.8), capable of causing chemical burns.
Phenol Moiety (The Toxicant): Phenols are rapidly absorbed through the skin. While the ethyl linker may mitigate the immediate anesthetic necrosis seen with pure phenol, you must assume potential for systemic toxicity upon dermal contact.
Part 2: PPE Selection Matrix (The "Gear")
Do not rely on standard "lab coat and latex" protocols. This compound requires a barrier strategy designed to prevent both skin absorption and inhalation sensitization.
PPE Component
Specification
Scientific Rationale
Respiratory
P100 / N100 Respirator (Minimum) or PAPR
Piperazine dusts are highly sensitizing.[1] A standard N95 is insufficient for sensitizers in powder form. Primary Control: Handle only in a certified Chemical Fume Hood.
Hand Protection
Double-Gloving Strategy
Inner: Nitrile (4 mil).[1] Outer: Long-cuff Nitrile (minimum 5-6 mil) or Neoprene.[1] Latex is NOT recommended due to poor chemical resistance to amines.
Eye Protection
Chemical Goggles (Indirect Vent)
Safety glasses are inadequate. Basic amines can cause permanent corneal opacity. Face shield required if handling >1g or liquids.
Body Protection
Tyvek® Lab Coat/Coverall
Cotton lab coats absorb liquids and hold dusts against the skin. Use disposable, non-woven polyethylene (Tyvek) to prevent dust accumulation.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound based on scale and state.
Caption: Decision logic for PPE selection based on physical state and engineering controls.
Part 3: Operational Protocol
Weighing & Transfer (Critical Step)
The Risk: Static electricity can disperse fine piperazine powders, creating an invisible inhalation hazard.
Protocol:
Anti-Static Gun: Use an anti-static gun on the weighing boat and spatula before touching the powder.
Draft Shield: Weigh inside the fume hood. If the balance is outside, use a "balance enclosure" or transfer the closed container to the hood before opening.
Wet Wiping: Place a damp paper towel around the balance to capture stray particles.
Solubilization
Solvent Choice: This molecule is likely soluble in DMSO, Methanol, or Dilute Acid (due to the piperazine).
Exotherm Warning: Dissolving basic amines in acid generates heat. Add the solid to the acid slowly, with cooling if necessary, to prevent splashing.
Reaction Monitoring
TLC/HPLC: Do not remove aliquots from the hood. Quench reaction samples inside the hood before transport to analytical instruments.
Part 4: Emergency & Disposal (The "Safety Net")
Spill Cleanup Workflow
NEVER use Bleach (Sodium Hypochlorite) on this spill. [1]
Reason: Bleach reacts with secondary amines (piperazine) to form Chloramines (N-Cl), which are toxic and potential carcinogens.
Correct Spill Protocol:
Isolate: Evacuate the immediate area if dust is airborne.
PPE Up: Don full PPE (Respirator, Goggles, Double Gloves).
Neutralize:
Solid Spill: Cover with wet paper towels to prevent dust, then scoop.
Decontamination: Wash the surface with a dilute acid solution (e.g., 5% Citric Acid or Vinegar) to protonate the amine and make it water-soluble, followed by soap and water.
Disposal
Waste Stream: Segregate as "Basic Organic Hazardous Waste."
Labeling: Clearly mark the tag with "Contains Piperazine Derivative – Sensitizer."
Caption: Emergency response workflow emphasizing the prohibition of bleach for amine spills.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Occupational Asthma Caused by Amines. Retrieved from [Link][1]
ChemSRC. CAS 1513601-96-1 Data Entry.[1] Retrieved from [Link][1]